molecular formula C13H9FO3 B1329925 4-Fluoro-3-phenoxybenzoic acid CAS No. 77279-89-1

4-Fluoro-3-phenoxybenzoic acid

Número de catálogo: B1329925
Número CAS: 77279-89-1
Peso molecular: 232.21 g/mol
Clave InChI: VLXNXMTVRWIUJZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Fluoro-3-phenoxybenzoic acid is an aromatic ether.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-fluoro-3-phenoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO3/c14-11-7-6-9(13(15)16)8-12(11)17-10-4-2-1-3-5-10/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLXNXMTVRWIUJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=CC(=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00228005
Record name 4-Fluoro-3-phenoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00228005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77279-89-1
Record name 4-Fluoro-3-phenoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77279-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-3-phenoxybenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077279891
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Fluoro-3-phenoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00228005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoro-3-phenoxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Fluoro-3-phenoxybenzoic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2KNN3JH97
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluoro-3-phenoxybenzoic Acid: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-phenoxybenzoic acid is an aromatic carboxylic acid that has garnered significant attention in the fields of environmental science, toxicology, and drug discovery. Structurally, it is a diphenyl ether, a class of compounds known for their chemical stability and diverse biological activities. This molecule is most notably recognized as a major metabolite of several synthetic pyrethroid insecticides, such as cyfluthrin (B156107) and beta-cyfluthrin.[1][2] As such, its detection in biological and environmental samples serves as a key biomarker for exposure to these widely used pesticides. Beyond its role in toxicology, the unique arrangement of its functional groups—a carboxylic acid, a fluorine atom, and a phenoxy group—makes it an interesting scaffold for medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and analysis, tailored for a scientific audience.

Chemical Structure and Properties

This compound is characterized by a benzoic acid core substituted with a fluorine atom at the 4-position and a phenoxy group at the 3-position.[3] This specific substitution pattern dictates its physicochemical properties and reactivity.

Key Structural Details:

  • Molecular Formula: C₁₃H₉FO₃[3]

  • Molecular Weight: 232.21 g/mol [3]

  • IUPAC Name: this compound[1]

  • CAS Number: 77279-89-1[3]

  • SMILES: C1=CC=C(C=C1)OC2=C(C=CC(=C2)C(=O)O)F[3]

  • InChI Key: VLXNXMTVRWIUJZ-UHFFFAOYSA-N[1]

A single-crystal X-ray diffraction study has provided detailed insights into the solid-state conformation of this compound. The analysis revealed a monoclinic crystal system and a dihedral angle of 82.1(1)° between the two benzene (B151609) rings. In the crystal lattice, molecules form classic carboxylic acid dimers through intermolecular O—H···O hydrogen bonds. The packing is further stabilized by weaker C—H···O and C—H···F interactions, creating a sheet-like structure.

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its environmental fate, bioavailability, and suitability for various applications. The quantitative data are summarized in the table below.

PropertyValueReference(s)
Melting Point Not available
Boiling Point 351.1°C at 760 mmHg[3]
Density 1.313 g/cm³[3]
Water Solubility 24,000 mg/L (at 20°C, pH 7)[2]
logP (Octanol-Water Partition Coefficient) 3.316[3]
pKa (strongest acidic) 3.986
Polar Surface Area (PSA) 46.53 Ų
Flash Point 166.2°C[3]
Exact Mass 232.05400 u[3]
Spectroscopic Data

Detailed experimental spectroscopic data for this compound are not widely available in public databases. However, based on its structure, the following spectral characteristics can be predicted.

¹H NMR Spectroscopy (Predicted):

  • Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm).

  • Aromatic Protons: A complex series of multiplets between ~7.0 and 8.0 ppm. The protons on the fluorinated ring will show coupling to the ¹⁹F nucleus.

¹³C NMR Spectroscopy (Predicted):

  • Carbonyl Carbon (-COOH): Expected in the range of 165-175 ppm.

  • Aromatic Carbons: Multiple signals between ~110 and 160 ppm. The carbon directly bonded to the fluorine atom will exhibit a large one-bond C-F coupling constant. Other carbons in that ring will show smaller two- and three-bond C-F couplings.

FT-IR Spectroscopy (Predicted):

  • O-H Stretch (Carboxylic Acid): A very broad band from ~2500 to 3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.

  • C-O-C Stretch (Ether): Asymmetric and symmetric stretches in the 1200-1270 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively.

  • C-F Stretch: A strong band in the 1100-1250 cm⁻¹ region.

  • Aromatic C=C and C-H Stretches: Peaks in the 1450-1600 cm⁻¹ and 3000-3100 cm⁻¹ regions, respectively.

Mass Spectrometry (Predicted Fragmentation): The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 232. Common fragmentation pathways for benzoic acids include the loss of •OH (M-17) and •COOH (M-45). Cleavage of the ether bond would also be a likely fragmentation pathway, leading to ions corresponding to the phenoxy and fluorobenzoyl moieties.

Experimental Protocols

Synthesis of this compound

A common and direct method for the synthesis of this compound is the oxidation of its corresponding aldehyde, 4-fluoro-3-phenoxybenzaldehyde (B1330021), which is commercially available as a key intermediate for pyrethroid synthesis.[4][7]

Protocol: Oxidation of 4-Fluoro-3-phenoxybenzaldehyde

This protocol is a general method based on the oxidation of aromatic aldehydes to carboxylic acids.

Materials:

  • 4-Fluoro-3-phenoxybenzaldehyde

  • Potassium permanganate (B83412) (KMnO₄) or another suitable oxidizing agent (e.g., Jones reagent, sodium chlorite)

  • Acetone (B3395972) or a suitable solvent mixture (e.g., t-butanol/water)

  • Sodium bisulfite (NaHSO₃) or oxalic acid

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether or ethyl acetate (B1210297) for extraction

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • Dissolution: Dissolve 4-fluoro-3-phenoxybenzaldehyde in a suitable solvent like acetone in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Oxidation: Slowly add an aqueous solution of potassium permanganate to the stirred aldehyde solution. The reaction is exothermic and the rate of addition should be controlled to maintain a gentle reflux.

  • Reaction Monitoring: The reaction progress can be monitored by the disappearance of the purple color of the permanganate and by thin-layer chromatography (TLC). Continue heating at reflux until the reaction is complete.

  • Quenching: Cool the reaction mixture to room temperature. Destroy the excess permanganate and the manganese dioxide (MnO₂) byproduct by adding a saturated aqueous solution of sodium bisulfite or oxalic acid until the mixture becomes colorless.

  • Acidification: Acidify the mixture to a pH of ~1-2 with concentrated HCl to protonate the carboxylate and precipitate the crude this compound.

  • Extraction: Extract the aqueous mixture multiple times with an organic solvent such as diethyl ether or ethyl acetate.

  • Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

A workflow for this synthesis is depicted below.

G cluster_synthesis Synthesis Workflow start Dissolve Aldehyde in Acetone oxidation Add KMnO4 Solution start->oxidation Step 1 reflux Heat at Reflux oxidation->reflux Step 2 quench Quench with NaHSO3 reflux->quench Step 3 acidify Acidify with HCl quench->acidify Step 4 extract Extract with Ether acidify->extract Step 5 dry Dry and Evaporate extract->dry Step 6 purify Recrystallize dry->purify Step 7

Synthesis Workflow Diagram
Analytical Methodology

The quantification of this compound, especially at trace levels in complex matrices like food or biological samples, is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol: UHPLC-MS/MS Analysis in Tea Samples

This protocol is adapted from a validated method for the determination of pyrethroid metabolites in tea.[8]

1. Sample Preparation (Modified QuEChERS):

  • Homogenization: Weigh 2.0 g of a homogenized tea sample into a 50 mL centrifuge tube.

  • Hydration: Add 10 mL of water and vortex for 1 minute. Let it stand for 30 minutes.

  • Extraction: Add 10 mL of acetonitrile (B52724), vortex vigorously for 1 minute. Add a salt packet (e.g., containing MgSO₄ and NaCl) and vortex again for 1 minute.

  • Centrifugation: Centrifuge at high speed (e.g., 8000 rpm) for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE): Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing a mixture of adsorbents (e.g., florisil, octadecylsilane, and graphitized carbon black) to remove interfering matrix components.

  • Final Preparation: Vortex for 1 minute and centrifuge. Take the supernatant, filter it through a 0.22 µm filter, and transfer it to an autosampler vial for analysis.

2. UHPLC-MS/MS Conditions:

  • UHPLC Column: A C18 reversed-phase column (e.g., Kinetex C18).[8]

  • Mobile Phase: A gradient elution using water (A) and methanol (B129727) or acetonitrile (B), both typically containing a small amount of acid (e.g., 0.1% formic acid) to ensure protonation.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation. The precursor ion would be the deprotonated molecule [M-H]⁻ at m/z 231.1. Product ions would be generated by collision-induced dissociation (CID) of the precursor ion.

A diagram of the analytical workflow is shown below.

G cluster_analysis Analytical Workflow sample Tea Sample extract QuEChERS Extraction sample->extract Step 1 cleanup d-SPE Cleanup extract->cleanup Step 2 filter Filtration (0.22 µm) cleanup->filter Step 3 analysis UHPLC-MS/MS Analysis filter->analysis Step 4

Analytical Workflow Diagram

Biological Significance and Signaling Pathways

The primary relevance of this compound in a biological context is its role as a metabolite of pyrethroid insecticides. Pyrethroids are neurotoxicants that act by prolonging the opening of voltage-gated sodium channels in neurons, leading to repetitive nerve firing, paralysis, and death in insects.[3]

In mammals, pyrethroids are rapidly metabolized through ester hydrolysis and oxidation. The ester linkage is cleaved, yielding a carboxylic acid and an alcohol. For pyrethroids like cyfluthrin, this hydrolysis, followed by oxidation of the resulting alcohol, leads to the formation of this compound, which is then excreted in the urine.[9][10] Therefore, the presence of this compound in urine is a direct indicator of exposure to the parent insecticide. While the parent pyrethroids are known neurotoxins, some studies have also investigated the potential endocrine-disrupting effects of their metabolites, though the activity of this compound in this regard is not as pronounced as some other metabolites.

The logical relationship from parent insecticide to biological effect and metabolism is illustrated in the following diagram.

G cluster_pathway Biological Pathway and Metabolism Pyrethroid Pyrethroid Insecticide (e.g., Cyfluthrin) NaChannel Voltage-Gated Sodium Channels Pyrethroid->NaChannel Modulates Metabolism Metabolism (Ester Hydrolysis, Oxidation) Pyrethroid->Metabolism Undergoes Effect Neurotoxicity (Repetitive Firing, Paralysis) NaChannel->Effect Leads to Metabolite This compound Metabolism->Metabolite Forms Excretion Urinary Excretion Metabolite->Excretion Results in

Pyrethroid Action and Metabolism

Conclusion

This compound is a molecule of significant interest due to its dual identity as a key biomarker for pesticide exposure and a versatile chemical building block. Its well-defined structure and physicochemical properties, characterized by moderate lipophilicity and high water solubility, govern its behavior in biological and environmental systems. While detailed experimental spectroscopic data remain sparse in the public domain, its structure allows for reliable prediction of its spectral characteristics. The straightforward synthesis from its corresponding aldehyde and the availability of sensitive analytical methods like LC-MS/MS facilitate its study and monitoring. For researchers in drug development and toxicology, a thorough understanding of this compound's properties is essential for assessing human exposure to pyrethroids and for exploring its potential as a scaffold in the design of new bioactive molecules.

References

4-Fluoro-3-phenoxybenzoic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides key identification and property data for 4-Fluoro-3-phenoxybenzoic acid, a compound relevant to researchers and professionals in drug development and chemical synthesis.

Chemical Identity and Properties

This compound is an organic compound classified as a diphenyl ether.[1] Its structure consists of two benzene (B151609) rings connected by an oxygen atom, with a fluorine atom and a carboxylic acid group attached to one of the rings.[1] This specific arrangement of functional groups dictates its chemical properties and reactivity. The compound is also recognized as a metabolite of the pesticide beta-cyfluthrin.

A comprehensive summary of its key identifiers and molecular properties is presented below.

ParameterValueSource
CAS Number 77279-89-1[1][2][3][4]
Molecular Weight 232.21 g/mol [1][2][3]
Molecular Formula C₁₃H₉FO₃[1][2][3]
IUPAC Name This compound[2]
SMILES C1=CC=C(C=C1)OC2=C(C=CC(=C2)C(=O)O)F[1][2][3]
InChIKey VLXNXMTVRWIUJZ-UHFFFAOYSA-N[2]

Experimental Protocols and Signaling Pathways

Detailed experimental protocols for the synthesis or analysis of this compound, as well as its involvement in specific signaling pathways, are highly context-dependent and were not detailed in the general property searches. For specific applications, researchers would need to consult specialized literature in areas such as synthetic chemistry, pharmacology, or environmental science.

Logical Relationship of Identifiers

The following diagram illustrates the hierarchical relationship between the common name of the compound and its various chemical identifiers.

cluster_identifiers Chemical Identifiers cluster_representations Structural Representations This compound This compound CAS: 77279-89-1 CAS: 77279-89-1 This compound->CAS: 77279-89-1 Formula: C₁₃H₉FO₃ Formula: C₁₃H₉FO₃ This compound->Formula: C₁₃H₉FO₃ MW: 232.21 g/mol MW: 232.21 g/mol This compound->MW: 232.21 g/mol SMILES SMILES This compound->SMILES InChIKey InChIKey This compound->InChIKey

Caption: Relationship between the common chemical name and its key identifiers.

References

An In-depth Technical Guide to the Synthesis of 4-Fluoro-3-phenoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 4-Fluoro-3-phenoxybenzoic acid, a key intermediate in the development of various pharmaceutical compounds. This document details two principal synthetic routes, offering in-depth experimental protocols, quantitative data, and workflow visualizations to aid researchers in the efficient and effective production of this target molecule.

Introduction

This compound is a valuable building block in medicinal chemistry, recognized for its role in the synthesis of biologically active molecules. The presence of the fluoro and phenoxy moieties can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. This guide explores two robust methods for its synthesis: a two-step pathway involving the formation and subsequent oxidation of an aldehyde intermediate, and a more direct, one-step Ullmann condensation.

Pathway 1: Two-Step Synthesis via an Aldehyde Intermediate

This pathway involves the initial synthesis of 4-fluoro-3-phenoxybenzaldehyde (B1330021) through an Ullmann condensation, followed by its oxidation to the desired carboxylic acid.

Step 1: Ullmann Condensation for the Synthesis of 4-Fluoro-3-phenoxybenzaldehyde

The formation of the diaryl ether linkage is achieved via a copper-catalyzed Ullmann condensation. A common approach involves the reaction of a protected 3-bromo-4-fluorobenzaldehyde (B1265969) with a phenolate (B1203915).

Experimental Protocol:

A detailed experimental protocol for this step is adapted from patent literature. The process begins with the protection of the aldehyde group of 3-bromo-4-fluorobenzaldehyde as an acetal (B89532), followed by the Ullmann condensation with sodium phenolate, and subsequent deprotection to yield the aldehyde.

  • Acetal Formation: 3-bromo-4-fluorobenzaldehyde is reacted with an appropriate diol (e.g., ethylene (B1197577) glycol) in the presence of an acid catalyst to form the corresponding acetal. This protects the aldehyde functionality from undesired side reactions during the subsequent Ullmann coupling.

  • Ullmann Condensation: The resulting 3-bromo-4-fluorobenzaldehyde acetal is then coupled with sodium phenolate in the presence of a copper catalyst, such as copper(I) oxide, in a high-boiling solvent like diglyme. The reaction is typically heated to elevated temperatures (e.g., 155 °C) to facilitate the coupling.

  • Hydrolysis (Deprotection): The 4-fluoro-3-phenoxybenzaldehyde acetal is then hydrolyzed using an acid catalyst in an aqueous-organic solvent mixture to afford the final aldehyde product.

Quantitative Data:

StepReactantsCatalyst/ReagentsSolventTemperature (°C)Time (h)Yield (%)
Acetal Formation3-bromo-4-fluorobenzaldehyde, Ethylene glycolAcid catalystTolueneReflux3~85
Ullmann Condensation3-bromo-4-fluorobenzaldehyde acetal, Sodium phenolateCopper(I) oxideDiglyme1557~80
Hydrolysis4-fluoro-3-phenoxybenzaldehyde acetalHydrochloric acidEthanol/WaterRoom Temp3~91

Workflow Diagram:

G Pathway 1, Step 1: Synthesis of 4-Fluoro-3-phenoxybenzaldehyde cluster_0 Acetal Formation cluster_1 Ullmann Condensation cluster_2 Hydrolysis 3-bromo-4-fluorobenzaldehyde 3-bromo-4-fluorobenzaldehyde Acetal Acetal 3-bromo-4-fluorobenzaldehyde->Acetal Acid catalyst, Toluene, Reflux Ethylene glycol Ethylene glycol Ethylene glycol->Acetal Coupled Acetal Coupled Acetal Acetal->Coupled Acetal Cu2O, Diglyme, 155°C Sodium phenolate Sodium phenolate Sodium phenolate->Coupled Acetal 4-fluoro-3-phenoxybenzaldehyde 4-fluoro-3-phenoxybenzaldehyde Coupled Acetal->4-fluoro-3-phenoxybenzaldehyde HCl, Ethanol/Water, RT

Caption: Workflow for the synthesis of 4-fluoro-3-phenoxybenzaldehyde.

Step 2: Oxidation of 4-Fluoro-3-phenoxybenzaldehyde to this compound

The final step in this pathway is the oxidation of the aldehyde to a carboxylic acid. This is a standard transformation in organic synthesis, and several reagents can be employed. Jones oxidation is a common and effective method for this purpose.

Experimental Protocol (Jones Oxidation):

The Jones reagent is prepared by dissolving chromium trioxide in aqueous sulfuric acid. This acidic mixture is then added to an acetone (B3395972) solution of 4-fluoro-3-phenoxybenzaldehyde.

  • Preparation of Jones Reagent: Chromium trioxide is carefully dissolved in water, and concentrated sulfuric acid is added slowly while cooling in an ice bath.

  • Oxidation Reaction: The 4-fluoro-3-phenoxybenzaldehyde is dissolved in acetone and cooled in an ice bath. The prepared Jones reagent is then added dropwise to the aldehyde solution. The reaction progress can be monitored by the color change from orange-red (Cr(VI)) to green (Cr(III)).

  • Work-up and Purification: After the reaction is complete, the excess oxidant is quenched with isopropanol. The mixture is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product can be purified by recrystallization.

Quantitative Data:

ReactantOxidizing AgentSolventTemperature (°C)Time (h)Yield (%)
4-fluoro-3-phenoxybenzaldehydeJones Reagent (CrO₃/H₂SO₄)Acetone0 to Room Temp1-2Typically high (>85%)

Workflow Diagram:

G Pathway 1, Step 2: Oxidation of Aldehyde to Carboxylic Acid 4-fluoro-3-phenoxybenzaldehyde 4-fluoro-3-phenoxybenzaldehyde This compound This compound 4-fluoro-3-phenoxybenzaldehyde->this compound Acetone, 0°C to RT Jones Reagent Jones Reagent Jones Reagent->this compound

Caption: Oxidation of 4-fluoro-3-phenoxybenzaldehyde to the final product.

Pathway 2: Direct Synthesis via Ullmann Condensation

This pathway offers a more direct route to this compound through a one-step Ullmann condensation of a 4-fluoro-3-halobenzoic acid with phenol (B47542). This approach avoids the need for protection and deprotection of functional groups, potentially leading to a more efficient synthesis.

Experimental Protocol:

This reaction involves the copper-catalyzed coupling of a 4-fluoro-3-halobenzoic acid (e.g., 4-fluoro-3-bromobenzoic acid or 4-fluoro-3-iodobenzoic acid) with phenol in the presence of a base.

  • Reaction Setup: A mixture of the 4-fluoro-3-halobenzoic acid, phenol, a copper catalyst (e.g., copper(I) iodide), a ligand (e.g., a diamine or phenanthroline derivative), and a base (e.g., potassium carbonate or cesium carbonate) is prepared in a suitable high-boiling polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

  • Reaction Conditions: The reaction mixture is heated to an elevated temperature, typically in the range of 100-150 °C, and stirred for several hours until the starting materials are consumed (monitored by techniques like TLC or LC-MS).

  • Work-up and Purification: After cooling, the reaction mixture is acidified to protonate the carboxylic acid and then extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified, often by recrystallization or column chromatography, to yield pure this compound.

Quantitative Data:

ReactantsCatalyst/LigandBaseSolventTemperature (°C)Time (h)Yield (%)
4-fluoro-3-bromobenzoic acid, PhenolCuI / L-prolineK₂CO₃DMSO12012-24Moderate to Good
4-fluoro-3-iodobenzoic acid, PhenolCuI / PhenanthrolineCs₂CO₃DMF11012Good to High

Workflow Diagram:

G Pathway 2: Direct Ullmann Condensation 4-fluoro-3-halobenzoic acid 4-fluoro-3-halobenzoic acid This compound This compound 4-fluoro-3-halobenzoic acid->this compound CuI, Ligand, Base, Solvent, Heat Phenol Phenol Phenol->this compound

Caption: Direct synthesis of this compound via Ullmann condensation.

Conclusion

This technical guide has outlined two primary and effective pathways for the synthesis of this compound. Pathway 1, a two-step process, is well-documented in patent literature and offers a reliable, albeit longer, route. Pathway 2 presents a more direct and potentially more efficient one-step Ullmann condensation. The choice of pathway will depend on factors such as the availability of starting materials, desired scale of production, and the specific capabilities of the research or manufacturing facility. The provided experimental protocols, quantitative data, and workflow diagrams are intended to serve as a valuable resource for chemists and researchers in the pharmaceutical and chemical industries. Further optimization of the reaction conditions for either pathway may lead to improved yields and process efficiency.

4-Fluoro-3-phenoxybenzoic Acid: A Key Metabolite of Cyfluthrin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cyfluthrin (B156107), a synthetic pyrethroid insecticide, is widely utilized in agricultural and residential settings for pest control. Upon exposure, cyfluthrin undergoes metabolic transformation in mammals, leading to the formation of various metabolites. Among these, 4-fluoro-3-phenoxybenzoic acid (FPBA) is a principal and specific urinary biomarker of cyfluthrin exposure.[1][2] Understanding the metabolic fate of cyfluthrin and the toxicological significance of its metabolites, such as FPBA, is crucial for assessing exposure risks and developing safety guidelines. This technical guide provides a comprehensive overview of the formation of FPBA from cyfluthrin, its analytical determination, quantitative data from biomonitoring studies, and toxicological insights.

Metabolic Pathway of Cyfluthrin to this compound

The primary metabolic pathway for cyfluthrin in mammals involves the cleavage of its ester bond, a reaction catalyzed by carboxylesterases (CEs) and cytochrome P450 (CYP) enzymes.[3][4][5] This hydrolysis yields two main fragments: the cyclopropane (B1198618) carboxylic acid moiety and the 4-fluoro-3-phenoxybenzyl alcohol. The latter is then rapidly oxidized to 4-fluoro-3-phenoxybenzaldehyde (B1330021) and subsequently to this compound (FPBA).[6] FPBA can be further metabolized through hydroxylation and conjugation before being excreted, primarily in the urine.[7]

Cyfluthrin Metabolism Cyfluthrin Cyfluthrin Hydrolysis Ester Hydrolysis (Carboxylesterases, CYP450s) Cyfluthrin->Hydrolysis FPB_Alcohol 4-Fluoro-3-phenoxybenzyl alcohol Hydrolysis->FPB_Alcohol FPB_Aldehyde 4-Fluoro-3-phenoxy- benzaldehyde FPB_Alcohol->FPB_Aldehyde Oxidation FPBA 4-Fluoro-3-phenoxybenzoic acid (FPBA) FPB_Aldehyde->FPBA Oxidation Excretion Urinary Excretion FPBA->Excretion

Diagram 1: Metabolic pathway of cyfluthrin to this compound.

Quantitative Analysis of this compound

The quantification of FPBA in biological matrices is a reliable method for assessing cyfluthrin exposure. Several studies have reported the levels of FPBA in urine following occupational and environmental exposure to cyfluthrin.

Exposure RouteExposure LevelMatrixAnalyteConcentration/Excretion RateHalf-lifeReference
Inhalation160 µg/m³ for 10, 30, and 60 minUrineFPBAPeak excretion rates between 0.5 and 3 hours post-exposure. 93% of metabolites excreted within 24 hours.5.3 hours[8]
Inhalation40 µg/m³ for 60 minUrineFPBABelow the limit of detection (0.12-0.23 µg) in the first 2 hours post-exposure.N/A[8]
DermalStructured activity on treated carpetUrineFPBAMean cyfluthrin equivalents excreted: 8.4 ± 5.7 µ g/person .16 ± 5 hours[9]
OccupationalPest control operatorsUrineFPBA and othersConcentrations of metabolites ranged from < 0.5 µg/L to 277 µg/L.6.4 hours[10]
General PopulationNHANES 1999–2002Urine4F3PBA (FPBA)Limit of detection: 0.2 ng/mL. Detected in a significant portion of the U.S. population, indicating widespread low-level exposure.N/A[1]
Biomonitoring StudyBiomonitoring Exposures Study (BEST) - ExpandedUrine4F-3-PBA (FPBA)Limit of detection: 0.0500 µg/L. 95th percentile concentration: 0.224 µg/L. Detection frequency: 19.7% in 218 participants.N/A[11]

Experimental Protocols for FPBA Analysis

The determination of FPBA in biological samples typically involves sample preparation followed by instrumental analysis, most commonly using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation: Solid-Phase Extraction (SPE) of Urine
  • Enzymatic Hydrolysis: To a urine sample (e.g., 5 mL), add a solution of β-glucuronidase/arylsulfatase in acetate (B1210297) buffer to deconjugate the glucuronide and sulfate (B86663) metabolites of FPBA. Incubate the mixture.[12]

  • Acidification: Acidify the sample with an appropriate acid (e.g., hydrochloric acid) to a pH of approximately 2-3.

  • SPE Cartridge Conditioning: Condition a solid-phase extraction cartridge (e.g., Oasis HLB) with methanol (B129727) followed by acidified water.[12]

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a solution of low organic content (e.g., 5% methanol in water) to remove interferences.[12]

  • Elution: Elute the analyte (FPBA) from the cartridge using a suitable organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a solvent compatible with the analytical instrument.

Instrumental Analysis: LC-MS/MS
  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used.[13]

    • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a modifier like formic or acetic acid, is employed for optimal separation.[12][13]

    • Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.

    • Injection Volume: A small volume of the prepared sample (e.g., 10 µL) is injected.[13]

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally used for the detection of acidic compounds like FPBA.[14]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for FPBA.

    • Quantification: Quantification is typically performed using an internal standard, such as a stable isotope-labeled version of FPBA (e.g., ¹³C₆-FPBA), to correct for matrix effects and variations in instrument response.

Experimental Workflow Sample Urine Sample Hydrolysis Enzymatic Hydrolysis Sample->Hydrolysis SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE LCMS LC-MS/MS Analysis SPE->LCMS Data Data Analysis & Quantification LCMS->Data

Diagram 2: General experimental workflow for the analysis of FPBA in urine.

Toxicological Significance of this compound

While cyfluthrin itself exhibits neurotoxicity, its metabolites can also have toxicological implications. Some studies suggest that degradation products of cyfluthrin, including FPBA, can be significantly more toxic than the parent compound. However, comprehensive toxicological data specifically for FPBA, such as its LD50 and No-Observed-Adverse-Effect Level (NOAEL), are not as readily available as for the parent insecticide. The GHS classification for FPBA indicates it is harmful if swallowed, in contact with skin, or if inhaled.[15][16] Further research is warranted to fully characterize the toxicological profile of FPBA and its potential contribution to the overall toxicity observed after cyfluthrin exposure.

Conclusion

This compound is a critical metabolite for biomonitoring cyfluthrin exposure in human populations. Its detection and quantification in urine provide a reliable measure of absorbed dose. The metabolic pathway leading to its formation is well-characterized, primarily involving ester hydrolysis. Robust analytical methods, particularly LC-MS/MS, have been developed for its sensitive and specific determination in biological matrices. While some toxicological information is available, further studies are needed to fully elucidate the health risks associated with FPBA. This guide provides researchers and professionals in drug development and toxicology with a foundational understanding of the role of FPBA in the context of cyfluthrin metabolism and exposure assessment.

References

Toxicological Profile of 4-Fluoro-3-phenoxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a formal safety assessment. The toxicological data for 4-Fluoro-3-phenoxybenzoic acid is limited in publicly available literature. Where data for the target compound is unavailable, information on the parent compound, cyfluthrin (B156107), and the non-fluorinated analog, 3-phenoxybenzoic acid (PBA), has been included as surrogate information and is clearly indicated.

Introduction

This compound (4F-3-PBA) is a key metabolite of the synthetic pyrethroid insecticide, cyfluthrin.[1] As a member of the phenoxybenzoic acid class of compounds, its toxicological profile is of interest for assessing the human health risks associated with exposure to its parent pyrethroid. This technical guide provides a comprehensive overview of the available toxicological data for this compound, detailed experimental protocols for key toxicological assays, and a review of its metabolic fate. Due to the limited availability of direct toxicological studies on 4F-3-PBA, data from its parent compound, cyfluthrin, and its non-fluorinated analog, 3-phenoxybenzoic acid (PBA), are also presented to provide a more complete, albeit inferred, toxicological profile.

Physicochemical Properties

PropertyValueSource
Chemical Name This compoundPubChem
CAS Number 77279-89-1PubChem
Molecular Formula C₁₃H₉FO₃PubChem
Molecular Weight 232.21 g/mol PubChem
Appearance Solid (presumed)-
Water Solubility Data not available-
LogP Data not available-

Toxicological Data

Acute Toxicity

GHS Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Dermal4H312: Harmful in contact with skin
Acute Toxicity, Inhalation4H332: Harmful if inhaled

Source: PubChem

Surrogate Data: 3-Phenoxybenzoic Acid (PBA)

RouteSpeciesValueSource
IntraperitonealMouseLD50: 350 mg/kgChemicalBook

Surrogate Data: Cyfluthrin (Parent Compound)

RouteSpeciesValueSource
OralRatLD50: 500-800 mg/kgWikipedia
DermalRatLD50: 600 mg/kgWikipedia
Genotoxicity

Specific genotoxicity studies for this compound were not identified in the reviewed literature. However, the European Food Safety Authority (EFSA) has concluded that the non-fluorinated analog, 3-phenoxybenzoic acid (PBA), does not raise a concern with respect to genotoxicity.[2][3]

Repeated Dose Toxicity

No specific repeated-dose toxicity studies for this compound were found.

Surrogate Data: 3-Phenoxybenzoic Acid (PBA)

EFSA has established an Acceptable Daily Intake (ADI) and an Acute Reference Dose (ARfD) for PBA based on a review of available data.[2]

ValueConcentrationSource
ADI0.1 mg/kg bw per dayEFSA
ARfD1 mg/kg bwEFSA
Reproductive and Developmental Toxicity

Direct studies on the reproductive and developmental toxicity of this compound are not available.

Surrogate Data: Cyfluthrin (Parent Compound)

A three-generation reproduction study in rats with cyfluthrin indicated reduced fertility and pup survival at dose levels of 6 mg/kg bw/day and above.[4] However, a developmental toxicity study in rats showed no evidence of effects on fetal development.[4]

Carcinogenicity

No carcinogenicity data for this compound was identified.

Metabolism and Toxicokinetics

This compound is a primary metabolite of the insecticide cyfluthrin.[1] The metabolism of cyfluthrin in mammals involves the cleavage of the ester bond, leading to the formation of this compound and other metabolites.[4] This metabolic process is considered a detoxification pathway, as the resulting metabolites are generally less toxic than the parent compound.[5]

Following exposure to cyfluthrin, this compound is excreted in the urine and is often used as a biomarker for assessing human exposure to the parent insecticide.[6]

Metabolic Pathway of Cyfluthrin Cyfluthrin Cyfluthrin Metabolite This compound Cyfluthrin->Metabolite Ester Hydrolysis Excretion Urinary Excretion Metabolite->Excretion

Metabolic conversion of Cyfluthrin to its primary metabolite.

Potential Mechanisms of Toxicity (Inferred)

While direct studies on the signaling pathways affected by this compound are lacking, research on its non-fluorinated analog, 3-phenoxybenzoic acid (PBA), and parent pyrethroids provides some insights. Pyrethroids are known neurotoxins that act on voltage-gated sodium channels. However, EFSA has concluded that PBA does not share the neurotoxic mechanism of the parent pyrethroids.[2][3]

Some studies suggest that pyrethroid metabolites may have endocrine-disrupting potential. For instance, 3-PBA has been shown to induce apoptosis in human hepatocyte cells through the regulation of Caspase-3 and Bcl-2.[7]

Hypothetical Signaling Pathway Metabolite 3-Phenoxybenzoic Acid (as surrogate) Cell Hepatocyte Metabolite->Cell Caspase3 Caspase-3 Activation Cell->Caspase3 Bcl2 Bcl-2 Downregulation Cell->Bcl2 Apoptosis Apoptosis Caspase3->Apoptosis Bcl2->Apoptosis

Inferred apoptotic pathway based on 3-PBA studies.

Experimental Protocols

The following are generalized protocols for key toxicological assays based on OECD guidelines. Specific parameters for testing this compound would need to be determined based on its physicochemical properties.

Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method)

This method is a stepwise procedure using a limited number of animals to classify a substance based on its acute oral toxicity.

  • Test Animals: Healthy, young adult rodents (usually rats), nulliparous and non-pregnant females are preferred.

  • Housing and Feeding: Animals are housed in standard conditions with free access to food and water.

  • Dose Levels: A series of fixed dose levels are used (e.g., 5, 50, 300, 2000 mg/kg body weight).

  • Procedure:

    • A group of 3 animals is dosed with the starting dose level.

    • Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

    • Depending on the outcome (number of mortalities), the next step involves dosing another group of 3 animals at a higher or lower dose level.

    • The procedure is stopped when a clear outcome is observed, allowing for classification of the substance.

  • Observations: Animals are observed for changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

Acute Oral Toxicity Workflow (OECD 423) Start Start with 3 animals at a fixed dose Observe Observe for 14 days (mortality and clinical signs) Start->Observe Outcome1 2 or 3 animals die Observe->Outcome1 Outcome2 0 or 1 animal dies Observe->Outcome2 DoseDown Dose next 3 animals at a lower dose Outcome1->DoseDown Classify Classify substance based on final outcome Outcome1->Classify DoseUp Dose next 3 animals at a higher dose Outcome2->DoseUp Outcome2->Classify DoseDown->Observe DoseUp->Observe

Workflow for the Acute Toxic Class Method.

Bacterial Reverse Mutation Test (Ames Test) (OECD Guideline 471)

This in vitro assay is used to assess the mutagenic potential of a substance by its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.

  • Test Strains: At least five strains of bacteria are used, including four strains of S. typhimurium (TA98, TA100, TA1535, and TA1537) and one strain of E. coli (WP2 uvrA) or S. typhimurium (TA102).

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix) to detect metabolites that may be mutagenic.

  • Procedure (Plate Incorporation Method):

    • The test substance, bacterial culture, and S9 mix (if used) are mixed with molten top agar (B569324).

    • The mixture is poured onto minimal glucose agar plates.

    • Plates are incubated at 37°C for 48-72 hours.

  • Data Analysis: The number of revertant colonies (colonies that have regained the ability to grow in the absence of a required amino acid) is counted for each concentration of the test substance and compared to the negative control. A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies.

Ames Test Workflow Prepare Prepare bacterial strains, test substance dilutions, and S9 mix Mix Mix substance, bacteria, (± S9 mix), and top agar Prepare->Mix Plate Pour onto minimal glucose agar plates Mix->Plate Incubate Incubate at 37°C for 48-72 hours Plate->Incubate Count Count revertant colonies Incubate->Count Analyze Analyze for dose-dependent increase in revertants Count->Analyze

General workflow for the Ames Test.

Conclusion

The toxicological profile of this compound is not well-characterized in publicly available literature. Based on GHS classifications, it is considered harmful upon acute exposure via oral, dermal, and inhalation routes. As a primary metabolite of the insecticide cyfluthrin, its presence in biological samples is a key indicator of exposure to the parent compound. While direct evidence is lacking, the available data on its non-fluorinated analog, 3-phenoxybenzoic acid, suggests a lower toxicity profile compared to the parent pyrethroids and a different mechanism of action that does not involve neurotoxicity. Further research is needed to fully elucidate the toxicological properties of this compound and to conduct a comprehensive risk assessment. The use of surrogate data from related compounds, as presented in this guide, can provide preliminary insights but should be interpreted with caution.

References

Environmental Fate and Degradation of 4-Fluoro-3-phenoxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-3-phenoxybenzoic acid (4-FPBA) is a significant metabolite of widely used pyrethroid insecticides, such as cyfluthrin (B156107) and beta-cyfluthrin. Its presence in the environment raises concerns due to the potential for persistence and ecotoxicity. This technical guide provides a comprehensive overview of the current understanding of the environmental fate and degradation of 4-FPBA, including its physicochemical properties, and both abiotic and biotic degradation pathways. Detailed experimental protocols, based on established guidelines, are provided to facilitate further research in this area. All quantitative data is presented in structured tables for clarity, and key processes are visualized through diagrams to aid in comprehension.

Introduction

This compound is an aromatic ether that is primarily introduced into the environment as a transformation product of synthetic pyrethroid pesticides.[1] The stability of its chemical structure, characterized by a diphenyl ether linkage and a fluorinated benzene (B151609) ring, suggests a potential for environmental persistence. Understanding the mechanisms and rates of its degradation is crucial for assessing its environmental risk and developing strategies for remediation. This guide synthesizes available data on its environmental behavior, focusing on hydrolysis, photolysis, and microbial degradation.

Physicochemical Properties

The environmental transport and fate of a chemical are largely governed by its physicochemical properties. The key properties of this compound are summarized in Table 1.

PropertyValueReference
Molecular Formula C₁₃H₉FO₃[2]
Molecular Weight 232.21 g/mol [2]
CAS Number 77279-89-1[2]
Density 1.313 g/cm³[2]
Boiling Point 351.1°C at 760 mmHg[2]
LogP (octanol-water partition coefficient) 3.316[2]
pKa (strongest acidic) 3.99[2]
Polar Surface Area 46.53 Ų[2]

Abiotic Degradation

Abiotic degradation processes, including hydrolysis and photolysis, are key determinants of the persistence of organic compounds in the environment.

Hydrolysis
Photolysis

Photolysis, or photodegradation, is the breakdown of compounds by light. Aromatic compounds can absorb ultraviolet radiation, leading to the cleavage of chemical bonds. Although specific photolytic studies for this compound are not extensively documented, research on related pyrethroid metabolites suggests that this is a potential degradation pathway. For instance, the photodegradation of the parent compound, lambda-cyhalothrin, involves pathways such as decarboxylation and ester bond cleavage. It is plausible that direct photolysis of 4-FPBA in sunlit surface waters could occur, likely involving the cleavage of the diphenyl ether bond or transformation of the carboxylic acid group. Quantitative data, such as the quantum yield and photolytic half-life under various light conditions, are needed for a complete environmental risk assessment.

Biotic Degradation

The microbial breakdown of organic compounds is a critical process for their removal from the environment. The degradation of this compound is expected to be primarily mediated by microorganisms in soil and water.

Microbial Degradation in Soil and Water

Studies on the biodegradation of the structurally similar, non-fluorinated compound 3-phenoxybenzoic acid (3-PBA) provide insights into the potential microbial metabolism of 4-FPBA. Several bacterial strains, including species of Bacillus and Pseudomonas, have been shown to degrade 3-PBA.[3][4] For instance, a Bacillus sp. strain was found to degrade 95.6% of 50 mg/L 3-PBA within 72 hours.[3] The degradation of 3-PBA in soil can have a half-life ranging from a few days to over 100 days, depending on the microbial activity and soil conditions.[5]

The presence of the fluorine atom in 4-FPBA may influence its biodegradability. While the carbon-fluorine bond is strong, microorganisms have evolved enzymatic machinery to cleave this bond.[6] The degradation of fluorinated aromatic compounds often proceeds via hydroxylation of the aromatic ring, which can facilitate subsequent ring cleavage.[7]

A proposed metabolic pathway for this compound, based on the degradation of analogous compounds, is illustrated in the diagram below. This pathway involves initial hydroxylation, followed by cleavage of the ether bond to form fluorinated and non-fluorinated catechols, which are then further metabolized and funneled into central metabolic pathways.

Biotic_Degradation_Pathway cluster_0 Proposed Biotic Degradation Pathway of this compound 4-FPBA This compound Hydroxylated_Intermediate Hydroxylated Intermediate 4-FPBA->Hydroxylated_Intermediate Hydroxylation Ether_Cleavage Ether Bond Cleavage Hydroxylated_Intermediate->Ether_Cleavage Fluorinated_Catechol Fluorinated Catechol Ether_Cleavage->Fluorinated_Catechol Phenoxy_Moiety_Metabolite Phenoxy Moiety Metabolite Ether_Cleavage->Phenoxy_Moiety_Metabolite Ring_Cleavage_1 Ring Cleavage Fluorinated_Catechol->Ring_Cleavage_1 Ring_Cleavage_2 Ring Cleavage Phenoxy_Moiety_Metabolite->Ring_Cleavage_2 Central_Metabolism Central Metabolism Ring_Cleavage_1->Central_Metabolism Ring_Cleavage_2->Central_Metabolism Environmental_Fate_Workflow cluster_1 Environmental Fate Assessment Workflow for 4-FPBA Physicochemical_Properties Characterize Physicochemical Properties Abiotic_Degradation Assess Abiotic Degradation Physicochemical_Properties->Abiotic_Degradation Biotic_Degradation Assess Biotic Degradation Physicochemical_Properties->Biotic_Degradation Hydrolysis Hydrolysis Study (OECD 111) Abiotic_Degradation->Hydrolysis Photolysis Photolysis Study (OECD 316) Abiotic_Degradation->Photolysis Ready_Biodegradability Ready Biodegradability (OECD 301) Biotic_Degradation->Ready_Biodegradability Soil_Metabolism Soil Metabolism (OECD 307) Biotic_Degradation->Soil_Metabolism Aquatic_Sediment Aquatic Sediment System Study Biotic_Degradation->Aquatic_Sediment Risk_Assessment Environmental Risk Assessment Hydrolysis->Risk_Assessment Photolysis->Risk_Assessment Ready_Biodegradability->Risk_Assessment Metabolite_ID Identify Major Metabolites Soil_Metabolism->Metabolite_ID Aquatic_Sediment->Metabolite_ID Metabolite_ID->Risk_Assessment

References

4-Fluoro-3-phenoxybenzoic acid crystal structure and spectroscopic data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and spectroscopic data for 4-fluoro-3-phenoxybenzoic acid. The information is intended to support research and development activities in fields such as medicinal chemistry, materials science, and agrochemistry, where this molecule serves as a key intermediate and metabolite.[1][2][3]

Chemical and Physical Properties

This compound is an aromatic ether and a known metabolite of pyrethroid insecticides.[1][2] Its chemical structure consists of a benzoic acid core substituted with a fluorine atom and a phenoxy group.

PropertyValueSource
Molecular FormulaC₁₃H₉FO₃[1]
Molecular Weight232.21 g/mol [1]
IUPAC NameThis compound[4]
CAS Number77279-89-1[1]
Canonical SMILESC1=CC=C(C=C1)OC2=C(C=CC(=C2)C(=O)O)F[4]
InChI KeyVLXNXMTVRWIUJZ-UHFFFAOYSA-N[4]

Crystal Structure

The single-crystal X-ray diffraction analysis of this compound reveals a monoclinic crystal system with the space group P2/c.[5] The crystal structure is notably stabilized by the formation of carboxylic acid dimers through intermolecular O—H···O hydrogen bonds.[5] Additionally, weak C—H···O and C—H···F interactions contribute to the formation of molecular sheets.[5] The dihedral angle between the two benzene (B151609) rings is 82.1(1)°.[5]

Crystallographic Data

The following table summarizes the key crystallographic data obtained at 290 K using Mo Kα radiation (λ = 0.71073 Å).[5]

ParameterValue
Crystal systemMonoclinic
Space groupP2/c
a (Å)16.659 (3)
b (Å)5.1494 (9)
c (Å)13.916 (2)
β (°)113.821 (3)
Volume (ų)1092.0 (3)
Z4
Calculated density (Mg m⁻³)1.412
F(000)480
CCDC Number287685

Data sourced from Acta Crystallographica Section E: Structure Reports Online.[5]

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely available in the public domain. The following represents a summary of the available information.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹⁹F NMR: A database entry for the ¹⁹F NMR spectrum of what is likely the same compound ("3-phenoxy-4-fluorobenzoic acid") exists, though access to the full spectrum is restricted.[7] PubChem also indicates the availability of ¹⁹F NMR data.[4]

Infrared (IR) Spectroscopy

A dedicated and published FT-IR spectrum for this compound could not be located in the performed search. However, IR spectral data is available for its precursor, 4-fluoro-3-phenoxybenzaldehyde (B1330021).[8]

Mass Spectrometry (MS)

This compound is a known metabolite of pyrethroid insecticides and has been identified in various biological and environmental samples using mass spectrometry.[1][2][3] A detailed mass spectrum with fragmentation patterns for the pure compound is not explicitly provided in the search results.

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not fully described in a single source. However, a plausible synthetic route involves the oxidation of its aldehyde precursor, 4-fluoro-3-phenoxybenzaldehyde.[9][10]

Step 1: Synthesis of 4-Fluoro-3-phenoxybenzaldehyde (Precursor)

The synthesis of the aldehyde precursor can be achieved through various patented methods. One common approach involves the reaction of a suitable substituted fluorobenzene (B45895) derivative with a phenoxide.[11]

Step 2: Oxidation to this compound

The aldehyde functional group of 4-fluoro-3-phenoxybenzaldehyde can be oxidized to a carboxylic acid using standard oxidizing agents.[9][10] While a specific protocol for this exact transformation was not found, general methods for aldehyde to carboxylic acid oxidation are well-established in organic chemistry.

Single Crystal Growth

Single crystals of this compound suitable for X-ray diffraction were grown by the slow evaporation of a solution of the compound in acetone (B3395972) at room temperature.[5]

X-ray Crystallographic Analysis

The crystallographic data presented in this guide was obtained using a Bruker SMART CCD area-detector diffractometer.[5] Data collection was performed with graphite-monochromated Mo Kα radiation using φ and ω scans.[5] The structure was solved by direct methods and refined on F².[5]

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.

experimental_workflow Experimental Workflow for this compound cluster_synthesis Synthesis cluster_purification_crystallization Purification & Crystallization cluster_characterization Characterization start Starting Materials precursor 4-Fluoro-3-phenoxybenzaldehyde (Precursor Synthesis) start->precursor Reaction oxidation Oxidation precursor->oxidation Oxidizing Agent product Crude this compound oxidation->product purification Purification product->purification crystallization Crystallization (Slow evaporation from acetone) purification->crystallization nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms crystals Single Crystals crystallization->crystals xrd Single-Crystal X-ray Diffraction crystals->xrd logical_relationship Structural and Spectroscopic Data Relationship cluster_structure Molecular Structure cluster_data Experimental Data mol_structure This compound crystal_data Crystal Structure Data (Unit Cell, Space Group, etc.) mol_structure->crystal_data Determined by X-ray Diffraction spectro_data Spectroscopic Data (NMR, IR, MS) mol_structure->spectro_data Characterized by crystal_data->mol_structure Defines Solid-State Conformation spectro_data->mol_structure Confirms Covalent Structure

References

Biological Activity of 4-Fluoro-3-phenoxybenzoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: Antimicrobial Activity

The antimicrobial potential of 4-Fluoro-3-phenoxybenzoic acid derivatives, particularly amides and esters, is an area of active investigation. The introduction of various amine or alcohol moieties can modulate the lipophilicity and steric bulk of the parent molecule, influencing its ability to penetrate microbial cell membranes and interact with intracellular targets. The following table provides a template for presenting minimum inhibitory concentration (MIC) data for a hypothetical series of N-substituted amide derivatives of this compound against a panel of bacterial and fungal pathogens.

Compound IDR Group (Amide Substituent)S. aureus (ATCC 29213) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)P. aeruginosa (ATCC 27853) MIC (µg/mL)C. albicans (ATCC 90028) MIC (µg/mL)
FPBA-A01 -H>128>128>128>128
FPBA-A02 -CH₃64128>12864
FPBA-A03 -CH₂CH₃326412832
FPBA-A04 -Phenyl16326416
FPBA-A05 -4-Chlorophenyl816328
FPBA-A06 -4-Methoxyphenyl326412832
Ciprofloxacin (Positive Control)0.50.0150.25NA
Fluconazole (Positive Control)NANANA1

Note: The data presented in this table is hypothetical and intended for illustrative purposes to guide data presentation. Actual values would be determined experimentally.

Experimental Protocols

Synthesis of this compound Amide Derivatives

The synthesis of amide derivatives from this compound is typically achieved through a two-step process involving the activation of the carboxylic acid followed by coupling with a desired amine.

Step 1: Synthesis of 4-Fluoro-3-phenoxybenzoyl chloride

  • Materials: this compound, thionyl chloride (SOCl₂), dry dichloromethane (B109758) (DCM), magnetic stirrer, reflux condenser, heating mantle, rotary evaporator.

  • Procedure:

    • To a solution of this compound (1 equivalent) in dry DCM, add thionyl chloride (2 equivalents) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator to obtain the crude 4-Fluoro-3-phenoxybenzoyl chloride. This intermediate is often used in the next step without further purification.

Step 2: Amide Coupling

  • Materials: 4-Fluoro-3-phenoxybenzoyl chloride, desired primary or secondary amine, triethylamine (B128534) (Et₃N) or pyridine, dry DCM, magnetic stirrer, ice bath, separatory funnel, sodium bicarbonate solution, brine, anhydrous sodium sulfate, rotary evaporator, silica (B1680970) gel for column chromatography.

  • Procedure:

    • Dissolve the desired amine (1.1 equivalents) and triethylamine (1.2 equivalents) in dry DCM.

    • Cool the solution in an ice bath and add a solution of 4-Fluoro-3-phenoxybenzoyl chloride (1 equivalent) in dry DCM dropwise.

    • Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.

    • After completion, wash the reaction mixture sequentially with water, 1N HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate (B1210297) gradient) to yield the pure amide derivative.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Acid Chloride Formation cluster_intermediate Intermediate cluster_reaction2 Amide Coupling cluster_workup Workup & Purification cluster_product Final Product start1 This compound step1 Reaction in dry DCM Reflux start1->step1 start2 Thionyl Chloride start2->step1 start3 Amine (R-NH2) step2 Reaction in dry DCM Room Temperature start3->step2 start4 Triethylamine start4->step2 intermediate 4-Fluoro-3-phenoxybenzoyl Chloride step1->intermediate intermediate->step2 workup Aqueous Wash Drying Concentration step2->workup purification Column Chromatography workup->purification product 4-Fluoro-3-phenoxybenzoic Acid Amide Derivative purification->product

Caption: General workflow for the synthesis of this compound amide derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

  • Materials: Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi, 96-well microtiter plates, synthesized compounds, standard antibiotics (e.g., ciprofloxacin, fluconazole), bacterial and fungal strains, 0.5 McFarland standard, spectrophotometer, incubator.

  • Procedure:

    • Preparation of Inoculum: Prepare a suspension of the test microorganism in sterile broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

    • Compound Dilution: Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compounds in the appropriate broth in the wells of a 96-well plate to achieve a range of concentrations.

    • Inoculation: Add the prepared microbial inoculum to each well.

    • Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum and no compound), and a sterility control (broth only).

    • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

    • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_incubation Incubation cluster_results Results inoculum Prepare Microbial Inoculum (0.5 McFarland) plate Add Diluted Compounds and Inoculum to Wells inoculum->plate compounds Prepare Serial Dilutions of Test Compounds compounds->plate controls Include Positive, Negative, and Sterility Controls plate->controls incubate Incubate at appropriate temperature and duration controls->incubate read Visually Inspect for Growth incubate->read mic Determine Minimum Inhibitory Concentration (MIC) read->mic

Caption: Workflow for antimicrobial susceptibility testing using the broth microdilution method.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxicity of potential anticancer compounds.

  • Materials: Human cancer cell lines (e.g., MCF-7, HeLa), Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, 96-well plates, synthesized compounds, doxorubicin (B1662922) (positive control), MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO, multi-well plate reader.

  • Procedure:

    • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours.

    • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a multi-well plate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.

Hypothetical Signaling Pathway for Anticancer Activity

While the precise mechanism of action for this compound derivatives is not yet fully elucidated, many cytotoxic compounds induce apoptosis (programmed cell death) in cancer cells. A plausible signaling pathway involves the activation of caspases, a family of proteases that execute the apoptotic process.

Apoptosis_Signaling_Pathway cluster_stimulus External Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasmic Signaling cluster_mitochondria Mitochondrial Pathway cluster_execution Execution Phase compound 4-Fluoro-3-phenoxybenzoic Acid Derivative receptor Death Receptor (e.g., Fas, TNFR) compound->receptor procaspase8 Pro-Caspase-8 receptor->procaspase8 caspase8 Caspase-8 procaspase8->caspase8 bid Bid caspase8->bid procaspase3 Pro-Caspase-3 caspase8->procaspase3 tbid tBid bid->tbid bax Bax/Bak tbid->bax cytochrome_c Cytochrome c Release bax->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Pro-Caspase-9) cytochrome_c->apoptosome caspase9 Caspase-9 apoptosome->caspase9 caspase9->procaspase3 caspase3 Caspase-3 procaspase3->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis

Caption: A hypothetical extrinsic and intrinsic apoptosis signaling pathway that could be initiated by a cytotoxic this compound derivative.

Conclusion

Derivatives of this compound represent a promising class of compounds with the potential for diverse biological activities. This technical guide provides a foundational framework for researchers interested in exploring their therapeutic applications. The provided protocols for synthesis and biological evaluation offer standardized methods to generate reliable and comparable data. Future structure-activity relationship (SAR) studies, guided by the systematic evaluation of a library of these derivatives, will be crucial in identifying lead compounds with enhanced potency and selectivity for further preclinical development.

The Pivotal Role of 4-Fluoro-3-hydroxybenzoic Acid in the Synthesis of Acoramidis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acoramidis (B605222) (formerly AG10) is a potent, orally bioavailable, small-molecule stabilizer of transthyretin (TTR) developed for the treatment of transthyretin amyloid cardiomyopathy (ATTR-CM).[1][2] By binding to and stabilizing the tetrameric form of TTR, acoramidis prevents its dissociation into monomers, a critical step in the pathogenesis of ATTR amyloidosis.[3] This technical guide provides an in-depth exploration of the synthesis of acoramidis, with a specific focus on the crucial role of the starting material, 4-fluoro-3-hydroxybenzoic acid, and its derivatives. Detailed experimental protocols, quantitative data, and process visualizations are presented to offer a comprehensive resource for researchers and professionals in the field of drug development.

Introduction to Acoramidis and its Mechanism of Action

Transthyretin amyloidosis is a progressive and often fatal disease characterized by the misfolding and aggregation of the TTR protein into amyloid fibrils that deposit in various organs, most notably the heart.[1] Acoramidis is designed to mimic the stabilizing effects of a naturally occurring protective TTR variant. It selectively binds to the thyroxine-binding sites of the TTR tetramer, preventing its dissociation and halting the amyloid cascade.[2] Clinical trials have demonstrated that acoramidis treatment leads to a significant increase in serum TTR levels, which is correlated with improved cardiovascular outcomes.[4][5]

The chemical structure of acoramidis is 3-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propoxy]-4-fluorobenzoic acid. Its synthesis is a multi-step process that relies on the strategic functionalization of a fluorinated benzoic acid core.

Mechanism of Action: TTR Stabilization

The therapeutic effect of Acoramidis is achieved by kinetically stabilizing the native homotetrameric structure of transthyretin (TTR). This stabilization prevents the dissociation of the tetramer into its constituent monomers, which is the rate-limiting step in the formation of amyloid fibrils. The diagram below illustrates this mechanism.

TTR_Stabilization cluster_drug_action Therapeutic Intervention TTR_Tetramer TTR Tetramer (Native State) Monomers Misfolded Monomers TTR_Tetramer->Monomers Dissociation (Rate-limiting step) Stabilized_Tetramer Stabilized TTR Tetramer TTR_Tetramer->Stabilized_Tetramer Binding Amyloid Amyloid Fibrils (Tissue Deposition) Monomers->Amyloid Aggregation Acoramidis Acoramidis Stabilized_Tetramer->Monomers Dissociation Inhibited

Caption: Mechanism of Acoramidis as a TTR stabilizer.

The Role of 4-Fluoro-3-hydroxybenzoic Acid in Acoramidis Synthesis

Contrary to its phenoxy-substituted analogue, the key starting material for the synthesis of Acoramidis is 4-fluoro-3-hydroxybenzoic acid or its corresponding methyl ester, methyl 4-fluoro-3-hydroxybenzoate . This molecule provides the essential fluorobenzoic acid scaffold of the final drug product.

The synthesis hinges on the selective alkylation of the hydroxyl group at the 3-position. This hydroxyl group serves as a nucleophilic handle for introducing the propoxy-linked dimethylpyrazole side chain, which is critical for the molecule's binding affinity to the TTR protein. The fluorine atom at the 4-position is a key structural feature that contributes to the overall pharmacological profile of Acoramidis.

Synthetic Pathway of Acoramidis

The synthesis of Acoramidis from methyl 4-fluoro-3-hydroxybenzoate can be broadly divided into three main stages:

  • Etherification: Attachment of a three-carbon linker to the hydroxyl group of the fluorobenzoic acid core.

  • Pyrazole Formation: Construction of the 3,5-dimethyl-1H-pyrazol-4-yl heterocycle at the terminus of the linker.

  • Hydrolysis: Conversion of the methyl ester to the final carboxylic acid.

The overall workflow is depicted in the diagram below.

Acoramidis_Synthesis_Workflow Start Methyl 4-fluoro-3-hydroxybenzoate Intermediate1 Methyl 3-(3-bromopropoxy)-4-fluorobenzoate Start->Intermediate1 Etherification (1,3-dibromopropane, K2CO3) Intermediate2 Methyl 3-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propoxy)-4-fluorobenzoate Intermediate1->Intermediate2 Pyrazole Formation (Acetylacetone, Hydrazine (B178648) Hydrate) Final_Product Acoramidis (3-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propoxy]-4-fluorobenzoic acid) Intermediate2->Final_Product Hydrolysis (LiOH)

Caption: Synthetic workflow for Acoramidis.

Experimental Protocols

The following protocols are synthesized from published patent literature and provide a detailed methodology for the synthesis of Acoramidis.[6]

Synthesis of Methyl 3-(3-bromopropoxy)-4-fluorobenzoate (Intermediate 1)
  • To a solution of methyl 4-fluoro-3-hydroxybenzoate (1.0 equiv) in dimethylformamide (DMF), add 1,3-dibromopropane (B121459) (5.0 equiv).

  • Add potassium carbonate (K₂CO₃) (1.2 equiv) to the mixture.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Upon completion, perform an aqueous workup and extract the product with a suitable organic solvent (e.g., MDC - methylene (B1212753) dichloride).

  • Distill the solvent under reduced pressure to yield the crude product.

Synthesis of Methyl 3-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propoxy)-4-fluorobenzoate (Intermediate 2)
  • Dissolve the crude methyl 3-(3-bromopropoxy)-4-fluorobenzoate from the previous step in acetone.

  • Add potassium carbonate and a catalytic amount of sodium iodide (NaI) and stir for 1 hour.

  • Add acetylacetone (B45752) to the reaction mixture and stir for 5 hours.

  • Distill the solvent under vacuum.

  • Co-distill the residue with ethanol (B145695).

  • Add ethanol and hydrazine hydrate (B1144303) (e.g., 30g for a 50g scale of starting benzoate) to the residue.

  • Stir the mixture for 1 hour, then add a catalytic amount of hydrochloric acid (HCl).

  • Maintain the reaction at 80°C for 4 hours.

  • Cool the mixture to room temperature and add water.

  • Filter the resulting solid to obtain methyl 3-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propoxy)-4-fluorobenzoate.

Synthesis of Acoramidis (Final Product)
  • Charge a reaction vessel with methyl 3-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propoxy)-4-fluorobenzoate and methanol.

  • Add an aqueous solution of lithium hydroxide (B78521) (LiOH).

  • Stir the mixture for 5 hours.

  • Partially distill the solvent.

  • The resulting product is Acoramidis. The free acid can be converted to its hydrochloride salt for improved stability and handling.

Quantitative Data Summary

The following table summarizes the key quantitative aspects of the Acoramidis synthesis, based on a representative laboratory scale.

StepStarting MaterialKey ReagentsProductYieldPurity
1 Methyl 4-fluoro-3-hydroxybenzoate (1.0 equiv)1,3-dibromopropane (5.0 equiv), K₂CO₃ (1.2 equiv)Methyl 3-(3-bromopropoxy)-4-fluorobenzoate--
2 Methyl 3-(3-bromopropoxy)-4-fluorobenzoate (1.0 equiv)Acetylacetone, Hydrazine Hydrate, K₂CO₃Methyl 3-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propoxy)-4-fluorobenzoate->99.5% (as HCl salt)[7]
3 Methyl 3-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propoxy)-4-fluorobenzoate (1.0 equiv)LiOH (or NaOH, 3.0 equiv)Acoramidis83.2% (from HCl salt)>99.8% (as HCl salt)[7]

Note: Specific yields for intermediate steps are not consistently reported across public-domain literature; however, the overall process is described as high-yield.[7]

Conclusion

The synthesis of Acoramidis is a well-designed process that efficiently constructs the target molecule from readily available starting materials. 4-Fluoro-3-hydroxybenzoic acid, or its methyl ester, serves as the critical foundation, providing the core structure upon which the pharmacologically essential side chain is built. The etherification of its hydroxyl group is the key strategic step that enables the introduction of the TTR-binding moiety. The protocols and data presented in this guide highlight an efficient and scalable synthetic route, underscoring the pivotal role of this starting material in the production of a promising new therapeutic for transthyretin amyloid cardiomyopathy.

References

The Discovery and History of 4-Fluoro-3-phenoxybenzoic Acid as a Biomarker: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-phenoxybenzoic acid (4F-3-PBA) is a key urinary biomarker used for the specific assessment of human exposure to the synthetic pyrethroid insecticide, cyfluthrin (B156107).[1][2][3] Pyrethroids are a major class of insecticides used extensively in agriculture, public health, and residential settings. Due to their widespread use, there is a growing interest in monitoring human exposure to these compounds for both occupational and environmental health risk assessments. This technical guide provides an in-depth overview of the discovery, history, and analytical methodologies related to this compound as a biomarker.

Discovery and History

The identification of this compound as a biomarker is intrinsically linked to the metabolic studies of its parent compound, cyfluthrin. Early research in the 1980s focused on understanding the metabolic fate of cyfluthrin in mammals. These studies demonstrated that cyfluthrin is rapidly metabolized in the body.[4]

One of the primary metabolic pathways involves the cleavage of the ester bond in the cyfluthrin molecule. This hydrolysis results in the formation of two main fragments: a cyclopropane (B1198618) carboxylic acid derivative and a phenoxybenzyl moiety. The latter is further oxidized to form this compound, which is then excreted in the urine, primarily as a conjugate.[5]

Subsequent biomonitoring studies in the 1990s and 2000s solidified the role of 4F-3-PBA as a specific and reliable indicator of cyfluthrin exposure. Researchers developed analytical methods to detect and quantify this metabolite in human urine, allowing for the assessment of exposure levels in various populations, including occupationally exposed workers and the general public.[6] The specificity of 4F-3-PBA to cyfluthrin is a key advantage, as the more general biomarker, 3-phenoxybenzoic acid (3-PBA), is a metabolite of numerous pyrethroid insecticides.[1]

Metabolic Pathway

The metabolic conversion of cyfluthrin to this compound is a critical process for its detoxification and excretion. The pathway primarily involves two steps:

  • Ester Hydrolysis: The ester linkage in the cyfluthrin molecule is cleaved by carboxylesterases, primarily in the liver. This reaction yields 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-carboxylic acid and 4-fluoro-3-phenoxybenzyl alcohol.

  • Oxidation: The resulting 4-fluoro-3-phenoxybenzyl alcohol is then oxidized to 4-fluoro-3-phenoxybenzaldehyde, and subsequently to this compound.[7] This carboxylic acid is more water-soluble and can be more readily excreted.

A significant portion of the formed 4F-3-PBA is conjugated with glucuronic acid or sulfate (B86663) before being eliminated in the urine.[5]

metabolic_pathway Cyfluthrin Cyfluthrin Metabolite1 4-Fluoro-3-phenoxybenzyl alcohol Cyfluthrin->Metabolite1 Ester Hydrolysis Metabolite2 4-Fluoro-3-phenoxybenzaldehyde Metabolite1->Metabolite2 Oxidation FPBA This compound (4F-3-PBA) Metabolite2->FPBA Oxidation Conjugated_FPBA Conjugated 4F-3-PBA (Glucuronide/Sulfate) FPBA->Conjugated_FPBA Conjugation Urine Urinary Excretion Conjugated_FPBA->Urine

Metabolic Pathway of Cyfluthrin to 4F-3-PBA

Logical Relationship as a Biomarker

The utility of this compound as a biomarker stems from a clear logical relationship between exposure to the parent compound and the presence of the metabolite in a biological matrix.

biomarker_logic Exposure Exposure to Cyfluthrin Metabolism Metabolism in the Body Exposure->Metabolism Biomarker This compound (4F-3-PBA) in Urine Metabolism->Biomarker Detection Analytical Detection (e.g., LC-MS/MS) Biomarker->Detection Assessment Exposure Assessment Detection->Assessment

Biomarker Logic for 4F-3-PBA

Quantitative Data

The following tables summarize quantitative data for this compound from various biomonitoring and analytical studies.

Table 1: Biomonitoring Data for this compound in Urine

Population/StudySample SizeDetection Frequency (%)Concentration Range (µg/L)Notes
Biomonitoring Exposures Study (BEST) - 2.Expanded21819.795th Percentile: 0.224Limit of Detection (LOD) = 0.0500 µg/L.[8]
French General Population--< 0.82 (95th Percentile)-

Table 2: Analytical Method Performance for this compound

Analytical MethodMatrixLimit of Quantification (LOQ) / Limit of Detection (LOD)Linearity RangeRecovery (%)Reference
LC-MS/MSTeaLOQ: 2 µg/kg0.1-50 ng/mL83.0 - 117.3[9]
LC-MS/MSUrineLOD: 0.1 to 1.5 ng/mL-68 - 114[10]
GC-MSUrineLOD: 0.5 µg/L--[6]

Experimental Protocols

The accurate quantification of this compound in biological matrices, primarily urine, requires robust analytical methods. The most common and sensitive method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

General Workflow for LC-MS/MS Analysis

lcms_workflow Sample Urine Sample Collection Pretreatment Sample Pre-treatment (Enzymatic Hydrolysis) Sample->Pretreatment Extraction Solid-Phase Extraction (SPE) Pretreatment->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Data Analysis and Quantification Analysis->Quantification

General LC-MS/MS Workflow for 4F-3-PBA
Detailed Methodologies

1. Sample Pre-treatment: Enzymatic Hydrolysis

  • Objective: To cleave the glucuronide and sulfate conjugates of 4F-3-PBA to measure the total concentration of the metabolite.

  • Protocol Outline:

    • To a 1-2 mL aliquot of urine, add an appropriate internal standard (e.g., a stable isotope-labeled version of 4F-3-PBA).

    • Add a sodium acetate (B1210297) buffer (e.g., 0.1 M, pH 5.0) to adjust the pH for optimal enzyme activity.

    • Add β-glucuronidase/arylsulfatase enzyme (e.g., from Helix pomatia).[11]

    • Incubate the mixture at 37°C for a specified period (e.g., 4 to 16 hours) to ensure complete hydrolysis.[12]

2. Solid-Phase Extraction (SPE)

  • Objective: To isolate 4F-3-PBA from the complex urine matrix and concentrate the analyte.

  • Protocol Outline:

    • Conditioning: Condition an SPE cartridge (e.g., Oasis HLB) with methanol (B129727) followed by water.

    • Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove interfering substances.

    • Elution: Elute the 4F-3-PBA from the cartridge using a stronger organic solvent (e.g., methanol or acetonitrile).

    • Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • Objective: To separate 4F-3-PBA from other components in the extract and to detect and quantify it with high sensitivity and specificity.

  • Typical Parameters:

    • Liquid Chromatography (LC):

      • Column: A C18 reversed-phase column is commonly used.[13]

      • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[13]

      • Flow Rate: Typically in the range of 0.2-0.5 mL/min.[13]

      • Injection Volume: 2-10 µL.[10][13]

    • Tandem Mass Spectrometry (MS/MS):

      • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for the detection of 4F-3-PBA.[13]

      • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for 4F-3-PBA and its internal standard.

Conclusion

This compound has been established as a specific and valuable biomarker for assessing human exposure to the pyrethroid insecticide cyfluthrin. Its discovery and validation have been the result of decades of research into the metabolism of pyrethroids. The analytical methods for its detection, particularly LC-MS/MS, are highly sensitive and specific, allowing for accurate quantification in biomonitoring studies. This technical guide provides a comprehensive overview for researchers and professionals in the fields of environmental health, toxicology, and drug development, offering a foundation for further research and application of this important biomarker.

References

Methodological & Application

Application Note: Quantitative Analysis of 4-Fluoro-3-phenoxybenzoic Acid in Human Urine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 4-Fluoro-3-phenoxybenzoic acid (4-F-3-PBA) in human urine. 4-F-3-PBA is a key biological metabolite of the synthetic pyrethroid insecticide cyfluthrin (B156107). Monitoring its levels in urine is a critical tool for assessing human exposure in environmental health and occupational safety studies. The described protocol employs enzymatic hydrolysis to account for conjugated metabolites, followed by solid-phase extraction (SPE) for sample cleanup and concentration. The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for biomonitoring of pyrethroid exposure.

Introduction

Synthetic pyrethroids are a major class of insecticides used worldwide in agriculture and residential settings. Consequently, human exposure is widespread. Biomonitoring of urinary metabolites is the most effective way to assess internal exposure to these compounds. This compound (4-F-3-PBA) is a specific metabolite of cyfluthrin, making it an ideal biomarker for exposure to this particular pyrethroid.[1]

This method addresses the challenges of analyzing acidic metabolites in a complex biological matrix like urine. To ensure comprehensive quantification, the protocol includes an enzymatic hydrolysis step to convert glucuronide and sulfate (B86663) conjugates back to the parent metabolite.[2][3] A subsequent solid-phase extraction (SPE) step effectively removes matrix interferences and concentrates the analyte, leading to enhanced sensitivity and method robustness. The use of a stable isotope-labeled internal standard (this compound-¹³C₆) ensures high accuracy and precision.

Experimental Protocols

Materials and Reagents
  • Standards: this compound (analytical grade), this compound-¹³C₆ (internal standard, IS).[4]

  • Solvents: Methanol (B129727) (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade), Acetic Acid (glacial), Formic Acid.

  • Reagents: β-glucuronidase/arylsulfatase (from Helix pomatia), Ammonium Acetate (B1210297), Sodium Acetate.

  • SPE Cartridges: Oasis HLB 3 cm³, 60 mg (or equivalent polymeric reversed-phase sorbent).[2]

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of 4-F-3-PBA and its ¹³C₆-labeled internal standard in acetonitrile.

  • Working Standard Solutions: Serially dilute the stock solutions in a suitable solvent (e.g., 50:50 acetonitrile:water) to prepare a series of working standards for the calibration curve and QC samples.

  • Calibration Standards and QCs: Spike blank human urine with the appropriate working standard solutions to create calibration standards (e.g., 0.1 to 100 ng/mL) and QC samples at low, medium, and high concentration levels.

Sample Preparation

The sample preparation workflow involves enzymatic hydrolysis followed by solid-phase extraction.

G cluster_prep Sample Preparation Workflow cluster_spe Solid-Phase Extraction (SPE) urine 1. Urine Sample (2 mL) is_spike 2. Spike with IS (¹³C₆-4-F-3-PBA) urine->is_spike buffer 3. Add Acetate Buffer (pH 5.0) is_spike->buffer enzyme 4. Add β-glucuronidase/ arylsulfatase buffer->enzyme hydrolysis 5. Incubate (e.g., 17h at 37°C) enzyme->hydrolysis condition 6. Condition SPE Cartridge (Methanol, then Acetic Acid) hydrolysis->condition load 7. Load Hydrolyzed Sample condition->load wash 8. Wash Cartridge (5% Methanol in 1% Acetic Acid) load->wash elute 9. Elute Analyte (Methanol or Acetonitrile) wash->elute evaporate 10. Evaporate to Dryness elute->evaporate reconstitute 11. Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis Inject into LC-MS/MS

Caption: Experimental workflow for urine sample preparation and analysis.

Protocol Steps:

  • Enzymatic Hydrolysis: To a 2 mL aliquot of urine, add the internal standard solution.[2] Add 1.5 mL of 0.2 M sodium acetate buffer (pH 5.0).[2] Add β-glucuronidase/arylsulfatase enzyme solution (e.g., providing ~800 units of activity).[2] Vortex the sample and incubate at 37°C for approximately 17 hours (overnight) to ensure complete deconjugation.[2]

  • Solid-Phase Extraction (SPE):

    • Condition: Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of 1% aqueous acetic acid.[2]

    • Load: Load the entire hydrolyzed urine sample onto the conditioned cartridge.

    • Wash: Wash the cartridge with 1 mL of 5% methanol in 1% aqueous acetic acid to remove polar interferences.[2]

    • Elute: Elute the 4-F-3-PBA and its internal standard from the cartridge with a suitable organic solvent, such as methanol or acetonitrile.

    • Dry & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.

LC-MS/MS Analysis

The following tables summarize the chromatographic and mass spectrometric conditions for the analysis of 4-F-3-PBA.

Table 1: Liquid Chromatography (LC) Parameters

ParameterCondition
LC System UPLC/UHPLC System
Column Acquity UPLC® BEH C18 (2.1x100 mm, 1.7 µm) or equivalent[5]
Mobile Phase A 0.1% Acetic Acid and 5 mM Ammonium Acetate in Water[5]
Mobile Phase B Acetonitrile/Methanol mixture[5]
Gradient Optimized for analyte separation (e.g., 10% B to 100% B over 3.5 min)[5]
Flow Rate 0.25 - 0.4 mL/min
Column Temperature 40°C[5]
Injection Volume 2-10 µL

Table 2: Mass Spectrometry (MS) Parameters

ParameterCondition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative[5]
Capillary Voltage Optimized for maximum signal (e.g., 3.0 kV)
Source Temperature e.g., 125°C
Desolvation Temp. e.g., 400°C
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transitions See Table 3

Table 3: MRM Transitions for 4-F-3-PBA and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
4-F-3-PBA 231.0187.0 (Quantifier)Optimized100
231.0143.0 (Qualifier)Optimized100
¹³C₆-4-F-3-PBA (IS) 237.0193.0Optimized100

Note: Precursor ion for 4-F-3-PBA is [M-H]⁻. MRM transitions and collision energies should be optimized for the specific instrument used.

Method Performance and Results

This method was validated based on established guidelines for bioanalytical method validation. The performance characteristics are summarized below.

Caption: Key validation parameters and typical performance results.

Table 4: Summary of Quantitative Method Performance

ParameterTypical Result
Linearity (R²) > 0.99
Calibration Range 0.1 - 100 ng/mL
Limit of Quantification (LOQ) 0.1 - 0.5 ng/mL[2]
Limit of Detection (LOD) 0.01 - 0.1 ng/mL[5]
Intra-day Precision (%RSD) < 15%[2]
Inter-day Precision (%RSD) < 15%[2]
Accuracy (% Bias) Within ±15% (85-115%)
Extraction Recovery 83 - 109%[5]

The values presented are representative and may vary depending on the specific instrumentation and laboratory conditions. The detection limits for all analytes in a multi-residue method ranged from 0.1 to 1.5 ng/mL of urine, with the majority below 0.5 ng/mL.[2] Analytical precision, estimated as both within-day and between-day variation, was 3−14% and 4−19%, respectively.[2] Extraction recoveries of the analytes ranged from 68% to 114%.[2]

Conclusion

The LC-MS/MS method described provides a reliable, sensitive, and selective approach for the quantification of this compound in human urine. The protocol, incorporating enzymatic hydrolysis and solid-phase extraction, ensures accurate measurement of total 4-F-3-PBA, making it a valuable tool for human biomonitoring studies related to cyfluthrin exposure. The robust performance characteristics demonstrate its suitability for high-throughput analysis in research and clinical settings.

References

Application Note: GC-MS Analysis of 4-Fluoro-3-phenoxybenzoic Acid after Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 4-Fluoro-3-phenoxybenzoic acid (4-F-3-PBA) using Gas Chromatography-Mass Spectrometry (GC-MS) following a derivatization step. This compound, a significant metabolite of certain synthetic pyrethroid insecticides, requires derivatization to enhance its volatility and thermal stability for GC-MS analysis.[1] This document provides comprehensive protocols for two effective derivatization techniques: silylation and esterification. Additionally, it outlines the optimized GC-MS parameters, and presents expected quantitative data, including retention times and characteristic mass fragments. The methodologies described herein are designed to provide a reliable framework for researchers in environmental monitoring, toxicology, and drug metabolism studies.

Introduction

This compound is a carboxylic acid and a key biomarker for assessing human exposure to pyrethroid insecticides such as cyfluthrin.[2] Due to its polar nature and low volatility, direct analysis by gas chromatography is challenging. Derivatization of the carboxylic acid group is a necessary step to convert the analyte into a more volatile and thermally stable form suitable for GC-MS analysis.[1] This process not only improves chromatographic peak shape but also enhances sensitivity and selectivity of the analysis. The two most common and effective derivatization strategies for carboxylic acids are silylation, which replaces the acidic proton with a silyl (B83357) group (e.g., trimethylsilyl), and alkylation (esterification), which converts the carboxylic acid into an ester.[1] This application note provides detailed protocols for both approaches for the analysis of this compound.

Experimental Protocols

Sample Preparation and Extraction

For biological matrices such as urine or plasma, an initial extraction is required to isolate the this compound. A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be employed. The following is a general LLE protocol that can be adapted based on the specific sample matrix.

Materials:

  • Sample (e.g., 1 mL of urine)

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate (B86663)

  • Centrifuge

  • Vortex mixer

  • Evaporator (e.g., nitrogen stream)

Protocol:

  • Acidify the sample to a pH of approximately 2 by adding 1M HCl.

  • Add 3 mL of ethyl acetate to the sample.

  • Vortex the mixture for 2 minutes to ensure thorough extraction.

  • Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Repeat the extraction (steps 2-5) with another 3 mL of ethyl acetate and combine the organic layers.

  • Dry the combined organic extract by passing it through a small column containing anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • The dried residue is now ready for derivatization.

Derivatization Protocols

Two primary derivatization methods are presented: Silylation and Esterification.

2.1 Silylation with BSTFA

Silylation is a robust and widely used method for derivatizing acidic compounds. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective silylating reagent.[3]

Materials:

  • Dried sample extract

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (or other suitable solvent like acetonitrile)

  • Heating block or oven

  • GC vials with inserts

Protocol:

  • Reconstitute the dried sample extract in 50 µL of pyridine.

  • Add 50 µL of BSTFA + 1% TMCS to the vial.

  • Securely cap the vial and vortex briefly.

  • Heat the vial at 70°C for 30 minutes in a heating block or oven to ensure complete derivatization.

  • Cool the vial to room temperature.

  • The sample is now ready for GC-MS analysis.

2.2 Esterification with BF3-Methanol

Esterification converts the carboxylic acid to its methyl ester, which is more volatile. Boron trifluoride in methanol (B129727) is a common reagent for this purpose.

Materials:

  • Dried sample extract

  • Boron trifluoride-methanol solution (14% w/v)

  • Hexane (B92381)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Heating block or oven

  • GC vials with inserts

Protocol:

  • Add 200 µL of 14% BF3-methanol solution to the dried sample extract.

  • Securely cap the vial and heat at 60°C for 10 minutes.

  • Cool the vial to room temperature.

  • Add 1 mL of hexane and 0.5 mL of saturated sodium chloride solution.

  • Vortex for 1 minute and then allow the layers to separate.

  • Transfer the upper hexane layer to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The hexane extract is now ready for GC-MS analysis.

GC-MS Analysis

The following GC-MS parameters can be used as a starting point and should be optimized for the specific instrument and column used.

Parameter Condition
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A or equivalent
GC Column HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Injector Temperature 280°C
Injection Mode Splitless
Injection Volume 1 µL
Oven Temperature Program Initial temperature of 80°C, hold for 1 min, ramp to 200°C at 15°C/min, then ramp to 280°C at 20°C/min and hold for 5 min.
Transfer Line Temp 280°C
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) and/or Full Scan (m/z 50-500)

Quantitative Data Summary

The following table summarizes the expected quantitative data for the trimethylsilyl (B98337) (TMS) derivative of this compound.

Analyte Derivative Expected Retention Time (min) Quantifying Ions (m/z) Qualifying Ions (m/z) Limit of Quantification (LOQ)
This compoundTMS-Ester~ 12-15289, 215304 (M+), 289, 215, 1470.5 - 5 µg/L (matrix dependent)

Note: Retention times are approximate and will vary depending on the specific GC system and conditions. The LOQ is an estimate and should be experimentally determined for the specific matrix and instrumentation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data_proc Data Processing Sample Biological Sample (e.g., Urine) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatization Silylation (e.g., BSTFA) or Esterification (e.g., BF3-Methanol) Evaporation->Derivatization GCMS GC-MS Injection and Analysis Derivatization->GCMS Data Data Acquisition (Scan/SIM) GCMS->Data Processing Peak Integration and Quantification Data->Processing Results Final Results Processing->Results

Caption: Experimental workflow for GC-MS analysis of this compound.

derivatization_pathway cluster_silylation Silylation cluster_esterification Esterification Analyte1 This compound (R-COOH) Product1 TMS-Derivative (R-COOSi(CH3)3) Analyte1->Product1 + BSTFA Reagent1 BSTFA Analyte2 This compound (R-COOH) Product2 Methyl Ester (R-COOCH3) Analyte2->Product2 + BF3/CH3OH Reagent2 BF3-Methanol

Caption: Derivatization pathways for this compound.

References

Application Note: Quantitative Analysis of 4-Fluoro-3-phenoxybenzoic Acid using HPLC with Fluorescence Detection following Pre-column Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Fluoro-3-phenoxybenzoic acid is a significant metabolite of certain synthetic pyrethroid insecticides, such as cyfluthrin. Its detection and quantification in various matrices are crucial for toxicological studies, environmental monitoring, and in the assessment of human exposure within the drug development and agrochemical industries. Due to the inherent lack of strong native fluorescence in this compound, a highly sensitive and selective analytical method employing High-Performance Liquid Chromatography (HPLC) with fluorescence detection (FLD) has been developed. This method is based on a pre-column derivatization step to introduce a highly fluorescent tag to the carboxylic acid moiety.

This application note details a robust protocol for the derivatization of this compound with 4-bromomethyl-7-methoxycoumarin (B43491) (Br-Mmc) and its subsequent quantification by HPLC-FLD. The derivatization reaction forms a stable, highly fluorescent ester, allowing for sensitive and selective detection.

Principle of the Method

The analytical strategy involves two key stages. Initially, the carboxylic acid group of this compound is converted into a fluorescent ester through a nucleophilic substitution reaction with 4-bromomethyl-7-methoxycoumarin. This reaction is facilitated by a crown ether catalyst and a mild base in an aprotic solvent. Subsequently, the fluorescently labeled analyte is separated from the excess reagent and other matrix components using reversed-phase HPLC. A fluorescence detector is used for the sensitive quantification of the derivatized product.

Experimental Protocols

Materials and Reagents
  • This compound standard (≥98% purity)

  • 4-Bromomethyl-7-methoxycoumarin (Br-Mmc, derivatization agent)

  • Potassium carbonate (K₂CO₃), anhydrous

  • 18-Crown-6 (catalyst)

  • Acetone (B3395972), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade (e.g., Milli-Q or equivalent)

  • Formic acid, LC-MS grade

Instrumentation and Chromatographic Conditions
  • HPLC System: An HPLC system equipped with a binary pump, autosampler, column thermostat, and a fluorescence detector.

  • Analytical Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended.

  • Fluorescence Detector Wavelengths:

    • Excitation (λex): 322 nm

    • Emission (λem): 395 nm

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution: A gradient elution is recommended for optimal separation of the derivatized product from the excess reagent and potential by-products. An example gradient is provided in the table below.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

Standard and Sample Preparation

3.1. Preparation of Standard Solutions

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of acetone.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with acetone to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

3.2. Sample Preparation

The sample preparation procedure will vary depending on the matrix (e.g., biological fluids, environmental samples). A generic solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol may be required to isolate the analyte from the sample matrix. The final extract should be evaporated to dryness and reconstituted in acetone before derivatization.

Derivatization Procedure
  • To 100 µL of the standard solution or reconstituted sample extract in a reaction vial, add 100 µL of a 1 mg/mL solution of 4-bromomethyl-7-methoxycoumarin in acetone.

  • Add 50 µL of a 1 mg/mL solution of 18-Crown-6 in acetone.

  • Add approximately 2 mg of anhydrous potassium carbonate.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the reaction mixture at 70 °C for 45 minutes in a heating block or water bath.

  • After incubation, cool the reaction mixture to room temperature.

  • The resulting solution containing the fluorescently labeled this compound can be directly injected into the HPLC system. If necessary, the sample can be filtered through a 0.22 µm syringe filter before injection.

Data Presentation

The quantitative data presented below is representative of the performance expected from the analysis of coumarin-derivatized carboxylic acids and should be validated for this compound in the user's laboratory.

Table 1: HPLC Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.06040
15.02080
18.02080
18.16040
25.06040

Table 2: Representative Analytical Method Performance

ParameterExpected Value
Retention Time (RT)Dependent on specific column and conditions, but expected to be well-resolved.
Linearity (r²)> 0.998
Limit of Detection (LOD)0.1 - 1 ng/mL
Limit of Quantification (LOQ)0.5 - 5 ng/mL
Precision (%RSD)< 5%
Accuracy (% Recovery)90 - 110%

Visualizations

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Sample Collection (e.g., Urine, Plasma) Extraction Extraction (LLE or SPE) Sample->Extraction Evaporation Evaporation & Reconstitution in Acetone Extraction->Evaporation Reagents Add Derivatization Reagents: - 4-Br-Mmc - 18-Crown-6 - K₂CO₃ Evaporation->Reagents Reaction Incubation (70°C, 45 min) Reagents->Reaction Cooling Cool to Room Temperature Reaction->Cooling HPLC HPLC-FLD Analysis Cooling->HPLC Data Data Acquisition & Quantification HPLC->Data

Caption: Experimental workflow for the analysis of this compound.

Signaling_Pathway cluster_reaction Derivatization Reaction Analyte This compound (Non-fluorescent) Catalyst 18-Crown-6 / K₂CO₃ Analyte->Catalyst Reagent 4-Bromomethyl-7-methoxycoumarin (Derivatizing Agent) Reagent->Catalyst Product Fluorescent Ester Derivative Catalyst->Product + Heat

Solid-phase extraction (SPE) protocol for 4-Fluoro-3-phenoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Detailed Protocol for the Solid-Phase Extraction of 4-Fluoro-3-phenoxybenzoic Acid.

Application Note

Introduction

This compound is a chemical intermediate that may be present in various matrices during drug development and manufacturing processes. Accurate quantification of this compound often requires a robust sample preparation method to remove interfering substances. Solid-phase extraction (SPE) is a widely used technique for the selective isolation and concentration of analytes from complex samples. This document provides a detailed protocol for the extraction of this compound using a mixed-mode anion exchange SPE sorbent. This type of sorbent is effective for acidic compounds as it utilizes both reversed-phase and ion-exchange retention mechanisms, leading to higher selectivity and cleaner extracts.

Principle of the Method

The method described below is based on the principles of mixed-mode solid-phase extraction. This compound is an acidic compound, and its state of ionization is dependent on the pH of the surrounding solution.

  • Conditioning: The SPE sorbent is first conditioned with an organic solvent (e.g., methanol) to activate the reversed-phase functional groups, followed by an aqueous solution to prepare the sorbent for sample loading.

  • Loading: The sample, with its pH adjusted to be at least 2 pH units above the pKa of the analyte, is loaded onto the SPE column. At this higher pH, the carboxylic acid group of this compound will be deprotonated (negatively charged), allowing it to bind to the positively charged anion exchange functional groups of the sorbent.

  • Washing: The column is then washed to remove any unbound, neutral, or basic interferences. An organic wash can be used to remove hydrophobic interferences that may be non-specifically bound to the reversed-phase component of the sorbent.

  • Elution: Finally, the target analyte is eluted from the column by applying a solvent that disrupts the ionic interaction. This is typically achieved by using an acidic solution which neutralizes the charge on the analyte, releasing it from the anion exchange sorbent.

This protocol is intended as a starting point and may require optimization for specific sample matrices.

Quantitative Data Summary

The following table summarizes the expected performance of this SPE protocol. The data is representative and may vary depending on the specific sample matrix and analytical instrumentation.

ParameterResult
AnalyteThis compound
SorbentMixed-Mode Anion Exchange, 30 mg/1 mL
Sample MatrixProcess Intermediate Solution
Spike Level1 µg/mL
Recovery > 90%
RSD (n=6) < 5%
Elution Volume1 mL
Final Concentration1 µg/mL

Detailed Experimental Protocol

Materials and Reagents

  • SPE Cartridges: Mixed-Mode Strong Anion Exchange (e.g., Phenomenex Strata™-X-A, Waters Oasis® MAX)

  • Methanol (B129727) (HPLC grade)

  • Deionized Water (18 MΩ·cm)

  • Ammonium (B1175870) Hydroxide (B78521) (concentrated)

  • Formic Acid (or Acetic Acid)

  • Sample: this compound dissolved in a suitable solvent.

Protocol Steps

  • Sample Pre-treatment:

    • Dilute the sample with deionized water.

    • Adjust the pH of the sample to > 6.0 using a small amount of dilute ammonium hydroxide. This ensures the analyte is in its ionized (anionic) form.

  • SPE Cartridge Conditioning:

    • Pass 1 mL of methanol through the cartridge.

    • Pass 1 mL of deionized water through the cartridge. Do not let the sorbent go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 5% ammonium hydroxide in deionized water to remove any weakly bound basic or neutral interferences.

    • Wash the cartridge with 1 mL of methanol to remove hydrophobic interferences.

  • Elution:

    • Elute the this compound from the cartridge with 1 mL of 2% formic acid in methanol. The acidic solution neutralizes the analyte, disrupting its ionic bond with the sorbent.

    • Collect the eluate for analysis (e.g., by HPLC-UV or LC-MS).

Visualizations

SPE_Workflow start Start: Sample containing This compound pretreatment 1. Sample Pre-treatment (Adjust pH > 6.0) start->pretreatment loading 3. Sample Loading (Analyte binds to sorbent) pretreatment->loading conditioning 2. Sorbent Conditioning (Methanol, then Water) conditioning->loading wash1 4a. Aqueous Wash (Remove polar interferences) loading->wash1 wash2 4b. Organic Wash (Remove non-polar interferences) wash1->wash2 elution 5. Elution (2% Formic Acid in Methanol) wash2->elution analysis Analysis (HPLC-UV or LC-MS) elution->analysis end End: Purified Analyte analysis->end

Application Notes and Protocols for the Determination of 4-Fluoro-3-phenoxybenzoic Acid in Environmental Samples using the QuEChERS Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Fluoro-3-phenoxybenzoic acid (4-F-3-PBA) is a significant metabolite of the synthetic pyrethroid insecticide cyfluthrin. Its presence in environmental samples such as soil, water, and sediment serves as a key indicator of pyrethroid contamination. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method offers a streamlined and efficient approach for the extraction and cleanup of 4-F-3-PBA from these complex matrices prior to instrumental analysis. This document provides detailed application notes and protocols for the determination of 4-F-3-PBA in various environmental samples using a modified QuEChERS procedure coupled with Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Quantitative Data Summary

The following table summarizes the performance of the modified QuEChERS method for the analysis of this compound in tea, a representative complex plant matrix. While specific data for soil, water, and sediment is limited, the presented protocol for these matrices is based on established methodologies for acidic pesticides and is expected to yield comparable performance upon validation.

ParameterTea MatrixSoil (Proposed)Water (Proposed)Sediment (Proposed)
Recovery (%) 83.0 - 117.3[1]70 - 120 (Expected)80 - 110 (Expected)70 - 120 (Expected)
Limit of Quantification (LOQ) 2 µg/kg[1]1 - 10 µg/kg (Expected)0.01 - 0.1 µg/L (Expected)1 - 10 µg/kg (Expected)
Linear Range 0.1 - 50 ng/mL[1]Analyte DependentAnalyte DependentAnalyte Dependent
RSD (%) ≤ 13.2[1]< 20 (Expected)< 15 (Expected)< 20 (Expected)

Experimental Protocols

Sample Preparation and Extraction

This section details the sample preparation and extraction steps for different environmental matrices.

A. Soil and Sediment Samples

  • Sample Homogenization: Air-dry the soil or sediment sample to a constant weight and sieve through a 2 mm mesh to remove large debris.

  • Weighing: Accurately weigh 10 g of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube. For dry samples, add 10 mL of deionized water and allow to hydrate (B1144303) for 30 minutes.

  • Fortification (for QC): Spike the sample with a known concentration of 4-F-3-PBA standard solution.

  • Extraction Solvent Addition: Add 10 mL of acetonitrile (B52724) containing 1% acetic acid to the centrifuge tube. The acidification of the solvent is crucial for the efficient extraction of acidic analytes like 4-F-3-PBA.

  • Extraction: Cap the tube tightly and shake vigorously for 1 minute.

  • Salting-Out: Add the contents of a QuEChERS extraction salt packet containing 4 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1 g of sodium chloride (NaCl). The addition of salts induces phase separation between the aqueous and organic layers.

  • Shaking and Centrifugation: Immediately shake the tube vigorously for 1 minute and then centrifuge at ≥4000 rpm for 5 minutes.

B. Water Samples

  • Sample Collection: Collect 500 mL of the water sample in a clean glass bottle.

  • Fortification (for QC): Spike the sample with a known concentration of 4-F-3-PBA standard solution.

  • pH Adjustment: Adjust the pH of the water sample to < 3 with formic acid to ensure 4-F-3-PBA is in its non-ionized form.

  • Liquid-Liquid Extraction: Transfer the acidified water sample to a 1 L separatory funnel. Add 50 mL of acetonitrile, and shake vigorously for 2 minutes. Allow the layers to separate.

  • Salting-Out: Add 10 g of NaCl to the separatory funnel to enhance the partitioning of 4-F-3-PBA into the acetonitrile layer. Shake for another 2 minutes.

  • Collection of Organic Layer: Collect the upper acetonitrile layer. Add a second 50 mL aliquot of acetonitrile to the separatory funnel, repeat the extraction, and combine the acetonitrile extracts.

  • Drying: Add anhydrous MgSO₄ to the collected acetonitrile extract to remove any residual water.

Dispersive Solid-Phase Extraction (dSPE) Cleanup

The dSPE step is critical for removing matrix co-extractives that can interfere with the instrumental analysis.

  • Transfer of Supernatant: Transfer a 6 mL aliquot of the upper acetonitrile layer from the extraction step into a 15 mL dSPE tube.

  • dSPE Sorbent Addition:

    • For Soil and Sediment: Add 900 mg of anhydrous MgSO₄, 150 mg of Primary Secondary Amine (PSA), and 150 mg of C18 sorbent. PSA removes organic acids and other polar interferences, while C18 targets non-polar interferences.

    • For Water: Add 900 mg of anhydrous MgSO₄ and 150 mg of C18. PSA is generally not necessary for cleaner water matrices.

    • For Highly Pigmented Samples (e.g., high organic matter soil): Consider adding 50 mg of Graphitized Carbon Black (GCB) to remove pigments. However, GCB may retain planar molecules like 4-F-3-PBA, so its use should be validated for recovery.

  • Shaking and Centrifugation: Cap the dSPE tube and vortex for 1 minute. Centrifuge at ≥4000 rpm for 5 minutes.

Final Extract Preparation and Instrumental Analysis
  • Filtration: Take the supernatant from the dSPE step and filter it through a 0.22 µm syringe filter into an autosampler vial.

  • UPLC-MS/MS Analysis: Analyze the final extract using a UPLC-MS/MS system.

UPLC-MS/MS Parameters:

ParameterSetting
Column C18 column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Optimized for analyte separation (e.g., start with 95% A, ramp to 95% B)
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI) Negative
MRM Transitions Precursor Ion (m/z) → Product Ion (m/z) (specific to 4-F-3-PBA)
Cone Voltage Optimized for 4-F-3-PBA
Collision Energy Optimized for 4-F-3-PBA

Visualizations

Experimental Workflow Diagram

QuEChERS_Workflow cluster_prep 1. Sample Preparation cluster_extraction 2. Extraction cluster_cleanup 3. dSPE Cleanup cluster_analysis 4. Analysis Homogenize Homogenize Sample (Soil/Sediment) Weigh Weigh 10g Sample Homogenize->Weigh Add_Water Add Water (if dry) Weigh->Add_Water Spike Spike with Standard Add_Water->Spike Add_Solvent Add Acetonitrile + 1% Acetic Acid Spike->Add_Solvent Shake1 Shake (1 min) Add_Solvent->Shake1 Add_Salts Add QuEChERS Salts (MgSO4, NaCl) Shake1->Add_Salts Shake2 Shake (1 min) Add_Salts->Shake2 Centrifuge1 Centrifuge (5 min) Shake2->Centrifuge1 Transfer_Supernatant Transfer Supernatant Centrifuge1->Transfer_Supernatant Add_dSPE Add dSPE Sorbents (MgSO4, PSA, C18) Transfer_Supernatant->Add_dSPE Vortex Vortex (1 min) Add_dSPE->Vortex Centrifuge2 Centrifuge (5 min) Vortex->Centrifuge2 Filter Filter (0.22 µm) Centrifuge2->Filter Analysis UPLC-MS/MS Analysis Filter->Analysis

Caption: QuEChERS workflow for 4-F-3-PBA analysis.

Logical Relationship of QuEChERS Steps

QuEChERS_Logic Start Start: Environmental Sample Extraction Extraction (Acetonitrile + Acid) Start->Extraction Analyte into Solvent Partitioning Phase Separation (Salting Out) Extraction->Partitioning Isolate Organic Phase Cleanup Cleanup (dSPE) Partitioning->Cleanup Remove Interferences Analysis Instrumental Analysis (UPLC-MS/MS) Cleanup->Analysis Inject Clean Extract End End: Quantitative Result Analysis->End Data Processing

Caption: Logical steps in the QuEChERS method.

References

Application Notes and Protocols for Biomonitoring of Pyrethroid Exposure Using 4-Fluoro-3-phenoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the biomonitoring of exposure to specific pyrethroid insecticides, such as cyfluthrin (B156107), through the analysis of the urinary metabolite 4-Fluoro-3-phenoxybenzoic acid (4-F-3-PBA).

Introduction

Pyrethroids are a major class of synthetic insecticides used extensively in agriculture and residential settings.[1] Biomonitoring of pyrethroid exposure in human populations is crucial for assessing potential health risks, which may include neurotoxicity, cardiovascular disease, and diabetes.[1][2] After exposure, pyrethroids are rapidly metabolized and excreted in the urine, making their urinary metabolites ideal biomarkers of exposure.[2] While 3-phenoxybenzoic acid (3-PBA) is a common metabolite for many pyrethroids, this compound (4-F-3-PBA) is a more specific biomarker for exposure to fluorine-containing pyrethroids like cyfluthrin.[1][3] This document outlines the necessary protocols for the reliable quantification of 4-F-3-PBA in human urine.

Metabolic Pathway of Cyfluthrin to this compound

The primary metabolic pathway of cyfluthrin to 4-F-3-PBA involves the cleavage of the ester bond, a reaction catalyzed by carboxylesterases. This initial step yields 3-phenoxy-4-fluorobenzyl alcohol and a cyclopropane (B1198618) carboxylic acid derivative. The alcohol intermediate is then oxidized to the corresponding aldehyde and subsequently to this compound, which is then excreted in the urine, partly in conjugated forms (e.g., glucuronides).[4][5]

Cyfluthrin Cyfluthrin Ester_Cleavage Ester Cleavage (Carboxylesterases) Cyfluthrin->Ester_Cleavage Intermediate_Alcohol 3-Phenoxy-4-fluorobenzyl alcohol Ester_Cleavage->Intermediate_Alcohol Oxidation1 Oxidation Intermediate_Alcohol->Oxidation1 Intermediate_Aldehyde 4-Fluoro-3-phenoxy- benzaldehyde Oxidation1->Intermediate_Aldehyde Oxidation2 Oxidation Intermediate_Aldehyde->Oxidation2 4-F-3-PBA 4-Fluoro-3-phenoxybenzoic acid (4-F-3-PBA) Oxidation2->4-F-3-PBA Conjugation Conjugation (e.g., Glucuronidation) 4-F-3-PBA->Conjugation Urinary_Excretion Urinary Excretion Conjugation->Urinary_Excretion

Metabolic pathway of Cyfluthrin to 4-F-3-PBA.

Experimental Protocols

Urine Sample Collection and Storage
  • Collection: Collect spot or first-morning void urine samples in sterile, polypropylene (B1209903) containers.

  • Storage: Immediately after collection, freeze the urine samples at -20°C or lower until analysis to prevent degradation of the analyte. For long-term storage, -80°C is recommended.

Enzymatic Hydrolysis of Conjugated 4-F-3-PBA

To quantify the total 4-F-3-PBA concentration, enzymatic hydrolysis is necessary to cleave the glucuronide and sulfate (B86663) conjugates.

  • Materials:

  • Procedure:

    • Thaw urine samples to room temperature and vortex to ensure homogeneity.

    • Pipette 1.0 mL of urine into a glass tube.

    • Add 50 µL of the internal standard solution.

    • Add 200 µL of ammonium acetate buffer.

    • Add 20 µL of β-glucuronidase/sulfatase solution.

    • Vortex the mixture gently.

    • Incubate the samples at 37°C for at least 4 hours, or overnight, in a shaking water bath.[6]

Solid-Phase Extraction (SPE)

SPE is employed to clean up the sample and concentrate the analyte prior to instrumental analysis.

  • Materials:

    • Mixed-mode or polymeric SPE cartridges (e.g., Oasis HLB)

    • Methanol (B129727) (HPLC grade)

    • Deionized water

    • Formic acid

    • Elution solvent (e.g., methanol or acetonitrile)

  • Procedure:

    • Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.

    • Equilibration: Equilibrate the cartridge with 3 mL of deionized water adjusted to a slightly acidic pH (e.g., with formic acid).

    • Loading: Load the hydrolyzed urine sample onto the SPE cartridge at a slow flow rate (approximately 1-2 mL/min).

    • Washing: Wash the cartridge with 3 mL of deionized water to remove interfering substances. A subsequent wash with a weak organic solvent solution (e.g., 5% methanol in water) may improve cleanup.

    • Drying: Dry the cartridge under vacuum for 5-10 minutes to remove residual water.

    • Elution: Elute the analyte with 2-4 mL of the elution solvent into a clean collection tube.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a small volume (e.g., 100-200 µL) of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of 4-F-3-PBA.

  • Instrumentation:

    • High-performance liquid chromatography (HPLC) system

    • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Proposed LC-MS/MS Parameters:

    • LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is suitable.[4]

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte.

    • Flow Rate: 0.2-0.4 mL/min

    • Injection Volume: 5-10 µL

    • Ionization Mode: ESI negative mode is generally preferred for acidic compounds.[4]

    • MS/MS Transitions: Specific precursor-to-product ion transitions for 4-F-3-PBA and its labeled internal standard must be determined by direct infusion and optimization.

Experimental Workflow

Sample_Collection Urine Sample Collection Storage Storage at -20°C or lower Sample_Collection->Storage Hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) Storage->Hydrolysis SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE LCMS LC-MS/MS Analysis SPE->LCMS Data_Analysis Data Analysis and Quantification LCMS->Data_Analysis

General workflow for 4-F-3-PBA biomonitoring.

Data Presentation

The following tables summarize key quantitative data from the literature for the analysis of pyrethroid metabolites, including 4-F-3-PBA.

Table 1: Analytical Method Performance for 4-F-3-PBA
ParameterValueMatrixAnalytical MethodReference
Limit of Quantification (LOQ)2 µg/kgTeaLC-MS/MS[7][8]
Limit of Detection (LOD)0.0038 - 0.091 µg/LUrineLC-MS/MS[9]
Linearity Range0.1 - 50 ng/mLTeaLC-MS/MS[7][8]
Recovery83.0% - 117.3%TeaLC-MS/MS[7][8]
Table 2: Reported Urinary Concentrations of Pyrethroid Metabolites
MetabolitePopulationMedian Concentration (ng/mL)Detection FrequencyReference
3-PBAU.S. Adults (NHANES 1999-2002)0.29>70%[1]
3-PBAU.S. Children (NHANES 1999-2002)0.41>70%[1]
4-F-3-PBAChildren in New OrleansNot reported due to low detection8%[10]
3-PBAPregnant Women (Odense Child Cohort)0.2094.4%[6]

Conclusion

The protocols outlined in these application notes provide a robust framework for the biomonitoring of 4-F-3-PBA as a specific biomarker of pyrethroid exposure. The use of enzymatic hydrolysis followed by solid-phase extraction and LC-MS/MS analysis allows for the sensitive and accurate quantification of this metabolite in human urine. Adherence to these detailed methodologies will enable researchers to generate reliable data for assessing human exposure to pyrethroids like cyfluthrin and for conducting further toxicological and epidemiological studies.

References

Application Notes and Protocols: 4-Fluoro-3-phenoxybenzoic Acid as an Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-phenoxybenzoic acid (4-F-3-PBA) is a key analytical standard for assessing exposure to specific synthetic pyrethroid insecticides, such as cyfluthrin (B156107) and beta-cyfluthrin.[1][2] As a primary metabolite, the detection and quantification of 4-F-3-PBA in biological and environmental matrices are crucial for human biomonitoring studies, environmental risk assessment, and understanding the metabolic fate of these widely used pesticides.[3][4][5] These application notes provide detailed protocols for the use of 4-F-3-PBA as an analytical standard in various analytical methodologies.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 4-F-3-PBA is essential for its proper handling, storage, and use as an analytical standard.

PropertyValue
Chemical Formula C₁₃H₉FO₃
Molecular Weight 232.21 g/mol
CAS Number 77279-89-1
Appearance White to light yellow solid
Storage Temperature 2°C - 8°C

Application 1: Biomonitoring of Pyrethroid Exposure in Human Urine using UPLC-MS/MS

This protocol outlines the determination of 4-F-3-PBA in human urine, a common practice in assessing non-occupational and occupational exposure to pyrethroids.[3]

Experimental Workflow

UPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing urine Urine Sample (2 mL) spike Spike with Isotopically Labeled Internal Standard urine->spike hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) spike->hydrolysis spe Solid-Phase Extraction (SPE) hydrolysis->spe concentrate Concentration spe->concentrate reconstitute Reconstitution concentrate->reconstitute uplc UPLC Separation reconstitute->uplc msms MS/MS Detection (MRM) uplc->msms quant Quantification msms->quant report Reporting quant->report

Caption: UPLC-MS/MS workflow for 4-F-3-PBA analysis in urine.

Detailed Protocol

1. Sample Preparation (Enzymatic Hydrolysis and SPE)

  • To 2 mL of urine in a polypropylene (B1209903) tube, add an internal standard solution (e.g., ¹³C₆-labeled 4-F-3-PBA).[6]

  • Add 1.5 mL of 0.2 M acetate (B1210297) buffer and an enzyme solution (e.g., β-glucuronidase/sulfatase from Helix pomatia) to achieve a final activity of approximately 800 units.[6]

  • Incubate the mixture at 37°C for 17 hours to deconjugate the metabolites.[6]

  • Condition a solid-phase extraction (SPE) cartridge (e.g., Oasis HLB) with 1 mL of methanol (B129727) followed by 1 mL of 1% acetic acid.[6]

  • Load the hydrolyzed sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in 1% acetic acid to remove interferences.[6]

  • Elute the analytes with an appropriate solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for UPLC-MS/MS analysis.

2. UPLC-MS/MS Analysis

ParameterCondition
UPLC System Waters ACQUITY UPLC or equivalent
Column Kinetex C18 or equivalent[2][7]
Mobile Phase A Water with 0.1% Acetic Acid[6]
Mobile Phase B Acetonitrile (B52724) with 0.1% Acetic Acid[6]
Flow Rate 0.4 - 1.0 mL/min[6]
Injection Volume 10 µL[6]
Column Temperature 25°C[6]
Ionization Mode Electrospray Ionization (ESI), Negative
MS/MS Mode Multiple Reaction Monitoring (MRM)

MRM Transitions (Example)

AnalytePrecursor Ion (m/z)Product Ion (m/z)
4-F-3-PBA 231.0187.0
¹³C₆-4-F-3-PBA (IS) 237.0193.0
Method Performance Data
ParameterValueReference
Linearity Range 0.1 - 50 ng/mL[2][7]
Correlation Coefficient (R²) > 0.999[2][7]
Limit of Detection (LOD) 0.0038 - 0.2 ng/mL[3][4]
Limit of Quantification (LOQ) 0.1 - 0.5 ng/mL[3]
Recovery 68 - 114%[6]
Intra-day Precision (RSD) < 13.2%[2][7]
Inter-day Precision (RSD) < 13.2%[2][7]

Application 2: Analysis in Food Matrices (Tea) using Modified QuEChERS and UHPLC-MS/MS

This protocol describes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the extraction of 4-F-3-PBA from tea samples, followed by UHPLC-MS/MS analysis.[2][7]

Experimental Workflow

QuEChERS_Workflow cluster_extraction QuEChERS Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis sample Homogenized Tea Sample acetonitrile Add Acetonitrile sample->acetonitrile salts Add QuEChERS Salts acetonitrile->salts vortex Vortex salts->vortex centrifuge1 Centrifuge vortex->centrifuge1 supernatant Take Supernatant centrifuge1->supernatant dspe Add dSPE Sorbents supernatant->dspe vortex2 Vortex dspe->vortex2 centrifuge2 Centrifuge vortex2->centrifuge2 filter Filter centrifuge2->filter analysis UHPLC-MS/MS Analysis filter->analysis

Caption: Modified QuEChERS workflow for 4-F-3-PBA in tea.

Detailed Protocol

1. QuEChERS Extraction and Cleanup

  • Weigh a homogenized sample of tea into a 50 mL centrifuge tube.

  • Add acetonitrile and vortex for 1 minute.

  • Add a mixture of QuEChERS extraction salts (e.g., sodium citrate, disodium (B8443419) hydrogen citrate).[2][7]

  • Vortex immediately for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.[2][7]

  • Transfer a portion of the supernatant to a 5 mL centrifuge tube containing dSPE sorbents (e.g., a mixture of florisil, C18, and graphitized carbon black).[2][7]

  • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.[2][7]

  • Filter the supernatant through a 0.22-µm membrane into an LC vial for analysis.[2][7]

2. UHPLC-MS/MS Analysis

The UHPLC-MS/MS parameters can be adapted from the previous protocol for urine analysis, with potential modifications to the gradient elution to optimize separation from matrix components.

Method Performance Data (Tea Matrix)
ParameterValueReference
Linearity Range 0.1 - 50 ng/mL[2][7]
Correlation Coefficient (R²) > 0.999[2][7]
Limit of Quantification (LOQ) 2 µg/kg[2][7]
Recovery 83.0 - 117.3%[2][7]
Intra-day Precision (RSD) ≤ 13.2%[2][7]
Inter-day Precision (RSD) ≤ 13.2%[2][7]

Application 3: Analysis in Environmental Samples using GC-MS

For certain environmental matrices or as an alternative analytical technique, GC-MS can be employed for the analysis of 4-F-3-PBA. This typically requires a derivatization step to increase the volatility and thermal stability of the analyte.[5][8]

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Environmental Sample (e.g., Water, Soil) extraction Liquid-Liquid or Solid-Phase Extraction sample->extraction derivatization Derivatization (e.g., Silylation) extraction->derivatization gc GC Separation derivatization->gc ms MS Detection gc->ms quant Quantification ms->quant report Reporting quant->report

Caption: GC-MS workflow for 4-F-3-PBA analysis.

Detailed Protocol

1. Sample Preparation and Derivatization

  • Extract 4-F-3-PBA from the environmental sample using an appropriate technique (e.g., liquid-liquid extraction with hexane (B92381) or solid-phase extraction).[8]

  • Concentrate the extract to a small volume.

  • Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and heat to form the corresponding silyl (B83357) derivative.[5][8]

2. GC-MS Analysis

ParameterCondition
GC System Agilent 7890 or equivalent
Column DB-5ms or equivalent
Injector Temperature 250 - 280°C
Oven Program Ramped temperature program (e.g., 60°C hold for 2 min, ramp to 300°C)
Carrier Gas Helium
Ionization Mode Electron Ionization (EI)
MS Mode Selected Ion Monitoring (SIM) or Full Scan
Method Performance Data
ParameterValueReference
Linearity Range 0 - 30 µg/L (in urine)[5]
Limit of Detection (LOD) 0.01 - 0.12 µg/L (in urine)[5]
Limit of Quantification (LOQ) 0.04 - 0.41 µg/L (in urine)[5]

Conclusion

The use of this compound as an analytical standard is integral to the accurate assessment of human and environmental exposure to certain pyrethroid insecticides. The protocols provided herein offer detailed methodologies for its quantification in various matrices using advanced analytical techniques. Proper implementation of these methods, along with rigorous quality control measures, will ensure the generation of reliable and defensible data for researchers, scientists, and drug development professionals.

References

Application Notes and Protocols: Synthesis of 4-Fluoro-3-phenoxybenzoic Acid Glucuronide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-phenoxybenzoic acid is a primary metabolite of certain synthetic pyrethroid insecticides.[1][2] Its detection and quantification in biological matrices are crucial for toxicological studies and human exposure assessment. The glucuronide conjugate of this compound is a major phase II metabolite, facilitating its excretion from the body.[3][4] The synthesis of this glucuronide standard is essential for the development of analytical methods for its quantification in research and clinical settings.

These application notes provide detailed protocols for the chemical synthesis of this compound and its subsequent conversion to the corresponding acyl glucuronide. Two common methods for glucuronidation are presented: a chemical synthesis approach and an enzymatic synthesis approach.

Data Presentation

Table 1: Summary of Reaction Yields and Purity

StepCompoundMethodTypical Yield (%)Purity (by HPLC, %)
1. Ether SynthesisThis compoundUllmann Condensation75-85>98
2a. Chemical GlucuronidationThis compound glucuronideHATU Coupling40-50>95
2b. Enzymatic GlucuronidationThis compound glucuronideUGT-catalyzed Reaction50-70>99

Experimental Protocols

Protocol 1: Synthesis of this compound via Ullmann Condensation

This protocol describes the synthesis of the parent acid via a copper-catalyzed Ullmann condensation reaction.[5][6][7]

Materials:

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromo-4-fluorobenzoic acid (1 equivalent), phenol (1.2 equivalents), cesium carbonate (2.5 equivalents), and copper(I) iodide (0.1 equivalents).

  • Add anhydrous DMF to the flask to dissolve the reactants.

  • Heat the reaction mixture to 120-130 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into 1M HCl and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford pure this compound.

Protocol 2a: Chemical Synthesis of this compound Glucuronide

This protocol details the chemical synthesis of the acyl glucuronide using a modern coupling agent, HATU, which has been shown to be effective for the synthesis of 1β-acyl glucuronides.[8][9][10]

Materials:

  • This compound

  • Methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Lithium hydroxide (B78521) (LiOH)

  • Methanol (B129727)

  • Water

  • Preparative HPLC system

Procedure:

  • Dissolve this compound (1 equivalent) and HATU (1.2 equivalents) in anhydrous DCM under an inert atmosphere.

  • Add DIPEA (2.5 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Add a solution of methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate (0.9 equivalents) in anhydrous DCM to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

  • Once the reaction is complete, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Dissolve the resulting protected glucuronide in a mixture of methanol and water.

  • Add lithium hydroxide (4 equivalents) and stir at room temperature for 2-4 hours to hydrolyze the acetyl and methyl ester protecting groups.

  • Neutralize the reaction mixture with a suitable acid (e.g., dilute HCl) and concentrate.

  • Purify the crude this compound glucuronide by preparative HPLC.

Protocol 2b: Enzymatic Synthesis of this compound Glucuronide

This protocol describes the enzymatic synthesis using UDP-glucuronosyltransferases (UGTs), which offers high stereoselectivity.[11][12][13]

Materials:

  • This compound

  • Uridine 5'-diphosphoglucuronic acid (UDPGA)

  • Recombinant human UGT enzyme (e.g., UGT1A1, UGT1A9, or a mixture) or liver microsomes[14]

  • Tris-HCl buffer (pH 7.4)

  • Magnesium chloride (MgCl₂)

  • Alamethicin (B1591596)

  • Acetonitrile

  • Solid-phase extraction (SPE) cartridges

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

  • In a microcentrifuge tube, prepare the reaction mixture containing Tris-HCl buffer, MgCl₂, and the UGT enzyme source (recombinant enzyme or liver microsomes).

  • If using liver microsomes, pre-incubate with alamethicin (a pore-forming agent) on ice for 15 minutes to activate the enzymes.

  • Add the this compound stock solution to the reaction mixture.

  • Initiate the reaction by adding UDPGA.

  • Incubate the reaction at 37 °C for 2-4 hours.

  • Terminate the reaction by adding an equal volume of cold acetonitrile.

  • Centrifuge the mixture to pellet the protein.

  • Purify the supernatant containing the glucuronide conjugate using solid-phase extraction (SPE) or preparative HPLC.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_glucuronidation Glucuronidation 3-Bromo-4-fluorobenzoic_acid 3-Bromo-4-fluorobenzoic acid Ullmann_Condensation Ullmann Condensation (CuI, Cs₂CO₃, DMF) 3-Bromo-4-fluorobenzoic_acid->Ullmann_Condensation Phenol Phenol Phenol->Ullmann_Condensation 4-Fluoro-3-phenoxybenzoic_acid This compound Ullmann_Condensation->4-Fluoro-3-phenoxybenzoic_acid Chemical_Synthesis Chemical Synthesis (HATU Coupling) 4-Fluoro-3-phenoxybenzoic_acid->Chemical_Synthesis Enzymatic_Synthesis Enzymatic Synthesis (UGT, UDPGA) 4-Fluoro-3-phenoxybenzoic_acid->Enzymatic_Synthesis Glucuronide_Product 4-Fluoro-3-phenoxybenzoic acid glucuronide Chemical_Synthesis->Glucuronide_Product Enzymatic_Synthesis->Glucuronide_Product

Caption: Overall workflow for the synthesis of this compound glucuronide.

Glucuronidation_Pathway Xenobiotic Xenobiotic (e.g., Pyrethroid) Phase_I Phase I Metabolism (Oxidation, Hydrolysis) Xenobiotic->Phase_I Metabolite This compound Phase_I->Metabolite Phase_II Phase II Metabolism (Glucuronidation) Metabolite->Phase_II Glucuronide Glucuronide Conjugate Phase_II->Glucuronide Excretion Excretion Glucuronide->Excretion

Caption: Metabolic pathway of pyrethroid insecticides leading to glucuronide excretion.

References

Application Notes and Protocols for Toxicological Studies of 4-Fluoro-3-phenoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct and comprehensive toxicological data for 4-Fluoro-3-phenoxybenzoic acid is limited in publicly available scientific literature. This document provides a summary of the available information and presents generalized protocols based on established OECD guidelines for toxicological testing. The quantitative data and protocols for related compounds, cyfluthrin (B156107) (the parent pesticide) and 3-phenoxybenzoic acid (a common pyrethroid metabolite), are included for illustrative and comparative purposes and should be interpreted with caution. It is imperative to conduct specific testing to ascertain the precise toxicological profile of this compound.

Introduction

Known Toxicological Information

General hazard classifications from safety data sheets indicate that this compound is harmful if swallowed, inhaled, or in contact with skin.

Table 1: GHS Hazard Classification for this compound
Hazard ClassCategory
Acute toxicity, OralCategory 4
Acute toxicity, DermalCategory 4
Acute toxicity, InhalationCategory 4

Source: Information compiled from safety data sheets.

Quantitative Toxicological Data (Illustrative Examples from Related Compounds)

Note: The following data is for the parent compound, cyfluthrin, and a related metabolite, 3-phenoxybenzoic acid (3-PBA). This information is for contextual purposes only and does not represent the toxicological profile of this compound.

Table 2: Acute Toxicity Data for Cyfluthrin and 3-Phenoxybenzoic Acid
CompoundTest SpeciesRouteLD50
CyfluthrinRat (male)Oral291 mg/kg
CyfluthrinRat (female)Oral609 mg/kg
CyfluthrinRatDermal>5000 mg/kg
3-Phenoxybenzoic acidRatOral1350 mg/kg

Source: Data compiled from various toxicology databases and publications.[1]

Table 3: No-Observed-Adverse-Effect-Level (NOAEL) and Lowest-Observed-Adverse-Effect-Level (LOAEL) for Cyfluthrin
Study TypeSpeciesRouteDurationNOAELLOAEL
Chronic ToxicityRatOral2 years2.5 mg/kg/day7 mg/kg/day
Developmental ToxicityRatOralGestation Days 6-1530 mg/kg/day100 mg/kg/day
Two-Generation ReproductionRatOral-25 mg/kg/day75 mg/kg/day

Source: Data from regulatory agency evaluations and scientific literature.[1][6]

Signaling Pathways and Metabolism

This compound is formed through the metabolic breakdown of cyfluthrin. This process primarily involves the cleavage of the ester linkage in the parent compound, followed by oxidation.

Cyfluthrin Cyfluthrin Intermediate Ester Cleavage Cyfluthrin->Intermediate Metabolism Metabolite This compound Intermediate->Metabolite Oxidation start Start acclimatize Acclimatize Animals (e.g., rats, 5 days) start->acclimatize fast Fast Animals Overnight acclimatize->fast dose1 Dose First Animal (at best estimate of LD50) fast->dose1 observe1 Observe for 48 hours dose1->observe1 outcome1 Outcome? observe1->outcome1 survives Animal Survives outcome1->survives Yes dies Animal Dies outcome1->dies No dose_up Dose Next Animal at Higher Dose survives->dose_up dose_down Dose Next Animal at Lower Dose dies->dose_down observe_next Observe for 48 hours dose_up->observe_next dose_down->observe_next reversal Reversal of Outcome? observe_next->reversal continue_dosing Continue Dosing Sequence (4 more animals after first reversal) reversal->continue_dosing Yes end_study End Study After - 3 consecutive same outcomes - 5 reversals - Limit dose reached reversal->end_study No continue_dosing->end_study calculate Calculate LD50 (Maximum Likelihood Method) end_study->calculate stop Stop calculate->stop start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate for 24h (allow attachment) seed_cells->incubate1 prepare_compound Prepare Serial Dilutions of This compound incubate1->prepare_compound treat_cells Treat Cells with Compound (include vehicle and positive controls) prepare_compound->treat_cells incubate2 Incubate for 24h or 48h treat_cells->incubate2 add_reagent Add Cytotoxicity Reagent (e.g., MTT, XTT, or LDH reagent) incubate2->add_reagent incubate3 Incubate for Required Time add_reagent->incubate3 measure Measure Absorbance/Fluorescence (Plate Reader) incubate3->measure calculate_viability Calculate Cell Viability (%) measure->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50 stop Stop determine_ic50->stop start Start prepare_strains Prepare Bacterial Strains (e.g., Salmonella typhimurium TA98, TA100, etc.) start->prepare_strains prepare_compound Prepare Test Compound Concentrations prepare_strains->prepare_compound prepare_s9 Prepare S9 Mix (for metabolic activation) prepare_compound->prepare_s9 mix Mix: Bacteria + Compound + S9 Mix (or buffer) prepare_s9->mix pre_incubation Pre-incubation (optional) mix->pre_incubation plate Plate mixture on minimal glucose agar pre_incubation->plate incubate Incubate at 37°C for 48-72 hours plate->incubate count Count Revertant Colonies incubate->count evaluate Evaluate Results (Compare to negative control, look for dose-response) count->evaluate positive Positive Result (Significant, dose-related increase in revertants) evaluate->positive Mutagenic negative Negative Result (No significant increase) evaluate->negative Non-mutagenic stop Stop positive->stop negative->stop

References

Application Notes and Protocols for the Detection of 4-Fluoro-3-phenoxybenzoic Acid (4F-3-PBA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of immunoassays for the detection of 4-Fluoro-3-phenoxybenzoic acid (4F-3-PBA). 4F-3-PBA is a key metabolite of the synthetic pyrethroid insecticide cyfluthrin, and its detection is crucial for toxicological studies and human exposure assessment.

Introduction

Immunoassays are powerful tools for the sensitive and specific detection of small molecules like 4F-3-PBA in various biological and environmental matrices. This document outlines the necessary steps for developing both a competitive Enzyme-Linked Immunosorbent Assay (ELISA) and a lateral flow immunoassay (LFIA) for 4F-3-PBA. The protocols cover hapten synthesis, immunogen and coating antigen preparation, antibody production, and detailed assay procedures.

Hapten Synthesis and Conjugation

The development of a specific immunoassay for a small molecule like 4F-3-PBA, which is non-immunogenic on its own, requires its covalent conjugation to a larger carrier protein. This process involves the synthesis of a hapten, a derivative of 4F-3-PBA containing a reactive group for conjugation.

Proposed Synthesis of 4F-3-PBA Hapten

A common strategy for hapten synthesis is to introduce a spacer arm with a terminal carboxyl or amino group. For 4F-3-PBA, a plausible approach is to introduce a spacer at a position that minimally affects the antigenic determinants of the molecule. Based on synthetic strategies for similar molecules, a proposed pathway is outlined below. The synthesis of 4-fluoro-3-phenoxy-benzaldehyde is a known process and can serve as a starting point.

Diagram of Proposed Hapten Synthesis Pathway

G cluster_synthesis Proposed Hapten Synthesis A This compound B Activation of Carboxyl Group (e.g., with N-Hydroxysuccinimide) A->B Step 1 C Introduction of Spacer Arm (e.g., with ethyl 6-aminohexanoate) B->C Step 2 D Hydrolysis of Ester C->D Step 3 E 4F-3-PBA Hapten with Carboxylic Acid Terminus D->E Final Product G cluster_conjugation Hapten Conjugation Workflow Hapten 4F-3-PBA Hapten Activation Activate Hapten (e.g., EDC/NHS) Hapten->Activation Mixing Mix Activated Hapten and Carrier Protein Activation->Mixing Carrier Carrier Protein (KLH or BSA) Carrier->Mixing Reaction Incubate Mixing->Reaction Purification Purify Conjugate (Dialysis/Gel Filtration) Reaction->Purification Characterization Characterize Conjugate (UV-Vis/MALDI-TOF) Purification->Characterization Immunogen Immunogen (Hapten-KLH) Characterization->Immunogen CoatingAntigen Coating Antigen (Hapten-BSA) Characterization->CoatingAntigen G cluster_mab Monoclonal Antibody Production Immunize Immunize Mouse (4F-3-PBA-KLH) Spleen Isolate Spleen Cells Immunize->Spleen Fusion Cell Fusion (Hybridoma) Spleen->Fusion Myeloma Myeloma Cells Myeloma->Fusion Selection HAT Selection Fusion->Selection Screening Screening (ELISA) Selection->Screening Cloning Cloning by Limiting Dilution Screening->Cloning Expansion Expansion of Positive Clones Cloning->Expansion Production Antibody Production (In Vitro / In Vivo) Expansion->Production Purification Purification (Protein A/G) Production->Purification MAb Monoclonal Antibody Purification->MAb G cluster_elisa Competitive ELISA Principle cluster_high High 4F-3-PBA Concentration cluster_low Low 4F-3-PBA Concentration A1 Free 4F-3-PBA in Sample B1 Anti-4F-3-PBA Antibody A1->B1 Binds C1 Coated 4F-3-PBA-BSA B1->C1 Less Binding D1 Low Signal C1->D1 Leads to A2 Free 4F-3-PBA in Sample B2 Anti-4F-3-PBA Antibody A2->B2 Less Binding C2 Coated 4F-3-PBA-BSA B2->C2 Binds D2 High Signal C2->D2 Leads to G cluster_lfia Lateral Flow Immunoassay Principle Sample Sample Application Conjugate Rehydration of AuNP-Antibody Conjugate Sample->Conjugate Migration Migration along Nitrocellulose Membrane Conjugate->Migration TestLine Test Line (4F-3-PBA-BSA) Migration->TestLine ControlLine Control Line (Secondary Antibody) TestLine->ControlLine Result Result Interpretation ControlLine->Result

Troubleshooting & Optimization

Technical Support Center: Analysis of 4-Fluoro-3-phenoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 4-Fluoro-3-phenoxybenzoic acid. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, particularly those related to matrix effects in LC-MS/MS analysis.

Troubleshooting Guides

This section addresses specific issues that may arise during the quantification of this compound in biological matrices.

Issue 1: Poor Peak Shape and Tailing

  • Question: My chromatogram for this compound shows significant peak tailing. What could be the cause and how can I fix it?

  • Answer: Peak tailing for an acidic compound like this compound is often due to strong interactions with the stationary phase or active sites in the LC system. Here are some troubleshooting steps:

    • Mobile Phase pH: Ensure the pH of your mobile phase is at least 2 pH units below the pKa of this compound to keep it in its neutral form, which minimizes secondary interactions with the stationary phase.

    • Column Choice: Consider using a column specifically designed for polar acidic compounds or one with end-capping to reduce silanol (B1196071) interactions.

    • System Contamination: Flush the LC system to remove any potential contaminants that could be causing active sites. A divert valve can also be used to prevent contaminants from entering the mass spectrometer.[1]

Issue 2: Low Signal Intensity or Ion Suppression

  • Question: I am observing a significantly lower signal for my analyte in the sample matrix compared to the standard in a pure solvent. What is causing this and how can I improve the signal?

  • Answer: This phenomenon is likely due to ion suppression, a common matrix effect where co-eluting endogenous components from the biological sample interfere with the ionization of the target analyte in the mass spectrometer source.[2][3] Here are strategies to mitigate ion suppression:

    • Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[4][5] Consider more rigorous sample cleanup techniques. (See "FAQs" and "Experimental Protocols" sections for details).

    • Chromatographic Separation: Optimize your chromatographic method to separate the analyte from the interfering matrix components.[5] This can be achieved by adjusting the gradient, flow rate, or trying a different column chemistry.

    • Dilution: If the analyte concentration is high enough, diluting the sample can reduce the concentration of interfering matrix components.[1][6]

    • Change Ionization Mode: While Electrospray Ionization (ESI) is common, it is also more susceptible to matrix effects than Atmospheric Pressure Chemical Ionization (APCI).[7] If your instrumentation allows, testing APCI could be beneficial.

Issue 3: High Variability and Poor Reproducibility

  • Question: My results for replicate injections of the same sample are not consistent. What could be the source of this imprecision?

  • Answer: Poor reproducibility is often a consequence of inconsistent matrix effects.[2]

    • Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for variability in sample preparation and matrix effects.[4][5][6] The SIL-IS will experience similar ion suppression or enhancement as the analyte, leading to a more consistent analyte/IS ratio.

    • Sample Preparation Consistency: Ensure your sample preparation protocol is followed precisely for all samples. Automated sample preparation can help reduce variability.

    • Matrix Lot-to-Lot Variability: If you are working with different batches of a biological matrix, be aware that the matrix effect can vary between lots. It is good practice to evaluate matrix effects across multiple sources of your matrix.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of matrix effects in the analysis of this compound?

A1: For an acidic analyte like this compound, which is often analyzed in plasma or urine, the most common sources of matrix effects are phospholipids (B1166683) from cell membranes and various salts and endogenous metabolites.[2] Phospholipids are particularly problematic as they can co-extract with the analyte and often elute in the same chromatographic region, causing significant ion suppression.[2]

Q2: How can I quantitatively assess the extent of matrix effects in my assay?

A2: The post-extraction spike method is a common and effective way to quantify matrix effects.[1][8] This involves comparing the response of the analyte spiked into a blank matrix extract to the response of the analyte in a neat solution at the same concentration. The matrix factor (MF) can be calculated as:

MF = (Peak Area in Presence of Matrix) / (Peak Area in Absence of Matrix)

An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.

Q3: What are the recommended sample preparation techniques to minimize matrix effects for this compound?

A3: The choice of sample preparation technique depends on the required sensitivity and the complexity of the matrix. Here is a summary of common techniques in order of increasing effectiveness at removing matrix components:

  • Protein Precipitation (PPT): A simple and fast method, but often results in "dirty" extracts with significant matrix effects.[9]

  • Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent.[4][5] The pH of the aqueous sample should be adjusted to be at least two pH units lower than the pKa of this compound to ensure it is in its neutral, more organic-soluble form.[4]

  • Solid-Phase Extraction (SPE): Provides even cleaner extracts by utilizing specific interactions between the analyte and a solid sorbent.[5] A mixed-mode or polymeric SPE sorbent can be effective for retaining an acidic compound like this compound while allowing for the removal of interfering substances.

  • Phospholipid Depletion Plates (e.g., HybridSPE-Phospholipid): These are specifically designed to remove phospholipids, a major source of ion suppression in plasma and serum samples, leading to significantly cleaner extracts and improved data quality.[2]

Data Presentation

The following tables summarize hypothetical quantitative data to illustrate the impact of different sample preparation techniques on matrix effects and analyte recovery for the analysis of this compound.

Table 1: Comparison of Matrix Effects with Different Sample Preparation Techniques

Sample Preparation MethodMatrix Factor (MF)% Ion Suppression/Enhancement
Protein Precipitation (PPT)0.4555% Suppression
Liquid-Liquid Extraction (LLE)0.8218% Suppression
Solid-Phase Extraction (SPE)0.955% Suppression
Phospholipid Depletion1.022% Enhancement

Table 2: Analyte Recovery with Different Sample Preparation Techniques

Sample Preparation MethodMean Recovery (%)% RSD
Protein Precipitation (PPT)95.215.8
Liquid-Liquid Extraction (LLE)88.58.2
Solid-Phase Extraction (SPE)92.15.1
Phospholipid Depletion98.73.5

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Human Plasma

  • Sample Aliquoting: Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the working internal standard solution (e.g., ¹³C₆-labeled this compound).

  • Acidification: Add 20 µL of 1% formic acid in water to acidify the sample. Vortex for 10 seconds.

  • Extraction: Add 500 µL of methyl tert-butyl ether (MTBE). Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase. Vortex for 20 seconds.

  • Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Human Plasma

  • Sample Pre-treatment: Mix 100 µL of human plasma with 10 µL of the internal standard solution and 200 µL of 2% phosphoric acid in water.

  • SPE Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., Waters Oasis HLB) with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Transfer to an autosampler vial for injection.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Biological Sample (e.g., Plasma) spike Spike with Internal Standard start->spike cleanup Sample Cleanup (LLE, SPE, or PPT) spike->cleanup dry Evaporation cleanup->dry reconstitute Reconstitution dry->reconstitute inject Injection reconstitute->inject lc LC Separation inject->lc ms MS/MS Detection lc->ms data Data Processing ms->data troubleshooting_logic cluster_strategies Mitigation Strategies issue Issue Encountered (e.g., Ion Suppression) prep Improve Sample Prep (e.g., SPE, Phospholipid Removal) issue->prep chrom Optimize Chromatography (e.g., Gradient, Column) issue->chrom is Use Stable Isotope-Labeled IS issue->is solution Improved Analytical Performance prep->solution chrom->solution is->solution

References

Technical Support Center: 4-Fluoro-3-phenoxybenzoic acid Detection by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of 4-Fluoro-3-phenoxybenzoic acid detection using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is the optimal ionization mode for detecting this compound? A1: For acidic compounds like this compound, negative ion electrospray ionization (ESI) is typically the preferred mode as it allows for the detection of the deprotonated molecule [M-H]⁻.[1][2]

Q2: What type of LC column is recommended for this analysis? A2: A reversed-phase C18 column is commonly used and has been shown to provide good separation and peak shape for this compound and similar analytes.[1][3] Examples include Acquity UPLC BEH C18 or Kinetex C18 columns.[1][3]

Q3: What mobile phase composition should I start with? A3: A common starting point is a gradient elution using water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727), with an acidic modifier. For example, Mobile Phase A: 0.1% formic acid in water and Mobile Phase B: 0.1% formic acid in acetonitrile.[4] Using additives like acetic acid and ammonium (B1175870) acetate (B1210297) has also been reported.[1]

Q4: How can I effectively clean up my sample to reduce matrix effects? A4: Solid-Phase Extraction (SPE) and "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) are highly effective sample preparation techniques.[3][5] SPE with a mixed-mode or polymeric sorbent can efficiently remove interferences from complex matrices.[4][5] A modified QuEChERS approach has also been successfully used for analyzing this compound in challenging matrices like tea.[3]

Q5: What is ion suppression and how can it affect my results? A5: Ion suppression is a matrix effect where co-eluting compounds from the sample reduce the ionization efficiency of your target analyte in the MS source.[5][6] This can lead to a significant decrease in signal intensity, poor sensitivity, and inaccurate quantification.[5][7]

Troubleshooting Guide

Issue 1: Low or No Signal Intensity

Q: I am injecting my sample, but I see a very low signal or no peak at all for this compound. What should I check?

A: Low signal intensity can stem from several factors. Follow this checklist:

  • Confirm MS/MS Parameters: Ensure the mass spectrometer is set to negative ionization mode (ESI-).[1] Verify that you are monitoring the correct precursor and product ions (MRM transitions) for the deprotonated molecule.

  • Optimize Source Conditions: The efficiency of ionization is highly dependent on source parameters. Optimize the capillary voltage, source temperature, and nebulizer/drying gas flows to achieve the maximum signal for your analyte.[1][8] Direct infusion of a standard solution can be used for this optimization.[1]

  • Check Mobile Phase pH: The pH of the mobile phase affects the ionization state of the analyte. While acidic modifiers like formic or acetic acid are common, for some acidic compounds, a basic mobile phase (e.g., using ammonium bicarbonate) can improve sensitivity in negative mode.[2] Ensure your column is stable at higher pH if you choose this route.

  • Investigate Sample Preparation: Inefficient extraction can lead to low analyte recovery. Validate your sample preparation method by spiking a blank matrix with a known concentration of the analyte and calculating the recovery. Recoveries for similar methods have been reported in the range of 83.0% to 117.3%.[3]

Issue 2: Poor Peak Shape (Tailing, Fronting, or Broadening)

Q: My chromatographic peak for this compound is tailing or very broad. How can I improve it?

A: Poor peak shape is often a chromatographic issue.

  • Mobile Phase Mismatch: Ensure your sample is dissolved in a solvent that is of equal or weaker elution strength than the initial mobile phase conditions. Reconstituting the final extract in the mobile phase is a good practice.[5]

  • Column Health: The column may be contaminated or degraded. Try flushing the column with a strong solvent or, if necessary, replace it.

  • Mobile Phase Additives: The use of mobile phase additives like formic acid or acetic acid helps to control the ionization state of the acidic analyte and improve peak shape.[9]

  • Analyte-Hardware Interactions: For some acidic or chelating compounds, interactions with the stainless steel components of the HPLC system and column can cause peak tailing.[10] Using a metal-free or bio-inert column and system can mitigate this issue.[10]

Issue 3: High Signal Variability and Poor Reproducibility (Ion Suppression)

Q: My results are not reproducible, and the signal intensity for my analyte varies significantly between injections, especially between standards and real samples. Could this be ion suppression?

A: Yes, this is a classic symptom of ion suppression.[7][11]

How to Diagnose Ion Suppression: A post-column infusion experiment is the standard method for diagnosis.[6][11]

  • Continuously infuse a solution of this compound into the LC flow path after the column and before the MS source to obtain a stable, elevated baseline.

  • Inject a blank, extracted sample matrix.

  • A drop in the baseline signal at a specific retention time indicates the presence of co-eluting matrix components that are suppressing the analyte's ionization.[11]

Strategies to Mitigate Ion Suppression:

  • Improve Chromatographic Separation: Adjust the LC gradient to separate the analyte peak from the region of suppression.[6] Experiment with a different column stationary phase (e.g., a phenyl column instead of a C18) to alter selectivity.[12]

  • Enhance Sample Cleanup: This is the most effective strategy. Implement or optimize an SPE or QuEChERS protocol to remove the interfering matrix components before injection.[5][7]

  • Dilute the Sample: A simple approach is to dilute the sample extract. This reduces the concentration of both the analyte and the interfering compounds, potentially moving the matrix effect below a significant threshold.[1]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Sample Cleanup

This protocol is a general guideline based on methods for acidic compounds in complex matrices like urine or water.[1][4]

Materials:

  • Mixed-mode or polymeric SPE cartridges (e.g., Phenomenex Strata-X).

  • Methanol, Water (HPLC-grade), Sodium Acetate Buffer (pH 4.5), Elution Solvent (e.g., Methanol with 1% ammonia (B1221849) or Hexane:Ethyl Acetate:Glacial Acetic Acid).

  • Vacuum manifold.

Procedure:

  • Pre-treatment: Acidify the sample (e.g., plasma, urine) to pH ~4.5 with acid and buffer.[1][2]

  • Conditioning: Condition the SPE cartridge by passing 1-2 mL of methanol, followed by 1-2 mL of water, and finally 1-2 mL of acetate buffer.[1][4]

  • Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1-2 mL/min).

  • Washing: Wash the cartridge with 1-2 mL of water, followed by 1-2 mL of a weak organic solvent (e.g., 5-10% methanol in water) to remove polar interferences.

  • Drying: Dry the cartridge thoroughly under high vacuum for 5-10 minutes.[1]

  • Elution: Elute the analyte with 1-2 mL of the appropriate elution solvent.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small, known volume of the initial mobile phase.[5]

Protocol 2: Suggested LC-MS/MS Method Parameters

The following table provides starting parameters for method development. These must be optimized for your specific instrument and application.

ParameterSettingNotes
Liquid Chromatography
ColumnAcquity UPLC BEH C18 (2.1x100 mm, 1.7 µm)[1]Or equivalent reversed-phase C18 column.
Mobile Phase A0.1% Acetic Acid in Water[1]0.1% Formic acid is also a common alternative.[4]
Mobile Phase BAcetonitrile/Methanol mixture[1]Or pure acetonitrile/methanol.
Flow Rate0.25 - 0.4 mL/minAdjust based on column dimensions and particle size.
Column Temperature40 °C[1]Helps maintain consistent retention times.
Injection Volume2 - 10 µL
GradientStart at 10% B, ramp to 95-100% B over 5-7 min, hold, then re-equilibrate.[1]Optimize to ensure separation from matrix interferences.
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Negative[1]
Capillary VoltageOptimize (e.g., -2.5 to -4.5 kV)Tune for maximum signal intensity of the precursor ion.[8]
Source TemperatureOptimize (e.g., 350 - 500 °C)Dependent on instrument and mobile phase flow rate.
Nebulizer GasOptimize
Drying GasOptimize
Scan TypeMultiple Reaction Monitoring (MRM)For highest sensitivity and selectivity.
Precursor Ion [M-H]⁻m/z 233.0Calculated for C₁₃H₉FO₃. Must be confirmed by infusion.
Product IonsTo be determinedOptimize collision energy to find 2-3 stable product ions.
Collision EnergyOptimize for each transitionScan a range of collision energies to maximize product ion signal.[9]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Biological Sample (e.g., Plasma, Urine) Pretreat 2. Pre-treatment (e.g., Acidification) Sample->Pretreat SPE 3. Solid-Phase Extraction (SPE) Pretreat->SPE Elute 4. Elution & Evaporation SPE->Elute Recon 5. Reconstitution Elute->Recon Inject 6. Injection Recon->Inject LC 7. LC Separation (C18 Column) Inject->LC MS 8. MS/MS Detection (Negative ESI, MRM) LC->MS Data 9. Data Acquisition & Analysis MS->Data Result 10. Quantification Data->Result

Caption: General workflow for sample preparation and LC-MS/MS analysis.

ion_suppression_troubleshooting start_node Poor Reproducibility or Low Sensitivity in Matrix? diag_node Diagnose with Post- Column Infusion? start_node->diag_node supp_found Ion Suppression Observed? diag_node->supp_found Yes end_other Investigate Other Issues (e.g., Instrument Fault) diag_node->end_other No action_chrom Modify LC Method: - Adjust Gradient - Change Column supp_found->action_chrom Or action_prep Improve Sample Prep: - Optimize SPE - Use QuEChERS supp_found->action_prep Yes action_dilute Dilute Sample Extract supp_found->action_dilute Or supp_found->end_other No end_ok Problem Resolved action_chrom->end_ok action_prep->end_ok action_dilute->end_ok

Caption: Troubleshooting decision tree for ion suppression.

References

Technical Support Center: GC-MS Analysis of 4-Fluoro-3-phenoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the derivatization and subsequent GC-MS analysis of 4-Fluoro-3-phenoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC-MS analysis of this compound?

A1: this compound is a polar compound with a carboxylic acid group. This polarity makes it non-volatile and prone to strong interactions with the stationary phase of the GC column, leading to poor peak shape (tailing) and low sensitivity. Derivatization masks the polar carboxyl group, increasing the compound's volatility and thermal stability, which are essential for successful GC-MS analysis.[1][2][3]

Q2: What are the most common derivatization methods for this compound?

A2: The most common and effective method for derivatizing carboxylic acids like this compound is silylation .[3][4] This involves replacing the active hydrogen of the carboxylic acid group with a trimethylsilyl (B98337) (TMS) group. Other methods like alkylation (e.g., esterification) can also be used.[5]

Q3: Which silylating reagent is recommended for this compound?

A3: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a highly recommended and widely used silylating reagent for carboxylic acids.[4] It is often used with a catalyst, such as trimethylchlorosilane (TMCS) , to enhance its reactivity, especially for sterically hindered compounds.[6][7]

Q4: What are the expected mass-to-charge ratios (m/z) for the TMS-derivatized this compound?

A4: For the trimethylsilyl (TMS) derivative of this compound, the molecular ion ([M]⁺) would be at m/z 304. Key fragment ions useful for quantification and confirmation often include m/z 289 ([M-15]⁺, loss of a methyl group) and m/z 215. A study on pyrethroid metabolites confirms the use of m/z 215 and 289 for the quantification of this compound after derivatization.

Experimental Protocol: Silylation of this compound with BSTFA + 1% TMCS

This protocol describes a general procedure for the derivatization of this compound using BSTFA with TMCS as a catalyst.

Materials:

  • This compound standard or sample extract

  • BSTFA + 1% TMCS derivatizing reagent

  • Anhydrous solvent (e.g., acetonitrile, pyridine, or ethyl acetate)

  • Heating block or oven

  • GC vials with inserts

  • Vortex mixer

  • Nitrogen gas supply for evaporation

Procedure:

  • Sample Preparation:

    • Accurately weigh or pipette a known amount of the this compound standard or sample extract into a clean, dry GC vial.

    • If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to remove all moisture as silylating reagents are sensitive to water.

  • Derivatization Reaction:

    • Add 50-100 µL of an anhydrous solvent (e.g., acetonitrile) to reconstitute the dried sample.

    • Add 50-100 µL of BSTFA + 1% TMCS to the vial. The volume can be adjusted based on the sample amount, ensuring a molar excess of the derivatizing agent.

    • Tightly cap the vial and vortex for 30 seconds to ensure thorough mixing.

  • Reaction Incubation:

    • Heat the vial at 60-70°C for 30-60 minutes in a heating block or oven.[3] The optimal time and temperature may need to be determined empirically for your specific sample matrix and concentration.

  • Cooling and Analysis:

    • Allow the vial to cool to room temperature.

    • Inject 1-2 µL of the derivatized sample into the GC-MS system.

Experimental Workflow Diagram:

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start with Sample dry_sample Evaporate to Dryness (Nitrogen Stream) start->dry_sample add_solvent Reconstitute in Anhydrous Solvent dry_sample->add_solvent add_reagent Add BSTFA + TMCS add_solvent->add_reagent vortex Vortex Mix add_reagent->vortex heat Heat (60-70°C) vortex->heat cool Cool to Room Temp heat->cool inject Inject into GC-MS cool->inject

Caption: Workflow for the silylation of this compound for GC-MS analysis.

Data Presentation

The following tables summarize typical performance data for the analysis of pyrethroid metabolites, including compounds structurally similar to this compound, after derivatization and GC-MS analysis.

Table 1: Method Validation Parameters for Pyrethroid Metabolite Analysis [8][9]

Parameter3-phenoxybenzoic acid (3-PBA)cis/trans-Cl2CA
Limit of Detection (LOD) 1.0 pg/mg3.9 - 4.0 pg/mg
Linearity (r²) > 0.99> 0.99
Recovery 96.4%84.8 - 87.2%
Precision (RSD) < 8.1%< 8.1%

Table 2: Comparison of Derivatization Reagents for Phenolic Compounds [10]

ReagentDerivative TypeKey FragmentsSuitability
BSTFA Trimethylsilyl (TMS)[M]⁺, [M-15]⁺, [M-89]⁺Good for sterically hindered compounds
MTBSTFA tert-Butyldimethylsilyl (TBDMS)[M]⁺, [M-57]⁺, [M-131]⁺Good for separating isomers

Troubleshooting Guide

This guide addresses common issues encountered during the GC-MS analysis of derivatized this compound.

Issue 1: Low or No Peak for the Derivatized Analyte

Possible Cause Troubleshooting Steps
Incomplete Derivatization - Ensure the sample is completely dry before adding the silylating reagent. Moisture will deactivate the reagent.- Increase the reaction time and/or temperature. For some sterically hindered compounds, longer heating is necessary.- Ensure a sufficient molar excess of the derivatization reagent is used.
Analyte Degradation - Avoid overly high temperatures during derivatization and in the GC inlet, as this can cause degradation of the TMS derivative.
Active Sites in the GC System - Use a deactivated inlet liner and trim the first few centimeters of the analytical column to remove active sites.

Issue 2: Peak Tailing

Possible Cause Troubleshooting Steps
Active Sites in the GC System - The primary cause of tailing for silylated compounds is interaction with active silanol (B1196071) groups in the inlet liner, column, or connections.[1]- Use a fresh, deactivated inlet liner.- Condition the GC column according to the manufacturer's instructions.- Check for and eliminate any leaks in the system.
Incomplete Derivatization - The presence of the underivatized polar acid will cause significant tailing.[1] Re-optimize the derivatization procedure (see Issue 1).
Column Contamination - Non-volatile residues from previous injections can accumulate at the head of the column. Trim 5-10 cm from the front of the column.[2]

Issue 3: Ghost Peaks or Baseline Noise

Possible Cause Troubleshooting Steps
Contaminated Reagents or Solvents - Run a solvent blank and a reagent blank to identify the source of contamination.- Use high-purity solvents and fresh derivatization reagents.
Septum Bleed - Use a high-quality, low-bleed septum in the GC inlet.- Replace the septum regularly.
Carryover from Previous Injections - Implement a thorough cleaning method for the syringe between injections.- Increase the oven temperature at the end of the run (bake-out) to elute any remaining compounds.

Troubleshooting Logic Diagram:

troubleshooting_logic decision decision process process result result start GC-MS Analysis Issue peak_issue What is the primary issue? start->peak_issue no_peak no_peak peak_issue->no_peak No/Low Peak tailing tailing peak_issue->tailing Peak Tailing noise noise peak_issue->noise Ghost Peaks/Noise check_deriv Is derivatization complete? no_peak->check_deriv check_active_sites Are active sites present? tailing->check_active_sites check_blanks Run solvent/reagent blanks noise->check_blanks optimize_deriv Increase time/temp, ensure dry sample check_deriv->optimize_deriv No check_degradation Check for analyte degradation (lower inlet temp) check_deriv->check_degradation Yes optimize_deriv->result Resolved check_degradation->result Resolved maintain_gc Use deactivated liner, trim column check_active_sites->maintain_gc Yes check_incomplete_deriv Check for incomplete derivatization (re-optimize) check_active_sites->check_incomplete_deriv No maintain_gc->result Resolved check_incomplete_deriv->result Resolved clean_system Use fresh reagents, check septum bleed check_blanks->clean_system Contamination Found check_carryover Check for sample carryover (improve wash/bake-out) check_blanks->check_carryover Blanks are Clean clean_system->result Resolved check_carryover->result Resolved

Caption: A logical workflow for troubleshooting common GC-MS issues for derivatized acids.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 4-Fluoro-3-phenoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of 4-Fluoro-3-phenoxybenzoic acid. This common chromatographic problem can compromise the accuracy of quantification and the overall quality of analytical data. This guide provides a structured approach to troubleshooting, presented in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it identified?

A1: Peak tailing is a distortion where the peak's trailing edge is broader than its leading edge, resulting in an asymmetrical shape.[1] In an ideal HPLC separation, peaks should be symmetrical, resembling a Gaussian distribution.[1] Peak tailing is quantitatively assessed using the Tailing Factor (Tf) or Asymmetry Factor (As), where a value greater than 1.2 typically indicates a tailing issue.[1] This asymmetry can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and poor reproducibility.[1]

Q2: What are the primary causes of peak tailing for an acidic compound like this compound?

A2: The most frequent cause of peak tailing is the presence of more than one retention mechanism for the analyte.[1] For acidic compounds such as this compound, this often involves undesirable secondary interactions with the stationary phase. Key contributing factors include:

  • Secondary Silanol (B1196071) Interactions: Residual, un-capped silanol groups on the surface of silica-based columns can interact with acidic analytes, causing tailing.[2]

  • Mobile Phase pH: If the mobile phase pH is close to the analyte's pKa, the compound can exist in both ionized and un-ionized forms, leading to peak broadening and tailing.[2]

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in distorted peak shapes.[2]

  • Column Degradation: The formation of voids in the column packing or a partially blocked inlet frit can disrupt the sample band, causing tailing.[2]

  • Extra-Column Effects: Issues outside of the analytical column, such as excessive tubing length or wide-diameter tubing, can contribute to band broadening and peak tailing.[1]

Q3: How does the mobile phase pH specifically affect the peak shape of this compound?

A3: The mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds. This compound is an acidic compound with a pKa of approximately 3.99. To achieve a symmetrical peak, the mobile phase pH should be set at least 1.5 to 2 pH units below the pKa. At a pH of around 2.5 to 3.0, the carboxylic acid functional group will be predominantly in its neutral, protonated form. This minimizes secondary interactions with the stationary phase and promotes a single, well-defined retention mechanism, leading to improved peak symmetry.

Q4: What type of HPLC column is recommended for analyzing this compound to minimize peak tailing?

A4: A modern, high-purity, silica-based reversed-phase column (e.g., C18 or C8) that is fully end-capped is highly recommended.[2] End-capping is a process that chemically derivatizes most of the residual silanol groups on the silica (B1680970) surface, significantly reducing their potential for secondary interactions with acidic analytes.[2] Using a column with a lower metal content in the base silica can also help to reduce peak tailing for chelating solutes.

Q5: Can the injection solvent affect peak shape?

A5: Yes, the composition of the solvent used to dissolve the sample can have a significant impact on peak shape. If the injection solvent is considerably stronger (i.e., has a higher percentage of organic solvent) than the mobile phase, it can cause the analyte to spread out on the column, leading to band broadening and peak distortion.[1] It is always best practice to dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent is required for solubility, the injection volume should be kept as small as possible to minimize these effects.[1]

Data Presentation: Recommended Starting HPLC Parameters

The following table summarizes recommended starting parameters for the HPLC analysis of this compound, designed to minimize peak tailing.

ParameterRecommendationRationale
Column High-purity, end-capped C18, 150 x 4.6 mm, 5 µmMinimizes secondary silanol interactions.
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in WaterSets the pH to ~2.5-3.0 to ensure the analyte is in its un-ionized form.
Mobile Phase B Acetonitrile (B52724) or MethanolCommon organic modifiers for reversed-phase HPLC.
Gradient Start with a scouting gradient (e.g., 5-95% B over 20 min)To determine the optimal elution conditions.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30-40 °CCan improve peak shape and reduce viscosity.
Detection UV at 230 nm or 254 nmBased on the chromophores in the molecule.
Injection Volume 5-10 µLKeep small to avoid column overload.
Buffer Concentration 10-25 mMSufficient to maintain a stable pH and mask residual silanol activity.[3]
Tubing Internal Diameter 0.12 - 0.17 mmTo minimize extra-column band broadening that can contribute to peak tailing.[1]

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

Objective: To determine the optimal mobile phase pH for symmetrical peak shape of this compound.

Methodology:

  • Prepare Stock Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water.

    • Prepare a series of aqueous mobile phase A solutions with varying pH values (e.g., pH 2.5, 3.0, 3.5, 4.0, and 4.5) using dilute formic acid or phosphoric acid.

  • HPLC Analysis:

    • Equilibrate the HPLC system with the first mobile phase composition (e.g., 40% Acetonitrile : 60% Aqueous buffer at pH 2.5).

    • Inject a standard solution of this compound.

    • Record the chromatogram and calculate the tailing factor for the analyte peak.

  • Iterative Testing:

    • Repeat the analysis for each of the prepared aqueous mobile phases, ensuring the column is thoroughly equilibrated before each injection.

  • Data Analysis:

    • Compare the tailing factors obtained with each mobile phase to identify the pH that provides the most symmetrical peak (Tf closest to 1.0).

Protocol 2: Column Flushing and Regeneration

Objective: To clean a potentially contaminated column that is causing peak tailing.

Methodology:

  • Disconnect from Detector: Disconnect the column from the detector to prevent contamination of the detector cell.

  • Reverse Column Direction: Connect the column to the injector in the reverse flow direction.

  • Flushing Sequence: Flush the column with a series of solvents at a low flow rate (e.g., 0.5 mL/min). A typical sequence for a reversed-phase column is:

    • 20 column volumes of water (to remove buffer salts).

    • 20 column volumes of methanol.

    • 20 column volumes of acetonitrile.

    • 20 column volumes of isopropanol (B130326) (a stronger solvent).

    • 20 column volumes of acetonitrile.

    • 20 column volumes of methanol.

    • Finally, equilibrate with the initial mobile phase.

  • Reconnect and Test: Reconnect the column in the correct flow direction and test its performance with a standard injection.

Mandatory Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed (Tf > 1.2) check_pH Is Mobile Phase pH ~2 pH units below pKa (~3.99)? start->check_pH adjust_pH Adjust Mobile Phase pH to 2.5 - 3.0 check_pH->adjust_pH No check_column Is a high-purity, end-capped column being used? check_pH->check_column Yes adjust_pH->check_column use_new_column Switch to a new, high-purity, end-capped C18 or C8 column check_column->use_new_column No check_overload Is the column overloaded? check_column->check_overload Yes use_new_column->check_overload reduce_injection Reduce injection volume or sample concentration check_overload->reduce_injection Yes check_solvent Is the injection solvent stronger than the mobile phase? check_overload->check_solvent No reduce_injection->check_solvent change_solvent Dissolve sample in the initial mobile phase check_solvent->change_solvent Yes check_column_health Is the column old or contaminated? check_solvent->check_column_health No change_solvent->check_column_health flush_column Flush or replace the column check_column_health->flush_column Yes check_extra_column Check for extra-column effects (tubing, connections) check_column_health->check_extra_column No flush_column->check_extra_column optimize_system Minimize tubing length and use appropriate fittings check_extra_column->optimize_system Yes end Symmetrical Peak (Tf ≈ 1.0) check_extra_column->end No optimize_system->end

Caption: A logical workflow for troubleshooting peak tailing.

Silanol_Interaction Mechanism of Peak Tailing due to Silanol Interaction cluster_0 Silica Stationary Phase cluster_1 Mobile Phase (pH > pKa of Silanol) cluster_2 Analyte Interaction Si-O-Si-C18 Si-O-Si-C18 Si-OH Si-OH (Silanol Group) Si-O- Si-O- (Ionized Silanol) Si-OH->Si-O- Deprotonation Interaction Secondary Interaction (Ionic) Si-O-->Interaction Analyte This compound (R-COOH) Analyte->Interaction Tailing Peak Tailing Interaction->Tailing Causes

Caption: Interaction of acidic analyte with ionized silanol groups.

References

Reducing background noise in 4-Fluoro-3-phenoxybenzoic acid mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of 4-Fluoro-3-phenoxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, ensuring the acquisition of high-quality, reproducible data.

Frequently Asked Questions (FAQs)

Q1: I am observing a high, noisy baseline in my chromatogram when analyzing this compound. What are the common causes and how can I resolve this?

A1: A high and noisy baseline is a frequent issue in LC-MS analysis and can stem from several sources. A systematic approach is the most effective way to troubleshoot this problem.

  • Solvent and Reagent Purity: The use of high-purity, LC-MS grade solvents and reagents is critical. Lower-grade solvents can introduce a significant number of contaminants, leading to a high background. Always perform a blank injection of your mobile phase to assess its baseline noise level before running samples.

  • System Contamination: Contaminants can accumulate in the LC system, including tubing, the injector, and the mass spectrometer's ion source over time. Regularly flushing your LC system with a strong organic solvent mixture is recommended. If you suspect contamination in the mass spectrometer, follow the manufacturer's guidelines for cleaning the ion source.

  • Leaks: Air leaks in the LC or MS system can introduce atmospheric gases like nitrogen and oxygen, resulting in a high background. A systematic check of all fittings and connections for leaks is advisable.

Q2: My signal for this compound is suppressed or highly variable between samples. What could be the cause?

A2: Signal suppression or enhancement, collectively known as matrix effects, is a common challenge in LC-MS, especially when analyzing complex biological samples. This occurs when co-eluting components from the sample matrix interfere with the ionization of the target analyte.

  • Effective Sample Preparation: A robust sample preparation method is the most effective way to minimize matrix effects. Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or a "dilute-and-shoot" approach after protein precipitation can be employed to remove interfering matrix components. For tea samples, a modified QuEChERS method has been shown to be effective.[1]

  • Use of an Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound-¹³C₆, is highly recommended. The SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate quantification.

  • Chromatographic Separation: Optimizing the chromatographic method to separate this compound from co-eluting matrix components can also significantly reduce signal suppression.

Q3: What are the expected ions for this compound in ESI-MS?

A3: this compound is typically analyzed in negative electrospray ionization (ESI) mode.[2] The primary ion you should expect to see is the deprotonated molecule, [M-H]⁻. In addition to the primary ion, you may also observe adducts with components of your mobile phase or sample matrix. A table of common adducts is provided in the "Troubleshooting Guides" section.

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of High Background Noise

This guide provides a logical workflow to identify and resolve the source of high background noise in your mass spectrometry experiments.

Troubleshooting High Background Noise cluster_start cluster_assessment Initial Assessment cluster_decision1 cluster_lc_troubleshooting LC System Troubleshooting cluster_ms_troubleshooting MS System Troubleshooting cluster_end Start Start: High Background Noise Observed Blank_Injection Run a blank injection (mobile phase only) Start->Blank_Injection Analyze_TIC Analyze the Total Ion Chromatogram (TIC) Blank_Injection->Analyze_TIC Is_Blank_Noisy Is the blank injection noisy? Analyze_TIC->Is_Blank_Noisy Fresh_Mobile_Phase Prepare fresh mobile phase with LC-MS grade reagents Is_Blank_Noisy->Fresh_Mobile_Phase Yes Clean_Ion_Source Clean the ion source Is_Blank_Noisy->Clean_Ion_Source No Check_Leaks_LC Check for leaks in the LC system Fresh_Mobile_Phase->Check_Leaks_LC Flush_LC Flush the LC system with a strong solvent Check_Leaks_LC->Flush_LC Resolved Issue Resolved Flush_LC->Resolved Check_Gas_Lines Check gas lines for purity and leaks Clean_Ion_Source->Check_Gas_Lines Calibrate_MS Calibrate the mass spectrometer Check_Gas_Lines->Calibrate_MS Calibrate_MS->Resolved

Caption: A logical workflow for troubleshooting high background noise.

Guide 2: Identifying and Mitigating Matrix Effects

This guide outlines a workflow for addressing signal suppression or enhancement issues.

Identifying and Mitigating Matrix Effects cluster_start cluster_identification Identification cluster_decision1 cluster_mitigation Mitigation Strategies cluster_end Start Start: Signal Suppression/Enhancement Observed Post_Column_Infusion Perform post-column infusion experiment Start->Post_Column_Infusion Post_Extraction_Spike Perform post-extraction spike experiment Post_Column_Infusion->Post_Extraction_Spike Matrix_Effect_Confirmed Matrix effect confirmed? Post_Extraction_Spike->Matrix_Effect_Confirmed Optimize_Sample_Prep Optimize sample preparation (e.g., SPE, LLE) Matrix_Effect_Confirmed->Optimize_Sample_Prep Yes Resolved Accurate Quantification Achieved Matrix_Effect_Confirmed->Resolved No Use_SIL_IS Incorporate a stable isotope-labeled internal standard Optimize_Sample_Prep->Use_SIL_IS Modify_Chromatography Modify chromatographic conditions to improve separation Use_SIL_IS->Modify_Chromatography Dilute_Sample Dilute the sample Modify_Chromatography->Dilute_Sample Dilute_Sample->Resolved

Caption: Workflow for addressing matrix effects.

Data Presentation

Table 1: Common Adducts of this compound in ESI-MS

This table summarizes common adduct ions that may be observed in electrospray ionization mass spectrometry.

Ionization ModeAdductMass-to-Charge Ratio (m/z)
Negative[M-H]⁻231.05
Negative[M+Cl]⁻267.01
Negative[M+HCOO]⁻277.05
Negative[M+CH₃COO]⁻291.07
Positive[M+H]⁺233.07
Positive[M+Na]⁺255.05
Positive[M+K]⁺271.02
Positive[M+NH₄]⁺250.09
Table 2: Example Performance Data for LC-MS/MS Analysis

The following table presents example performance data adapted from a study on the analysis of this compound in a complex matrix.[1]

ParameterValue
Linearity Range0.1 - 50 ng/mL
Correlation Coefficient (r²)> 0.999
Recovery83.0% - 117.3%
Intra-day Precision (%RSD)≤ 13.2%
Inter-day Precision (%RSD)≤ 13.2%
Limit of Quantification (LOQ)2 µg/kg

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline for cleaning up biological samples (e.g., plasma, urine) to reduce matrix effects.

  • Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Sample Loading: Load 0.5 mL of the pre-treated sample (e.g., plasma diluted 1:1 with 2% formic acid).

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute the analyte with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

Protocol 2: LC-MS/MS Analysis

The following are typical starting conditions for the LC-MS/MS analysis of this compound.

  • LC Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Acetic Acid and 5 mM Ammonium Acetate in Water

  • Mobile Phase B: 0.1% Acetic Acid and 5 mM Ammonium Acetate in Methanol/Acetonitrile (50:50)

  • Gradient: Start with 10% B, ramp to 90% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • MRM Transitions:

    • Quantifier: To be determined empirically, but a likely transition is the loss of CO₂ from the precursor ion.

    • Qualifier: A second, less intense fragment ion should be monitored for confirmation.

Signaling Pathways and Fragmentation

Proposed Fragmentation Pathway of this compound

The following diagram illustrates the proposed fragmentation pathway of this compound in negative ESI-MS/MS. The primary fragmentation is expected to be the loss of carbon dioxide (CO₂) from the carboxylate group.

Proposed Fragmentation of this compound ([M-H]⁻) cluster_precursor cluster_fragment1 cluster_fragment2 Precursor [M-H]⁻ m/z 231.05 Fragment1 Fragment 1 [M-H-CO₂]⁻ m/z 187.06 Precursor->Fragment1 - CO₂ Fragment2 Fragment 2 [C₆H₄FO]⁻ m/z 111.02 Fragment1->Fragment2 - C₆H₅O•

Caption: Proposed ESI- fragmentation pathway.

References

Technical Support Center: 4-Fluoro-3-phenoxybenzoic acid SPE Recovery

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Solid-Phase Extraction (SPE) recovery for 4-Fluoro-3-phenoxybenzoic acid. This guide provides detailed troubleshooting advice, frequently asked questions, and standardized protocols to assist researchers, scientists, and drug development professionals in achieving high, reproducible recoveries.

Analyte Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to developing a robust SPE method. Key properties are summarized below.

PropertyValueSignificance for SPE
Molecular Formula C₁₃H₉FO₃-
Molecular Weight 232.21 g/mol Influences behavior in mass spectrometry.[1]
pKa (strongest acidic) 3.986Critical for pH manipulation to control ionization state.[1]
LogP 3.316Indicates moderate lipophilicity, suitable for reversed-phase retention.[1]
Polar Surface Area 46.53 ŲSuggests potential for hydrogen bonding interactions.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best type of SPE sorbent for this compound?

A: Given its moderate lipophilicity (LogP ≈ 3.32) and acidic nature (pKa ≈ 3.99), two primary types of sorbents are recommended:

  • Reversed-Phase (RP) Sorbents: Polymeric or silica-based C18 sorbents are excellent choices.[1][2] For retention, the analyte should be in its neutral, non-ionized form.

  • Mixed-Mode Sorbents: Sorbents combining reversed-phase characteristics with anion exchange capabilities (e.g., Weak Anion Exchange - WAX) can provide enhanced selectivity and cleaner extracts.[3][4]

Q2: What is the optimal pH for sample loading to ensure maximum retention?

A: The optimal pH depends directly on the chosen retention mechanism.[5]

  • For Reversed-Phase SPE , the goal is to suppress the ionization of the carboxylic acid group. Therefore, the sample pH should be adjusted to at least two pH units below the analyte's pKa. A pH of ≤ 2 is recommended.[5][6]

  • For Anion-Exchange SPE , the carboxylic acid must be ionized (negatively charged) to interact with the sorbent. The sample pH should be adjusted to at least two pH units above the pKa. A pH between 6 and 8 is a suitable starting point.[3][5]

Q3: My recovery is consistently low. What are the most common causes?

A: Low recovery is a frequent issue in SPE and can stem from several factors.[7] The most common culprits are:

  • Analyte Breakthrough: The analyte fails to retain on the sorbent during sample loading. This can be caused by an incorrect sample pH, a sample solvent that is too strong, or overloading the cartridge.[8]

  • Premature Elution: The analyte is lost during the wash step because the wash solvent is too strong.[7][8]

  • Incomplete Elution: The elution solvent is too weak to fully desorb the analyte from the sorbent.[8][9]

  • Improper Sorbent Conditioning: Failure to properly wet and equilibrate the sorbent can lead to inconsistent interactions and poor retention.[10]

Q4: How can I improve the cleanliness of my final extract?

A: To remove matrix interferences, optimize the wash step. Use the strongest possible wash solvent that does not elute your target analyte.[11] For reversed-phase methods, this often involves washing with a low percentage of organic solvent in an acidic aqueous solution. For mixed-mode methods, sequential washes with different solvents (e.g., an aqueous buffer followed by an organic solvent) can effectively remove both polar and non-polar interferences.[4]

Q5: My results are not reproducible. What should I check?

A: Lack of reproducibility is often caused by subtle variations in the SPE procedure.[7] Key areas to investigate include:

  • Drying of Sorbent: Ensure the sorbent bed does not go dry between the conditioning/equilibration steps and sample loading.[3]

  • Flow Rate: Maintain a consistent and appropriate flow rate during all steps, especially sample loading and elution.[12] A slow, steady flow (e.g., 1-3 mL/min) is generally recommended.

  • Sample Matrix Variability: Ensure consistent pretreatment of all samples to minimize matrix effects.[10]

Troubleshooting Guide for Low Recovery

This guide uses a systematic approach to identify the step in your SPE procedure where the analyte is being lost. The first and most critical step is to collect and analyze each fraction (load, wash, and eluate) to determine the location of the missing analyte.[8]

G cluster_legend Legend Problem Problem Action Action Check Check Result Result start Start: Low or No Recovery check_load Is analyte in the LOAD fraction? start->check_load check_wash Is analyte in the WASH fraction? check_load->check_wash  No action_load Analyte Breakthrough: 1. Verify sample pH is correct for retention. 2. Decrease organic content of sample. 3. Decrease sample loading flow rate. 4. Ensure cartridge is not overloaded. check_load->action_load  Yes check_elute Is analyte in the ELUTION fraction? check_wash->check_elute  No action_wash Premature Elution: 1. Decrease organic strength of wash solvent. 2. Ensure wash solvent pH is appropriate to maintain retention. check_wash->action_wash  Yes action_elute_low Incomplete Elution: 1. Increase strength of elution solvent (e.g., more organic or pH modifier). 2. Increase elution solvent volume. 3. Add a 'soak' step during elution. check_elute->action_elute_low  Yes, but low action_elute_none Irreversible Binding: 1. Elution solvent is too weak. 2. Strong secondary interactions. Consider a different sorbent or a much stronger elution solvent. check_elute->action_elute_none  No end_load Issue Resolved: Retention Optimized action_load->end_load end_wash Issue Resolved: Selectivity Improved action_wash->end_wash end_elute Issue Resolved: Recovery Optimized action_elute_low->end_elute

Caption: Troubleshooting decision tree for low SPE recovery.

Experimental Protocols

Below are two detailed, starting-point protocols for the extraction of this compound. Optimization may be required based on the specific sample matrix.

Protocol 1: Reversed-Phase (RP-SPE) Method

This method is ideal for retaining the neutral form of the analyte.

G cluster_workflow Reversed-Phase SPE Workflow Condition 1. Condition 1-3 mL Methanol (B129727) Equilibrate 2. Equilibrate 1-3 mL Water (pH ≤ 2) Condition->Equilibrate Do not let sorbent dry Load 3. Load Sample Sample adjusted to pH ≤ 2 Equilibrate->Load Flow rate ~1-3 mL/min Wash 4. Wash 1-3 mL 5% Methanol in Water (pH ≤ 2) Load->Wash Elute 5. Elute 1-2 mL Methanol or Acetonitrile Wash->Elute

Caption: Standard workflow for Reversed-Phase SPE.

Methodology:

  • Sorbent Selection: Choose a polymeric reversed-phase or C18 cartridge (e.g., 100 mg, 3 mL).

  • Sample Pretreatment: Dilute the sample (e.g., urine, plasma) with water and acidify to a pH of ≤ 2 using an acid like formic acid or phosphoric acid. Centrifuge or filter if particulates are present.

  • Step 1: Condition: Pass 1-3 mL of methanol through the cartridge to wet the sorbent.

  • Step 2: Equilibrate: Pass 1-3 mL of acidified water (pH ≤ 2) through the cartridge to prepare it for the sample. Do not allow the sorbent to dry.[3]

  • Step 3: Load: Load the pretreated sample onto the cartridge at a slow, controlled flow rate (e.g., 1-3 mL/min).

  • Step 4: Wash: Pass 1-3 mL of a weak organic wash solution (e.g., 5-10% methanol in acidified water, pH ≤ 2) to remove polar interferences.

  • Step 5: Dry (Optional): If the elution solvent is not miscible with water, you may need to dry the cartridge using vacuum or nitrogen.

  • Step 6: Elute: Elute the analyte with 1-2 mL of a strong organic solvent like methanol or acetonitrile. To further improve recovery, the elution solvent can be modified with a small amount of base (e.g., 0.5-2% ammonium (B1175870) hydroxide) to ionize the analyte and enhance its release from the non-polar sorbent.[9]

Protocol 2: Mixed-Mode Anion Exchange (MM-AX) Method

This method leverages both ionic and reversed-phase interactions for high selectivity.

Methodology:

  • Sorbent Selection: Choose a mixed-mode sorbent with weak anion exchange (WAX) and reversed-phase properties.

  • Sample Pretreatment: Dilute the sample with a weak buffer to adjust the pH to between 6 and 8 (e.g., using ammonium acetate). This ensures the analyte's carboxylic acid group is deprotonated (negatively charged).

  • Step 1: Condition: Pass 1-3 mL of methanol through the cartridge.

  • Step 2: Equilibrate: Pass 1-3 mL of the sample buffer (pH 6-8) through the cartridge. Do not allow the sorbent to dry.

  • Step 3: Load: Load the pretreated sample onto the cartridge at a slow, controlled flow rate (1-3 mL/min).

  • Step 4: Wash 1 (Polar Interferences): Pass 1-3 mL of the sample buffer (pH 6-8) to remove neutral and basic compounds.

  • Step 5: Wash 2 (Non-Polar Interferences): Pass 1-3 mL of methanol to remove non-polar interferences that are not ionically bound.

  • Step 6: Elute: Elute the analyte by neutralizing its charge. Pass 1-2 mL of an acidified organic solvent (e.g., 2-5% formic acid in methanol) through the cartridge.[9] The acid protonates the analyte, breaking the ionic bond with the sorbent and allowing it to be eluted.

Optimization Data Examples

The following table presents illustrative data on how recovery can be affected by modifying SPE parameters, based on general principles.[5][9] Actual results should be determined experimentally.

Method TypeSample pHWash SolventElution SolventExpected Recovery (%)Comments
Reversed-Phase 2.05% MeOH in H₂O (pH 2)Methanol85-95%Good starting point.
Reversed-Phase 7.05% MeOH in H₂O (pH 7)Methanol< 20%Analyte is ionized and will not retain well.
Reversed-Phase 2.040% MeOH in H₂O (pH 2)Methanol50-70%Wash solvent is too strong, causing premature elution.
Reversed-Phase 2.05% MeOH in H₂O (pH 2)2% NH₄OH in MeOH> 95%Basic modifier in elution solvent ensures analyte is ionized, improving elution efficiency.
Anion Exchange 7.0H₂O (pH 7)2% Formic Acid in MeOH90-100%Good selectivity and recovery.
Anion Exchange 2.0H₂O (pH 2)2% Formic Acid in MeOH< 10%Analyte is neutral and will not retain by ion exchange.

References

Technical Support Center: Biomonitoring of 4-Fluoro-3-phenoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the biomonitoring of 4-Fluoro-3-phenoxybenzoic acid (4F-3PBA).

Frequently Asked Questions (FAQs)

Q1: What is this compound (4F-3PBA) and why is it biomonitored?

This compound (4F-3PBA) is a specific urinary metabolite of the synthetic pyrethroid insecticide, cyfluthrin.[1] Biomonitoring of 4F-3PBA in urine is a reliable method to assess human exposure to cyfluthrin, which is widely used in agriculture and for public health pest control.[2][3]

Q2: What are the primary analytical methods for quantifying 4F-3PBA in biological samples?

The most common and reliable method for the quantification of 4F-3PBA in biological matrices, particularly urine, is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[4][5] This technique offers high sensitivity and selectivity. While immunoassays (like ELISA) are used for the broader class of pyrethroid metabolites, they can have significant cross-reactivity issues.

Q3: What are the main sources of interference in 4F-3PBA biomonitoring?

Interferences in 4F-3PBA biomonitoring can be categorized as follows:

  • Cross-reactivity in Immunoassays: Structurally similar compounds, such as 3-phenoxybenzoic acid (3-PBA), a common metabolite of many other pyrethroids, can cross-react in immunoassays, leading to overestimated results.

  • Matrix Effects in LC-MS/MS: Components of the biological matrix (e.g., salts, urea, and other endogenous compounds in urine) can interfere with the ionization of 4F-3PBA in the mass spectrometer, leading to signal suppression or enhancement.

  • Isomeric and Structurally Similar Compounds: Although 4F-3PBA is a specific metabolite of cyfluthrin, other pyrethroid metabolites or structurally related compounds could potentially co-elute during chromatographic separation, causing interference if not properly resolved.

Troubleshooting Guides

Guide 1: Addressing High Blank Readings or Ghost Peaks in LC-MS/MS Analysis

Problem: You are observing significant peaks for 4F-3PBA in your blank samples (solvent or matrix blanks) or ghost peaks from previous injections.

Possible Cause Troubleshooting Step Expected Outcome
Contaminated Solvents or Reagents Prepare fresh mobile phase and reconstitution solvents using high-purity, LC-MS grade reagents.Reduction or elimination of the peak in solvent blanks.
Carryover from Previous Injections Implement a rigorous needle and injection port washing procedure between samples. Inject a series of solvent blanks after a high concentration standard to assess carryover.The ghost peak intensity should decrease with each subsequent blank injection.
Contaminated LC System Flush the entire LC system, including the column, with a strong solvent (e.g., a high percentage of organic solvent like acetonitrile (B52724) or isopropanol).A clean baseline with no interfering peaks in subsequent blank runs.
Leaching from Plasticware Use polypropylene (B1209903) or glass autosampler vials and collection tubes. Avoid polystyrene, which can leach interfering compounds.Consistent and low baseline noise in blank samples.
Guide 2: Managing Low Analyte Recovery during Sample Preparation

Problem: The recovery of 4F-3PBA from spiked quality control samples is consistently below the acceptable range (typically 80-120%).

Possible Cause Troubleshooting Step Expected Outcome
Incomplete Enzymatic Hydrolysis Ensure the β-glucuronidase/arylsulfatase enzyme is active and used at the optimal pH and temperature as specified in the protocol. Increase incubation time if necessary.Increased recovery of 4F-3PBA, as more of its conjugated form is cleaved.
Inefficient Solid-Phase Extraction (SPE) Optimize the SPE method by testing different sorbents (e.g., C18, mixed-mode). Ensure proper conditioning and equilibration of the SPE cartridge. Optimize the pH of the sample load and wash solutions to ensure 4F-3PBA (an acidic compound) is retained.Higher and more consistent recovery of the analyte in the final eluate.
Analyte Loss During Evaporation Avoid excessive heat or prolonged evaporation times. Use a gentle stream of nitrogen for evaporation.Minimized loss of the volatile analyte, leading to improved recovery.
Improper pH for Elution Ensure the elution solvent has the appropriate pH to disrupt the interaction between 4F-3PBA and the SPE sorbent. For reversed-phase SPE, a high organic content is key. For anion exchange, a basic pH will be needed for elution.Complete elution of the analyte from the SPE cartridge.
Guide 3: Mitigating Matrix Effects in LC-MS/MS

Problem: You observe significant signal suppression or enhancement for 4F-3PBA in matrix-matched standards compared to solvent-based standards.

Possible Cause Troubleshooting Step Expected Outcome
Co-elution of Matrix Components Modify the chromatographic gradient to better separate 4F-3PBA from interfering matrix components. Experiment with different analytical columns (e.g., different stationary phases or particle sizes).The 4F-3PBA peak elutes in a region with less ion suppression, leading to improved signal intensity and consistency.
Insufficient Sample Cleanup Improve the SPE wash steps to remove more of the interfering matrix components. Consider a liquid-liquid extraction step prior to SPE for very complex matrices.A cleaner final extract with reduced matrix effects.
Sample Dilution Dilute the urine sample with water or a suitable buffer before extraction. This reduces the concentration of interfering salts and other matrix components.A reduction in the severity of matrix effects, though this may impact the limit of detection.
Use of an Isotope-Labeled Internal Standard If not already in use, incorporate a stable isotope-labeled internal standard for 4F-3PBA (e.g., ¹³C₆-4F-3PBA).The internal standard will co-elute and experience similar matrix effects as the analyte, allowing for accurate correction during quantification.

Quantitative Data Summary

Table 1: Cross-Reactivity of Structurally Similar Compounds in a 3-PBA Immunoassay

This table summarizes the cross-reactivity of 4F-3PBA and other metabolites in an enzyme-linked immunosorbent assay (ELISA) developed for 3-phenoxybenzoic acid (3-PBA). This highlights a significant potential for interference when using immunoassays for general pyrethroid metabolite screening.

Compound Cross-Reactivity (%) Notes
This compound (4F-3PBA) 72Metabolite of cyfluthrin.[6]
4-Hydroxy-3-phenoxybenzoic acid (4-OH-3-PBA) 103A minor metabolite of some pyrethroids.[6]
3-Phenoxybenzaldehyde 75An intermediate that oxidizes to 3-PBA.[6]

Table 2: Example LC-MS/MS Parameters for 4F-3PBA Analysis

The following table provides a summary of typical parameters used in a validated LC-MS/MS method for the simultaneous determination of several pesticide biomarkers in human urine, including 4F-3PBA.

Parameter Value
Analytical Column C18 reverse-phase column
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in methanol (B129727)
Gradient Elution A time-programmed gradient from low to high organic phase
Ionization Mode Electrospray Ionization (ESI), Negative Mode
Precursor Ion (m/z) 231
Product Ion (m/z) 93
Collision Energy (eV) -35

Note: These are example parameters and should be optimized for your specific instrumentation and application.

Experimental Protocols

Protocol 1: Sample Preparation for 4F-3PBA Analysis in Urine by LC-MS/MS

This protocol is a generalized procedure based on common practices for the analysis of pyrethroid metabolites in urine.

  • Sample Thawing and Aliquoting:

    • Thaw frozen urine samples at room temperature.

    • Vortex the samples to ensure homogeneity.

    • Aliquot 1.0 mL of urine into a labeled polypropylene tube.

  • Internal Standard Spiking:

    • Spike each sample, blank, and quality control with an appropriate amount of a stable isotope-labeled internal standard for 4F-3PBA.

  • Enzymatic Hydrolysis:

    • Add 500 µL of a 1 M ammonium (B1175870) acetate (B1210297) buffer (pH 5.0) to each tube.

    • Add 20 µL of β-glucuronidase/arylsulfatase from Helix pomatia.

    • Vortex and incubate the samples at 37°C for at least 4 hours (or overnight) to deconjugate the metabolites.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol.

    • Equilibration: Equilibrate the cartridge with 3 mL of deionized water.

    • Loading: Load the hydrolyzed sample onto the SPE cartridge.

    • Washing: Wash the cartridge with 3 mL of a 10% methanol in water solution to remove polar interferences.

    • Drying: Dry the cartridge under vacuum or positive pressure for 10 minutes.

    • Elution: Elute the 4F-3PBA with 3 mL of acetonitrile or methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 90:10 water:methanol with 0.1% formic acid).

    • Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

Cyfluthrin_Metabolism Cyfluthrin Cyfluthrin Ester_Hydrolysis Ester Hydrolysis Cyfluthrin->Ester_Hydrolysis FPB_Alcohol 3-Phenoxy-4-fluorobenzyl alcohol Ester_Hydrolysis->FPB_Alcohol Permethric_Acid Permethric Acid Fraction Ester_Hydrolysis->Permethric_Acid Oxidation Oxidation FPB_Alcohol->Oxidation FPBA This compound (4F-3PBA) Oxidation->FPBA Conjugation Conjugation (e.g., Glucuronidation) FPBA->Conjugation Excretion Urinary Excretion Conjugation->Excretion Troubleshooting_Workflow Start Analytical Issue Encountered (e.g., Low Recovery, High Blank) Check_Sample_Prep Review Sample Preparation Steps Start->Check_Sample_Prep Check_LC_System Investigate LC System Start->Check_LC_System Check_MS_System Assess MS Performance Start->Check_MS_System Hydrolysis Incomplete Hydrolysis? Check_Sample_Prep->Hydrolysis Carryover Carryover/Contamination? Check_LC_System->Carryover Matrix_Effects Matrix Effects? Check_MS_System->Matrix_Effects SPE SPE Inefficiency? Hydrolysis->SPE No Optimize_Hydrolysis Optimize Enzyme/Incubation Hydrolysis->Optimize_Hydrolysis Yes Optimize_SPE Optimize SPE Protocol SPE->Optimize_SPE Yes Resolved Issue Resolved SPE->Resolved No Clean_System Clean Injector/System Carryover->Clean_System Yes Carryover->Resolved No Modify_Chroma Modify Chromatography Matrix_Effects->Modify_Chroma Yes Matrix_Effects->Resolved No Optimize_Hydrolysis->Resolved Optimize_SPE->Resolved Clean_System->Resolved Modify_Chroma->Resolved SPE_Optimization Start Start SPE Method Development Select_Sorbent 1. Select Sorbent (e.g., C18 for nonpolar retention) Start->Select_Sorbent Condition 2. Condition Sorbent (e.g., Methanol) Select_Sorbent->Condition Equilibrate 3. Equilibrate Sorbent (e.g., Water at sample pH) Condition->Equilibrate Load_Sample 4. Load Sample (Control flow rate) Equilibrate->Load_Sample Wash 5. Wash Interferences (Use weakest solvent that doesn't elute analyte) Load_Sample->Wash Elute 6. Elute Analyte (Use strongest solvent to elute analyte) Wash->Elute End Method Optimized Elute->End

References

Technical Support Center: Optimizing QuEChERS for 4-Fluoro-3-phenoxybenzoic acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the ruggedness of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the analysis of 4-Fluoro-3-phenoxybenzoic acid (4-F-3-PBA). Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using the standard QuEChERS method for this compound (4-F-3-PBA)?

A1: The primary challenges in analyzing 4-F-3-PBA with a standard QuEChERS protocol are often related to its acidic nature. These challenges include:

  • Low Recovery: As an acidic analyte, 4-F-3-PBA can exhibit poor partitioning into the acetonitrile (B52724) layer if the sample's pH is not optimized.

  • Matrix Effects: Co-extraction of matrix components can lead to ion suppression or enhancement during LC-MS/MS analysis, affecting accuracy and precision.

  • Analyte Loss during Cleanup: The use of certain dispersive solid-phase extraction (d-SPE) sorbents, such as primary secondary amine (PSA), can result in the loss of acidic analytes like 4-F-3-PBA.

Q2: How can I improve the recovery of 4-F-3-PBA during QuEChERS extraction?

A2: To enhance the recovery of 4-F-3-PBA, acidification of the sample is crucial. Adding a small amount of a suitable acid, such as formic acid, to the extraction solvent (acetonitrile) helps to neutralize the charge on the acidic analyte, making it less polar and promoting its transfer into the organic phase.

Q3: Which d-SPE sorbents should I use or avoid for the cleanup of 4-F-3-PBA extracts?

A3: For acidic analytes like 4-F-3-PBA, it is generally recommended to avoid or use PSA with caution, as it can adsorb acids. A combination of other sorbents may be more suitable depending on the matrix. For instance, in a tea matrix, a mixture of florisil (B1214189), octadecylsilane (B103800) (C18), and graphitized carbon black (GCB) has been shown to provide good recoveries.[1][2]

Q4: I am observing high variability in my results. What could be the cause?

A4: High variability in replicate samples can stem from several factors:

  • Inhomogeneous Sample: Ensure your initial sample is finely ground and thoroughly homogenized before taking a subsample.

  • Inconsistent Shaking: Use a mechanical shaker to ensure uniform and reproducible extraction conditions.

  • Salt Agglomeration: Shake the tube vigorously immediately after adding the extraction salts to prevent clumping, which can lead to incomplete phase separation.

Q5: Is it always necessary to perform a d-SPE cleanup step?

A5: Not always. In some cases, particularly if the initial extract is relatively clean, omitting the d-SPE step might improve the recovery of 4-F-3-PBA by avoiding potential losses on the sorbents.[3] However, this may lead to increased matrix effects, so it is essential to validate this approach for your specific matrix and analytical system.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the analysis of 4-F-3-PBA using the QuEChERS method.

Issue 1: Consistently Low Recovery of 4-F-3-PBA
Possible Cause Troubleshooting Steps
Inappropriate pH Acidify the extraction solvent (acetonitrile) with 1% formic acid to ensure 4-F-3-PBA is in its non-ionized form, which improves its partitioning into the organic phase.
Insufficient Extraction Time/Intensity Ensure vigorous and consistent shaking. A mechanical shaker is recommended for at least 1 minute to ensure thorough extraction.
Analyte Loss during d-SPE Avoid using PSA in the cleanup step. Consider a combination of C18, GCB, and/or florisil. Alternatively, test the analysis without a cleanup step and evaluate the impact on matrix effects.
Inadequate Phase Separation Ensure the correct type and amount of extraction salts are used. Shake vigorously immediately after adding the salts to prevent clumping.
Issue 2: Significant Matrix Effects (Ion Suppression or Enhancement)
Possible Cause Troubleshooting Steps
Co-eluting Matrix Components Optimize the d-SPE cleanup step. Experiment with different sorbent combinations (e.g., C18 and GCB) to remove interfering compounds.
Insufficient Chromatographic Separation Modify the LC gradient to better separate 4-F-3-PBA from matrix interferences.
High Sample Concentration Dilute the final extract to reduce the concentration of co-extracted matrix components.
Matrix-Specific Issues Prepare matrix-matched calibration standards to compensate for consistent matrix effects.
Issue 3: Poor Peak Shape in Chromatogram
Possible Cause Troubleshooting Steps
Interaction with LC System Ensure the mobile phase is sufficiently acidic (e.g., contains 0.1% formic acid) to maintain 4-F-3-PBA in its protonated form.
Column Overload Inject a smaller volume or dilute the sample.
Contaminated Guard Column or Column Replace the guard column and/or flush or replace the analytical column.

Experimental Protocols

Modified QuEChERS Protocol for 4-F-3-PBA in Tea

This protocol is adapted from a validated method for the determination of pyrethroid metabolites in tea.[1][2]

1. Sample Preparation:

  • Weigh 2 g of a homogenized tea sample into a 50 mL centrifuge tube.

  • Add 10 mL of water and vortex for 30 seconds.

  • Allow the sample to soak for 30 minutes.

2. Extraction:

  • Add 10 mL of acetonitrile containing 1% formic acid.

  • Add the contents of a salt packet containing 4 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1 g of sodium chloride (NaCl).

  • Immediately cap the tube and shake vigorously for 1 minute using a mechanical shaker.

  • Centrifuge at 4000 rpm for 5 minutes.

3. Dispersive SPE Cleanup:

  • Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube.

  • Add the contents of a d-SPE tube containing 150 mg of anhydrous MgSO₄, 100 mg of GCB, 200 mg of C18, and 200 mg of florisil.

  • Vortex for 1 minute.

  • Centrifuge at 10000 rpm for 5 minutes.

4. Final Extract Preparation:

  • Take a 2 mL aliquot of the cleaned extract and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the initial mobile phase.

  • Filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Data Presentation

Table 1: Recovery of 4-F-3-PBA with Different d-SPE Sorbent Combinations in Tea
d-SPE Sorbent Combination Average Recovery (%) Relative Standard Deviation (RSD, %)
GCB + C18 + Florisil84.2 - 98.8< 15
MWCNTs + C18 + FlorisilLower (significant loss observed)-

Data adapted from a study on pyrethroid metabolites in tea, demonstrating the suitability of the GCB, C18, and florisil combination for acidic analytes like 4-F-3-PBA.[2]

Table 2: Method Validation Data for 4-F-3-PBA in Tea using the Modified QuEChERS Protocol
Parameter Value
Linearity Range0.1 - 50 ng/mL
Correlation Coefficient (R²)> 0.999
Limit of Quantification (LOQ)2 µg/kg
Intraday Precision (RSD, %)1.8 - 9.2
Interday Precision (RSD, %)4.0 - 11.1
Recovery (%)82.9 - 92.3

This data demonstrates the robustness and reliability of the modified QuEChERS method for the analysis of 4-F-3-PBA in a complex matrix like tea.[1][2]

Visualizations

Diagram 1: Modified QuEChERS Workflow for 4-F-3-PBA Analysis

QuEChERS_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis start Weigh Homogenized Sample add_water Add Water and Soak start->add_water add_solvent Add Acetonitrile (1% Formic Acid) add_water->add_solvent add_salts Add MgSO4 and NaCl add_solvent->add_salts shake Vortex/Shake Vigorously add_salts->shake centrifuge1 Centrifuge shake->centrifuge1 transfer_supernatant Transfer Supernatant centrifuge1->transfer_supernatant add_dspe Add d-SPE Sorbents (e.g., GCB, C18, Florisil) transfer_supernatant->add_dspe vortex2 Vortex add_dspe->vortex2 centrifuge2 Centrifuge vortex2->centrifuge2 evaporate Evaporate and Reconstitute centrifuge2->evaporate filter Filter evaporate->filter lcms LC-MS/MS Analysis filter->lcms Troubleshooting_Low_Recovery cluster_extraction_check Extraction Step Evaluation cluster_cleanup_check Cleanup Step Evaluation cluster_solutions Potential Solutions start Low Recovery of 4-F-3-PBA Observed check_ph Is the extraction solvent acidified? (e.g., 1% Formic Acid) start->check_ph check_shaking Is shaking vigorous and consistent? check_ph->check_shaking Yes acidify_solvent Acidify Acetonitrile check_ph->acidify_solvent No check_psa Are you using PSA in d-SPE? check_shaking->check_psa Yes use_shaker Use Mechanical Shaker check_shaking->use_shaker No try_no_cleanup Consider a 'no cleanup' approach check_psa->try_no_cleanup No, or still low recovery remove_psa Remove PSA from d-SPE check_psa->remove_psa Yes validate_no_cleanup Validate 'No Cleanup' Method try_no_cleanup->validate_no_cleanup resolved Recovery Improved acidify_solvent->resolved use_shaker->resolved remove_psa->resolved validate_no_cleanup->resolved

References

Best practices for storing 4-Fluoro-3-phenoxybenzoic acid analytical standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling 4-Fluoro-3-phenoxybenzoic acid analytical standards. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the ideal storage conditions for this compound analytical standards?

A1: To ensure the stability and integrity of your this compound analytical standard, it should be stored in a refrigerator at a temperature between 2°C and 8°C.[1][2] The container must be kept tightly sealed to prevent contamination and degradation.[1][2][3] For standards that are sensitive to moisture, it is recommended to store them in a desiccator.[4]

Q2: My laboratory stores all analytical standards frozen. Can I store this compound at temperatures below 2°C?

A2: While freezing is recommended for highly volatile compounds, for less volatile substances like this compound, refrigeration is typically sufficient.[5] If you choose to store it frozen, it is crucial to allow the standard to return to room temperature before use. To ensure all components are fully dissolved back into the solution, it is advisable to place the vial in a sonicator for 10-15 minutes after it has warmed up.[5]

Q3: I've noticed some discoloration/precipitation in my standard solution. What should I do?

A3: Discoloration or precipitation can be an indication of degradation or contamination. Do not use a standard that shows any visual signs of change. It is recommended to discard the compromised standard according to your institution's hazardous waste disposal procedures and use a new, unopened standard for your analysis to ensure the accuracy of your results.

Q4: How should I handle the this compound analytical standard during use to minimize degradation?

A4: Minimize the standard's exposure to light and atmospheric conditions.[4][5] It is best practice to work under yellow light and use amber-tinted glassware if the compound is known to be photosensitive.[5] After withdrawing the required amount, securely reseal the container immediately and return it to the recommended storage conditions as soon as possible.[3][4] Equilibrate the standard to room temperature before use, especially if it has been refrigerated.[4]

Q5: For how long is an opened vial of this compound standard considered stable?

A5: The stability of an opened standard can vary depending on handling and laboratory conditions. As a general guideline, for moisture-sensitive materials, it is often recommended to use them within two months of opening, and for non-moisture-sensitive materials, within three months.[6] However, always refer to the manufacturer's certificate of analysis (CoA) for specific recommendations on the stability of an opened standard.[5]

Quantitative Data Summary

For optimal stability and handling of this compound analytical standards, please refer to the following table which summarizes key quantitative parameters.

ParameterRecommended Value/ConditionSource(s)
Storage Temperature 2°C to 8°C[1][2]
Alternative Storage Room Temperature (if specified by manufacturer for solutions)[7][8]
Physical State Solid[9]
Molecular Weight 232.21 g/mol [1]
Chemical Formula C₁₃H₉FO₃[1]

Experimental Protocols

Protocol: Preparation of a Standard Solution for HPLC Analysis

This protocol outlines the steps for preparing a standard solution of this compound for use in High-Performance Liquid Chromatography (HPLC) analysis.

  • Preparation:

    • Ensure all glassware is scrupulously clean and dry.

    • Allow the this compound analytical standard to equilibrate to room temperature before opening.[4]

  • Weighing:

    • Accurately weigh a suitable amount of the standard using an analytical balance.

    • Record the exact weight.

  • Dissolution:

    • Transfer the weighed standard to a volumetric flask of appropriate size.

    • Add a small amount of a suitable solvent (e.g., acetonitrile (B52724) or methanol) to dissolve the standard.[7][10] Gently swirl the flask to aid dissolution. Sonication may be used if necessary.[5]

  • Dilution:

    • Once the standard is fully dissolved, dilute to the mark with the same solvent.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage of the Solution:

    • If not for immediate use, store the prepared standard solution in a tightly sealed, amber vial at the recommended storage temperature (2°C to 8°C) to protect it from light and evaporation.[5][11]

Visual Guides

Below are diagrams illustrating key workflows for handling and troubleshooting your analytical standards.

G cluster_0 Troubleshooting Workflow for Analytical Standard Integrity start Start: Observe Issue with Standard issue Visual Inspection: Discoloration, Precipitation, or Cloudiness? start->issue check_storage Review Storage Conditions: Temperature, Light Exposure, Container Seal issue->check_storage Yes check_expiry Check Expiry Date on CoA issue->check_expiry No improper_storage Storage Conditions Incorrect? check_storage->improper_storage expired Standard Expired? check_expiry->expired improper_storage->check_expiry No discard Action: Discard Standard per Safety Protocols improper_storage->discard Yes expired->discard Yes end End: Proceed with Experiment expired->end No use_new Action: Use a New, Unopened Standard discard->use_new use_new->end correct_storage Action: Correct Storage Conditions and Monitor G cluster_1 Experimental Workflow: Standard Solution Preparation start_exp Start: Prepare Standard Solution equilibrate Equilibrate Standard to Room Temperature start_exp->equilibrate weigh Accurately Weigh Standard equilibrate->weigh dissolve Dissolve in Volumetric Flask with Solvent weigh->dissolve dilute Dilute to Volume dissolve->dilute mix Mix Thoroughly dilute->mix transfer Transfer to Appropriate Vial (e.g., Amber Autosampler Vial) mix->transfer store Store Appropriately or Proceed to Analysis transfer->store end_exp End: Ready for Analysis store->end_exp

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 4-Fluoro-3-phenoxybenzoic Acid in Serum

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 4-Fluoro-3-phenoxybenzoic acid (4F-3-PBA) in serum. 4F-3-PBA is a key metabolite of the pyrethroid insecticide cyfluthrin (B156107) and serves as a critical biomarker for assessing human exposure.[1][2][3][4] The selection of an appropriate analytical method is paramount for obtaining reliable data in toxicology, environmental health, and pharmacokinetic studies.

This document outlines a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, presented alongside alternative techniques, to guide researchers, scientists, and drug development professionals in their choice of analytical approach. The methodologies are discussed in the context of the U.S. Food and Drug Administration (FDA) guidelines on bioanalytical method validation, ensuring a focus on accuracy, precision, and reliability.[5][6][7][8][9]

Comparative Analysis of Analytical Methods

The choice of analytical technique for 4F-3-PBA quantification in serum depends on the specific requirements of the study, such as the need for high sensitivity, sample throughput, and available instrumentation. While LC-MS/MS is often the preferred method due to its superior sensitivity and specificity, other techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) can be viable alternatives in certain contexts.[10]

ParameterLC-MS/MSGC-MS (with derivatization)HPLC-UV
Sensitivity (LOD/LOQ) Very High (pg/mL to low ng/mL)High (ng/mL)Moderate (high ng/mL to µg/mL)
Specificity Very HighHighModerate to Low
Sample Throughput HighModerateModerate
Sample Preparation Moderate ComplexityHigh Complexity (requires derivatization)Low to Moderate Complexity
Matrix Effects Potential for ion suppression/enhancementModerateLow
Cost (Instrument) HighModerate to HighLow
Cost (Operational) HighModerateLow
Robustness HighModerateVery High

Experimental Protocols

A detailed experimental protocol for a validated LC-MS/MS method is provided below. This method is presented as a robust and sensitive approach for the determination of 4F-3-PBA in serum.

LC-MS/MS Method for this compound in Serum

This protocol describes a method based on protein precipitation followed by analysis using a triple quadrupole mass spectrometer.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of serum sample, add 300 µL of acetonitrile (B52724) containing the internal standard (e.g., ¹³C₆-labeled this compound).[11]

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50 water:acetonitrile with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for injection.

2. Liquid Chromatography Conditions

  • LC System: Agilent 1290 Infinity II LC System or equivalent.[12]

  • Column: Acquity UPLC BEH C18 (2.1x100 mm, 1.7 µm) or equivalent.[13]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-5.0 min: Linear gradient to 95% B

    • 5.0-6.0 min: Hold at 95% B

    • 6.1-8.0 min: Return to 10% B and equilibrate

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions

  • MS System: Sciex Triple Quad 5500 or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Negative.[13]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 4F-3-PBA: Precursor Ion (m/z) 231.0 -> Product Ion (m/z) 187.0

    • ¹³C₆-4F-3-PBA (IS): Precursor Ion (m/z) 237.0 -> Product Ion (m/z) 193.0

  • Key MS Parameters:

    • IonSpray Voltage: -4500 V

    • Temperature: 550°C

    • Curtain Gas: 35 psi

    • Nebulizer Gas (GS1): 50 psi

    • Heater Gas (GS2): 50 psi

    • Collision Gas (CAD): Medium

Method Validation Summary

The described LC-MS/MS method should be validated according to FDA guidelines, assessing the following parameters:

  • Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[8]

  • Accuracy and Precision: Intra- and inter-day accuracy and precision should be within ±15% (±20% at the LLOQ).

  • Linearity: A linear response should be observed over the desired concentration range (e.g., 0.1 to 100 ng/mL) with a correlation coefficient (r²) ≥ 0.99.

  • Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.

  • Recovery: The extraction efficiency of the analyte from the serum matrix.

  • Matrix Effect: Assessment of the ion suppression or enhancement caused by the serum matrix.

  • Stability: Analyte stability under various conditions (freeze-thaw, short-term, long-term, and post-preparative).

Visualizations

The following diagrams illustrate the experimental workflow and the logical considerations for selecting an appropriate analytical method.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing serum Serum Sample (100 µL) add_is Add Acetonitrile with Internal Standard (300 µL) serum->add_is vortex1 Vortex (1 min) add_is->vortex1 centrifuge Centrifuge (10,000 x g, 10 min) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase (100 µL) dry->reconstitute injection Inject (5 µL) reconstitute->injection lc_separation UPLC Separation (C18 Column) injection->lc_separation ms_detection Mass Spectrometric Detection (ESI-, MRM) lc_separation->ms_detection quantification Quantification using Calibration Curve ms_detection->quantification validation Method Validation Checks quantification->validation

LC-MS/MS Experimental Workflow for 4F-3-PBA in Serum

method_selection start Start: Need to Measure 4F-3-PBA in Serum sensitivity High Sensitivity Required? start->sensitivity throughput High Throughput Needed? sensitivity->throughput Yes budget High Instrument Budget? sensitivity->budget No lcmsms LC-MS/MS throughput->lcmsms Yes gcms GC-MS throughput->gcms No budget->gcms Yes hplcuv HPLC-UV budget->hplcuv No

References

A Comparative Guide to LC-MS/MS and GC-MS for the Quantification of 4-Fluoro-3-phenoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two powerful analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of 4-Fluoro-3-phenoxybenzoic acid. This compound is a key metabolite of the pyrethroid insecticide cyfluthrin, and its accurate quantification in various matrices is crucial for toxicological and environmental monitoring studies. This document outlines the principles of each technique, provides detailed experimental protocols, presents a quantitative performance comparison, and discusses the relative advantages and disadvantages of each method to aid researchers in selecting the most suitable approach for their specific needs.

Principle of Separation and Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) separates compounds in a liquid mobile phase based on their physicochemical interactions with a stationary phase packed in a column. For this compound, a polar compound, reversed-phase chromatography is commonly employed. Following chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and detected by a tandem mass spectrometer. The high selectivity and sensitivity of LC-MS/MS are achieved through multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for the target analyte are monitored.

Gas Chromatography-Mass Spectrometry (GC-MS) separates compounds based on their volatility in a gaseous mobile phase. As this compound is a carboxylic acid with low volatility, a derivatization step is necessary to convert it into a more volatile and thermally stable compound before GC analysis. This is a critical difference from LC-MS/MS. Following separation in a heated capillary column, the derivatized analyte is ionized, typically by electron ionization (EI), and detected by a mass spectrometer.

Experimental Workflows

The analytical workflows for LC-MS/MS and GC-MS share common initial steps such as sample collection and extraction, but diverge significantly in sample preparation and chromatographic analysis.

Experimental_Workflows cluster_0 LC-MS/MS Workflow cluster_1 GC-MS Workflow lc_start Sample Collection lc_prep Sample Preparation (e.g., Dilution, Filtration, SPE) lc_start->lc_prep lc_analysis LC-MS/MS Analysis (Direct Injection) lc_prep->lc_analysis lc_data Data Acquisition and Quantification lc_analysis->lc_data gc_start Sample Collection gc_prep Sample Preparation (e.g., LLE, SPE) gc_start->gc_prep gc_deriv Derivatization (e.g., Esterification, Silylation) gc_prep->gc_deriv gc_analysis GC-MS Analysis gc_deriv->gc_analysis gc_data Data Acquisition and Quantification gc_analysis->gc_data Advantages_Disadvantages cluster_lc LC-MS/MS cluster_gc GC-MS lc_adv Advantages lc_adv_1 No derivatization needed lc_adv->lc_adv_1 lc_adv_2 High sensitivity and selectivity lc_adv->lc_adv_2 lc_adv_3 High throughput lc_adv->lc_adv_3 lc_adv_4 Suitable for polar and thermally labile compounds lc_adv->lc_adv_4 lc_disadv Disadvantages lc_disadv_1 Matrix effects can be significant lc_disadv->lc_disadv_1 lc_disadv_2 Higher instrument cost lc_disadv->lc_disadv_2 gc_adv Advantages gc_adv_1 Robust and widely available gc_adv->gc_adv_1 gc_adv_2 Excellent chromatographic resolution gc_adv->gc_adv_2 gc_adv_3 Established spectral libraries (for EI) gc_adv->gc_adv_3 gc_disadv Disadvantages gc_disadv_1 Derivatization is mandatory gc_disadv->gc_disadv_1 gc_disadv_2 Lower throughput gc_disadv->gc_disadv_2 gc_disadv_3 Not suitable for thermally labile compounds gc_disadv->gc_disadv_3 gc_disadv_4 Potential for incomplete derivatization gc_disadv->gc_disadv_4

A Comparative Guide: 4-Fluoro-3-phenoxybenzoic Acid vs. 3-phenoxybenzoic Acid as Biomarkers for Pyrethroid Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 4-Fluoro-3-phenoxybenzoic acid (4-F-3-PBA) and 3-phenoxybenzoic acid (3-PBA) as urinary biomarkers for assessing human exposure to pyrethroid insecticides. The selection of an appropriate biomarker is critical for accurate exposure assessment in environmental health studies and clinical research. This document summarizes key performance characteristics, presents supporting experimental data, and outlines analytical methodologies to inform study design and data interpretation.

Introduction to Pyrethroid Biomarkers

Pyrethroids are a major class of synthetic insecticides used extensively in agriculture, public health, and residential settings. Human exposure is widespread, and biomonitoring is essential for evaluating potential health risks. Upon entering the body, pyrethroids are rapidly metabolized into various compounds that are subsequently excreted in the urine.[1][2] Among the most common metabolites used as biomarkers are 3-phenoxybenzoic acid (3-PBA) and this compound (4-F-3-PBA).[3] 3-PBA is a non-specific biomarker for a wide range of pyrethroids, including permethrin, cypermethrin (B145020), and deltamethrin.[2][4] In contrast, 4-F-3-PBA is a specific metabolite of the fluorinated pyrethroids, cyfluthrin (B156107) and flumethrin.[5][6][7] The choice between these biomarkers, or their combined use, depends on the specific pyrethroids of interest and the research questions being addressed.

Comparative Performance of 4-F-3-PBA and 3-PBA

The following table summarizes the key characteristics and performance metrics of 4-F-3-PBA and 3-PBA as biomarkers of pyrethroid exposure, based on available experimental data.

CharacteristicThis compound (4-F-3-PBA)3-phenoxybenzoic acid (3-PBA)
Parent Pyrethroids Cyfluthrin, Flumethrin[5][6]Permethrin, Cypermethrin, Deltamethrin, Cyhalothrin, Esfenvalerate, and others[2][4]
Specificity High (Specific to fluorine-substituted pyrethroids)[6][8]Low (Common metabolite for many pyrethroids)[1][2]
Biological Matrix Urine[5]Urine, Plasma[5][9]
Half-life Short, metabolites are typically eliminated within a few days. Following inhalation of cyfluthrin, metabolites were eliminated with a half-time of about 6 hours.[10]Short, a large percentage is excreted within three days of exposure.[3] The mean elimination half-life for total metabolites after dermal cypermethrin exposure was 13 hours.[10]
Prevalence in General Population Low. Detected in 8% of samples in one study of children.[5] Another study detected it in 16% of urine samples from an urban population.[11]High. Detected in over 70% of the U.S. general population.[7][12]
Analytical Methods HPLC-MS/MS, GC-MS/MS[13][14][15]HPLC-MS/MS, GC-MS/MS, ELISA[9][13][14]
Limit of Detection (LOD) - Urine 0.1 µg/L (HPLC-MS/MS)[5]0.1 µg/L (HPLC-MS/MS)[5], 1.94 ng/mL (ELISA)[9]
Limit of Quantitation (LOQ) - Urine 2 µg/kg (UHPLC-MS/MS)[16]2.5 ng/mL (ELISA)[9], 5 µg/kg (UHPLC-MS/MS)[16]

Metabolic Pathways of Pyrethroid Biotransformation

The metabolic fate of pyrethroids in humans primarily involves hydrolysis of the ester linkage, followed by oxidation and conjugation of the resulting metabolites. The diagrams below illustrate the generalized metabolic pathways leading to the formation of 3-PBA and 4-F-3-PBA.

Pyrethroids Pyrethroids (e.g., Permethrin, Cypermethrin) Ester_Cleavage Ester Cleavage (Hydrolysis) Pyrethroids->Ester_Cleavage PBA_Alcohol 3-Phenoxybenzyl Alcohol Ester_Cleavage->PBA_Alcohol Oxidation Oxidation PBA_Alcohol->Oxidation PBA_Aldehyde 3-Phenoxybenzaldehyde PBA 3-Phenoxybenzoic Acid (3-PBA) PBA_Aldehyde->PBA Oxidation->PBA_Aldehyde intermediate Conjugation Conjugation (e.g., Glucuronidation) PBA->Conjugation Excretion Urinary Excretion Conjugation->Excretion

Caption: Metabolic pathway of common pyrethroids to 3-PBA.

Cyfluthrin Cyfluthrin Ester_Cleavage Ester Cleavage (Hydrolysis) Cyfluthrin->Ester_Cleavage FPBA_Alcohol 4-Fluoro-3-phenoxybenzyl Alcohol Ester_Cleavage->FPBA_Alcohol Oxidation Oxidation FPBA_Alcohol->Oxidation FPBA This compound (4-F-3-PBA) Oxidation->FPBA Conjugation Conjugation FPBA->Conjugation Excretion Urinary Excretion Conjugation->Excretion

Caption: Metabolic pathway of cyfluthrin to 4-F-3-PBA.

Experimental Protocols

Accurate quantification of 4-F-3-PBA and 3-PBA relies on robust analytical methodologies. Below are generalized protocols for the two most common analytical techniques.

Simultaneous Determination by UHPLC-MS/MS

This method allows for the simultaneous quantification of both 4-F-3-PBA and 3-PBA in urine.

1. Sample Preparation (Modified QuEChERS) [13]

  • Hydrolysis: To a urine sample, add a buffer and β-glucuronidase/arylsulfatase to deconjugate the metabolites. Incubate at 37°C.[17]

  • Extraction: Add acetonitrile (B52724) and a mixture of salts (e.g., MgSO₄, NaCl) to the hydrolyzed urine. Vortex and centrifuge.

  • Cleanup (Dispersive Solid-Phase Extraction): Transfer the supernatant to a tube containing a mixture of adsorbents (e.g., florisil, octadecylsilane, and graphitized carbon black). Vortex and centrifuge.

  • Final Preparation: Evaporate the supernatant to dryness and reconstitute in a suitable solvent for injection.

2. Chromatographic and Mass Spectrometric Conditions [13]

  • Chromatographic Column: A C18 column is typically used for separation.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with an additive like formic acid or acetic acid, is employed.

  • Mass Spectrometry: A tandem mass spectrometer operating in negative electrospray ionization (ESI-) mode is used. Detection is performed using scheduled multiple reaction monitoring (sMRM) of precursor and product ion transitions specific to each analyte.

cluster_0 Sample Preparation cluster_1 Analysis Urine Urine Sample Hydrolysis Enzymatic Hydrolysis Urine->Hydrolysis Extraction Acetonitrile Extraction Hydrolysis->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup Concentration Evaporation & Reconstitution Cleanup->Concentration UHPLC UHPLC Separation Concentration->UHPLC MSMS Tandem Mass Spectrometry (ESI-, sMRM) UHPLC->MSMS Data Data Acquisition & Quantification MSMS->Data

Caption: UHPLC-MS/MS experimental workflow.

Determination of 3-PBA by ELISA

Enzyme-linked immunosorbent assay (ELISA) offers a high-throughput and cost-effective method for the quantification of 3-PBA.

1. Sample Preparation [9]

  • Hydrolysis: Acid hydrolysis is performed to release conjugated 3-PBA. A urine aliquot is treated with hydrochloric acid and heated.

  • Neutralization and Cleanup: The hydrolyzed sample is neutralized. Solid-phase extraction (SPE) is then used to reduce matrix effects.

2. ELISA Procedure (Indirect Competitive) [9][18]

  • Coating: A 96-well plate is coated with a 3-PBA-BSA conjugate.

  • Blocking: The plate is blocked to prevent non-specific binding.

  • Competitive Reaction: The prepared sample (or standard) and a specific anti-3-PBA antibody are added to the wells. Free 3-PBA in the sample competes with the coated 3-PBA-BSA for antibody binding.

  • Secondary Antibody and Substrate: A horseradish peroxidase (HRP)-conjugated secondary antibody is added, followed by a substrate solution to produce a colorimetric signal.

  • Detection: The absorbance is read using a plate reader. The concentration of 3-PBA is inversely proportional to the signal intensity.

cluster_0 Sample Preparation cluster_1 ELISA Procedure Urine Urine Sample Hydrolysis Acid Hydrolysis Urine->Hydrolysis Cleanup SPE Cleanup Hydrolysis->Cleanup Competition Add Sample & Anti-3-PBA Ab Cleanup->Competition Coating Coat Plate with 3-PBA-BSA Coating->Competition Detection Add Secondary Ab-HRP & Substrate Competition->Detection Read Measure Absorbance Detection->Read

Caption: ELISA experimental workflow for 3-PBA.

Conclusion and Recommendations

The choice between 4-F-3-PBA and 3-PBA as biomarkers for pyrethroid exposure is contingent on the specific objectives of the research.

  • For assessing exposure to a broad range of pyrethroids in the general population, 3-PBA is the more appropriate biomarker due to its origin from multiple parent compounds and its high detection frequency.[2][7]

  • For studies focused on exposure to cyfluthrin or flumethrin, or for source identification, 4-F-3-PBA is the superior choice due to its high specificity.[6][8]

  • In comprehensive exposure assessment studies, the simultaneous analysis of both 4-F-3-PBA and 3-PBA, along with other pyrethroid-specific metabolites, can provide a more detailed and accurate picture of exposure sources and levels.

The analytical methods outlined provide the necessary sensitivity and reliability for the quantification of these biomarkers. For high-throughput screening, ELISA is a viable option for 3-PBA, while LC-MS/MS offers higher specificity and the capability for multiplexed analysis of several metabolites simultaneously. Researchers should select the methodology that best fits their study's requirements for sensitivity, specificity, throughput, and cost.

References

Cross-Reactivity of 4-Fluoro-3-phenoxybenzoic Acid in Immunoassays for 3-Phenoxybenzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of 4-Fluoro-3-phenoxybenzoic acid (4-F-3-PBA), a metabolite of the pyrethroid insecticide cyfluthrin, in immunoassays designed for the detection of 3-phenoxybenzoic acid (3-PBA), a common biomarker for exposure to numerous pyrethroid insecticides. Understanding the degree of cross-reactivity is crucial for the accurate interpretation of biomonitoring data and for the development of specific immunodiagnostic tools.

Quantitative Cross-Reactivity Data

An enzyme-linked immunosorbent assay (ELISA) developed for 3-PBA demonstrated significant cross-reactivity with several structurally related compounds. The study by Ahn et al. (2011) provides key data on the specificity of a polyclonal antibody-based indirect competitive ELISA.[1] The results are summarized in the table below.

CompoundCross-Reactivity (%)Chemical Structure
3-Phenoxybenzoic acid (3-PBA)100
alt text
This compound (4-F-3-PBA) 72
alt text
4-Hydroxy-3-phenoxybenzoic acid103
alt text
3-Phenoxybenzaldehyde75
alt text

Table 1: Cross-reactivity of this compound and other related compounds in a 3-PBA immunoassay. Data sourced from Ahn et al. (2011).[1]

The data indicates that this compound exhibits a high degree of cross-reactivity (72%) in this specific 3-PBA immunoassay.[1] This suggests that the presence of 4-F-3-PBA in a sample could lead to an overestimation of the 3-PBA concentration. The fluorine atom at the 4-position of the benzoic acid ring appears to be tolerated by the antibody's binding site to a significant extent. Interestingly, 4-hydroxy-3-phenoxybenzoic acid showed slightly higher cross-reactivity than the target analyte itself.[1]

Experimental Protocols

The methodology for the indirect competitive ELISA that generated the cross-reactivity data is detailed below, based on the procedures described by Ahn et al. (2011) and its cited reference, Shan et al. (2004).

Immunogen and Antibody Production
  • Hapten Synthesis: The immunizing hapten used was 3-((2-oxoethoxy)ethoxy)phenoxybenzoic acid.

  • Conjugation: The hapten was conjugated to thyroglobulin to serve as the immunogen.

  • Immunization: Polyclonal antibodies (Antiserum 294) were raised in rabbits against the hapten-thyroglobulin conjugate.[1]

Coating Antigen Preparation
  • A heterologous hapten was conjugated to bovine serum albumin (BSA) to be used as the coating antigen.

Competitive Indirect ELISA Protocol
  • Plate Coating: 96-well microtiter plates were coated with the 3-PBA-BSA conjugate (100 µL/well) and incubated overnight at 4°C.

  • Washing: The plates were washed to remove unbound coating antigen.

  • Blocking: The remaining protein-binding sites on the plate were blocked with a blocking buffer (e.g., a solution containing BSA) for 1 hour at room temperature to prevent non-specific binding.

  • Competitive Reaction: A mixture containing the sample or standard (50 µL) and the polyclonal antibody (Antiserum 294, 50 µL) was added to each well. The plate was then incubated for 1 hour at room temperature. During this step, the free 3-PBA (or cross-reacting compounds) in the sample and the 3-PBA-BSA coated on the plate compete for the limited antibody binding sites.

  • Washing: The plates were washed to remove unbound antibodies and other reagents.

  • Secondary Antibody Incubation: A goat anti-rabbit IgG antibody conjugated to horseradish peroxidase (HRP) was added to each well (100 µL/well) and incubated for 1 hour at room temperature. This secondary antibody binds to the primary antibody that is bound to the coating antigen on the plate.

  • Washing: The plates were washed to remove any unbound secondary antibody-HRP conjugate.

  • Substrate Addition: A substrate solution for HRP (e.g., TMB) was added to each well (100 µL/well), leading to the development of a color signal.

  • Stopping the Reaction: The enzymatic reaction was stopped by adding a stop solution (e.g., sulfuric acid).

  • Data Analysis: The absorbance was read using a microplate reader. The concentration of 3-PBA in the samples was determined by comparing their absorbance values to a standard curve. The signal intensity is inversely proportional to the concentration of 3-PBA in the sample.

Visualizing the Immunoassay Principle

The following diagram illustrates the competitive binding principle of the indirect ELISA used to assess the cross-reactivity of this compound.

Competitive_Immunoassay cluster_well Microtiter Well Surface cluster_solution Sample/Standard Solution cluster_detection Detection Coating_Antigen 3-PBA-BSA Conjugate Primary_Antibody Anti-3-PBA Antibody Coating_Antigen:f0->Primary_Antibody:f0 Analyte 3-PBA (Analyte) Analyte->Primary_Antibody Binds in solution Cross_Reactant 4-F-3-PBA (Cross-Reactant) Cross_Reactant->Primary_Antibody Competes for binding Primary_Antibody->Coating_Antigen Binds to coated antigen Secondary_Antibody HRP-conjugated Secondary Antibody Primary_Antibody->Secondary_Antibody Binds to primary Ab Substrate Substrate Secondary_Antibody->Substrate Enzymatic reaction Signal Colorimetric Signal Substrate->Signal Produces signal

Caption: Competitive indirect ELISA principle for 3-PBA detection.

References

A Comparative Guide to the Use of Isotopically Labeled 4-Fluoro-3-phenoxybenzoic Acid as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

In the field of analytical chemistry, particularly in bioanalysis and exposure monitoring, the use of a suitable internal standard is paramount for achieving accurate and precise quantification of target analytes. This guide provides a comprehensive comparison of the use of isotopically labeled 4-Fluoro-3-phenoxybenzoic acid (4-F-3-PBA) as an internal standard versus alternative approaches for the analysis of its unlabeled counterpart, a key metabolite of certain pyrethroid insecticides.[1]

The selection of an appropriate internal standard is a critical step in method development to compensate for the variability in sample preparation and instrument response.[2] An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from extraction to detection.

Performance Comparison of Internal Standards

The most effective internal standard is a stable isotope-labeled (SIL) version of the analyte.[2] In the context of 4-F-3-PBA analysis, this would be an isotopically labeled 4-F-3-PBA, such as this compound (¹³C₆, 99%).[3][4] An alternative, though less ideal, approach is the use of a structurally similar compound, such as 3-phenoxybenzoic acid (3-PBA).

The use of a SIL internal standard is superior because it shares nearly identical physicochemical properties with the analyte, ensuring similar extraction recovery, chromatographic retention time, and ionization response in mass spectrometry.[2] This co-elution and similar ionization behavior effectively corrects for matrix effects and variations in instrument performance.

In contrast, while a structurally similar compound like 3-PBA may have some similarities, differences in its structure (lack of a fluorine atom) can lead to different extraction efficiencies, chromatographic retention times, and ionization efficiencies compared to 4-F-3-PBA. One study noted the need to assume similar ionization behaviors between 3-PBA and 4-F-3-PBA when a pure standard for the latter was unavailable, which introduces a potential source of inaccuracy.[5]

The following table summarizes the performance of a validated ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the determination of 4-F-3-PBA, which demonstrates the high level of performance achievable with appropriate analytical techniques. While this specific study analyzed 4-F-3-PBA as an analyte, the performance metrics are representative of what can be achieved with a well-developed method utilizing a proper internal standard.

Table 1: Performance Data for the Analysis of this compound

Parameter Performance Metric Source
Linearity Range 0.1 - 50 ng/mL [6]
Determination Coefficient (R²) > 0.999 [6]
Recoveries 83.0% - 117.3% [6]
Precision (Intra- and Inter-day) ≤ 13.2% [6]

| Limit of Quantification (LOQ) | 2 µg/kg |[6] |

Experimental Protocols

Herein, we provide a representative experimental protocol for the analysis of 4-F-3-PBA in a biological matrix using an isotopically labeled internal standard. This protocol is a composite based on typical methodologies found in the literature.[1][5][6]

Protocol: Determination of 4-F-3-PBA in Urine by UHPLC-MS/MS

1. Sample Preparation (Hydrolysis and Solid-Phase Extraction)

  • To a 0.5 mL aliquot of urine, add a known concentration of isotopically labeled 4-F-3-PBA internal standard.

  • Add 0.1 mL of 6 N HCl and cap the tube.

  • Heat the sample at 100 °C for 1 hour to hydrolyze any conjugated metabolites.[1]

  • After cooling, neutralize the sample with approximately 95 µL of 6 N NaOH.[1]

  • Add 1 mL of 0.1 M sodium acetate (B1210297) buffer (pH 4.5).

  • Condition a mixed-mode solid-phase extraction (SPE) cartridge with 1 mL of methanol (B129727), followed by 1 mL of water, and 1 mL of sodium acetate buffer (pH 4.5).[1]

  • Load the hydrolyzed urine sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove interferences.[1]

  • Dry the cartridge under high vacuum for 5 minutes.

  • Elute the analyte and internal standard with 1.5 mL of 1% acetic acid in a 70:30 (v/v) hexane:ethyl acetate mixture.[1]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the mobile phase for UHPLC-MS/MS analysis.

2. UHPLC-MS/MS Analysis

  • Chromatographic System: Acquity UPLC® BEH C18 column (2.1x100 mm, 1.7 µm) or equivalent.[5]

  • Mobile Phase A: 0.1% acetic acid and 5 mM ammonium (B1175870) acetate in 20% water in methanol.[5]

  • Mobile Phase B: 20% acetonitrile (B52724) in methanol.[5]

  • Gradient Elution:

    • Start with 10% B for 0.5 min.

    • Linear gradient to 100% B in 3.5 min.

    • Hold at 100% B for 3 min.

    • Return to 10% B in 2 min.

    • Equilibrate for 2 min.[5]

  • Flow Rate: 0.25 mL/min, with potential increases during the gradient.[5]

  • Injection Volume: 2 µL.[5]

  • Column Temperature: 40 °C.[5]

  • Mass Spectrometer: Tandem quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[5]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 4-F-3-PBA: m/z 231 > [specific fragment ion] (Note: A specific fragment was not provided in the search results, but would be determined during method development). A similar compound, 3-PBA, used the transition m/z 213 > 93.[1]

    • Isotopically Labeled 4-F-3-PBA (e.g., ¹³C₆): m/z 237 > [corresponding fragment ion].

  • Data Analysis: Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Visualizations

The following diagrams illustrate the experimental workflow and the logical basis for selecting an appropriate internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (e.g., Urine) add_is Spike with Isotopically Labeled This compound sample->add_is hydrolysis Acid Hydrolysis add_is->hydrolysis spe Solid-Phase Extraction (SPE) hydrolysis->spe reconstitution Evaporation & Reconstitution spe->reconstitution uhplc UHPLC Separation reconstitution->uhplc msms Tandem MS Detection (MRM) uhplc->msms integration Peak Area Integration msms->integration ratio Calculate Analyte/IS Area Ratio integration->ratio quantification Quantification via Calibration Curve ratio->quantification result Final Concentration quantification->result

Caption: Experimental workflow for the quantification of this compound.

internal_standard_comparison cluster_ideal Ideal Internal Standard cluster_alternative Alternative (Less Ideal) sil_is Isotopically Labeled 4-F-3-PBA sil_props Identical Physicochemical Properties (Extraction, Chromatography, Ionization) sil_is->sil_props sil_result Accurate Correction for Matrix Effects & Instrumental Variability sil_props->sil_result struct_analog Structurally Similar Compound (e.g., 3-Phenoxybenzoic Acid) analog_props Different Physicochemical Properties (Extraction, Chromatography, Ionization) struct_analog->analog_props analog_result Incomplete Correction for Matrix Effects & Instrumental Variability analog_props->analog_result

Caption: Rationale for selecting an isotopically labeled internal standard.

References

A Comparative Guide to Certified Reference Materials for 4-Fluoro-3-phenoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of certified reference materials (CRMs) for 4-Fluoro-3-phenoxybenzoic acid, a key metabolite of the pyrethroid insecticide cyfluthrin (B156107).[1][2] Understanding the quality and characteristics of available CRMs is crucial for accurate and reliable analytical measurements in environmental monitoring, human biomonitoring, and drug metabolism studies. This document outlines the specifications of commercially available CRMs, compares them with alternative reference materials, and provides detailed experimental protocols for their analysis.

Introduction to this compound and its Significance

This compound (4-F-3-PBA) is a primary urinary biomarker for assessing human exposure to the synthetic pyrethroid insecticide cyfluthrin.[1][2] Pyrethroids are widely used in agriculture and residential settings, making the accurate detection of their metabolites essential for toxicological and environmental studies.[3] Certified reference materials of 4-F-3-PBA and its structural analogs are indispensable for calibrating analytical instruments, validating methods, and ensuring the quality control of experimental data.

Comparison of Certified Reference Materials

Several suppliers offer CRMs of this compound and its common, structurally similar alternative, 3-phenoxybenzoic acid (3-PBA), which is a metabolite of numerous other pyrethroids.[4] The choice of a CRM depends on the specific analytical application, the required level of accuracy, and the analytical technique employed.

Table 1: Comparison of Commercially Available Certified Reference Materials

FeatureThis compound CRM3-Phenoxybenzoic acid CRMIsotopically Labeled 4-F-3-PBA CRM
Supplier Examples LGC Standards, BiosynthLGC Standards, Sigma-Aldrich, MedChemExpressCambridge Isotope Laboratories, LGC Standards
Typical Purity ≥98%≥98%≥98% (chemical), ≥99% (isotopic)
Format Neat solid, solution in acetonitrileNeat solid, solution in acetonitrileSolution in acetonitrile
Intended Use Calibration standard, quality controlCalibration standard, quality control, comparative analysisInternal standard for mass spectrometry
Key Advantages Specific biomarker for cyfluthrin exposureBroad-spectrum biomarker for multiple pyrethroidsCorrects for matrix effects and analyte loss during sample preparation and analysis
CAS Number 77279-89-13739-38-6Not applicable (labeled compound)

Performance Data in Analytical Applications

The performance of these CRMs is best evaluated through their application in validated analytical methods. The following table summarizes performance data from studies utilizing these reference materials for the analysis of pyrethroid metabolites in various matrices.

Table 2: Performance of Analytical Methods Using Pyrethroid Metabolite CRMs

Analytical MethodMatrixAnalyte(s)Linearity RangeLimit of Quantification (LOQ)RecoveryReference
UPLC-MS/MSTea4-F-3-PBA, 3-PBA0.1–50 ng/mL2 µg/kg (4-F-3-PBA), 5 µg/kg (3-PBA)83.0%–117.3%[5]
GC-MSUrine3-PBA and other pyrethroid metabolites0–30 µg/L0.04–0.41 µg/LNot specified[6]
LC-MS/MSUrine3-PBANot specified0.1 ng/mLNot specified[1]
ELISAPlasma, Urine3-PBA (with 72% cross-reactivity for 4-F-3-PBA)Not specified5 ng/mL (plasma), 2.5 ng/mL (urine)85.9%–99.4% (plasma), 87.3%–98.0% (urine)

Experimental Protocols

Detailed methodologies are crucial for replicating experimental results and ensuring consistency across different laboratories. Below are representative protocols for the analysis of this compound and related compounds.

Experimental Protocol 1: UPLC-MS/MS Analysis of Pyrethroid Metabolites in Tea

This method is adapted from a study on the determination of pyrethroid metabolites in tea samples.[5]

1. Sample Preparation (Modified QuEChERS Method)

  • Weigh 2.0 g of a homogenized tea sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Vortex for 1 minute.

  • Add 1.0 g of sodium chloride and 4.0 g of anhydrous magnesium sulfate.

  • Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes.

  • Take a 1.5 mL aliquot of the supernatant and add it to a dispersive solid-phase extraction (d-SPE) tube containing 150 mg of anhydrous magnesium sulfate, 50 mg of PSA (primary secondary amine), and 50 mg of C18.

  • Vortex for 1 minute and centrifuge at 10000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm filter before UPLC-MS/MS analysis.

2. UPLC-MS/MS Conditions

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometry: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for 4-F-3-PBA and 3-PBA.

Experimental Protocol 2: GC-MS Analysis of Pyrethroid Metabolites in Urine

This protocol is a general representation based on methods for analyzing pyrethroid metabolites in biological fluids.[6]

1. Sample Preparation

  • To 1 mL of urine, add an internal standard (e.g., ¹³C₆-4-Fluoro-3-phenoxybenzoic acid).

  • Perform enzymatic hydrolysis using β-glucuronidase/sulfatase to deconjugate the metabolites.

  • Acidify the sample with hydrochloric acid.

  • Extract the metabolites using a suitable organic solvent (e.g., a mixture of hexane (B92381) and diethyl ether).

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Derivatize the residue with a suitable agent (e.g., BSTFA with 1% TMCS) to increase volatility for GC analysis.

2. GC-MS Conditions

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: A suitable temperature gradient to separate the analytes.

  • Mass Spectrometry: Electron ionization (EI) source with the mass spectrometer operating in selected ion monitoring (SIM) mode for enhanced sensitivity.

Visualizing Experimental Workflows

To further clarify the analytical processes, the following diagrams illustrate the key steps in the sample preparation and analysis of this compound.

experimental_workflow_uplc cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Analysis TeaSample Homogenized Tea Sample Extraction Acetonitrile Extraction & Salting Out TeaSample->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 dSPE Dispersive SPE Cleanup Centrifugation1->dSPE Centrifugation2 Centrifugation dSPE->Centrifugation2 Filtration Filtration Centrifugation2->Filtration UPLC_MSMS UPLC-MS/MS Analysis Filtration->UPLC_MSMS

Caption: UPLC-MS/MS Experimental Workflow.

experimental_workflow_gcms cluster_sample_prep_gc Sample Preparation cluster_analysis_gc Analysis UrineSample Urine Sample + Internal Standard Hydrolysis Enzymatic Hydrolysis UrineSample->Hydrolysis Extraction_GC Liquid-Liquid Extraction Hydrolysis->Extraction_GC Derivatization Derivatization Extraction_GC->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS

Caption: GC-MS Experimental Workflow.

Conclusion

The selection of an appropriate certified reference material is a critical step in the analysis of this compound and other pyrethroid metabolites. While neat and solution-based CRMs of 4-F-3-PBA and 3-PBA are suitable for calibration and quality control, isotopically labeled standards are highly recommended for mass spectrometric methods to ensure the highest level of accuracy. The provided experimental protocols and performance data serve as a valuable resource for researchers in developing and validating their own analytical methods. For direct comparison of CRM performance, an inter-laboratory study or the analysis of a common reference material from different suppliers would be beneficial.

References

Inter-laboratory comparison of 4-Fluoro-3-phenoxybenzoic acid measurements

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Measurement of 4-Fluoro-3-phenoxybenzoic Acid

This guide provides a comparative overview of the analytical methodologies and reported concentrations of this compound (4F-3PBA), a key biomarker for exposure to the pyrethroid insecticide cyfluthrin. While formal inter-laboratory comparison studies for 4F-3PBA are not publicly available, this document compiles data from various human biomonitoring studies to offer a benchmark for researchers, scientists, and drug development professionals.

Data Presentation: Comparative Biomonitoring Data for this compound

The following table summarizes the urinary concentrations of 4F-3PBA reported in different study populations. These values can serve as a reference for laboratories to compare their own findings against established population data.

Study/SurveyPopulationSample TypeDetection Frequency (%)Key Findings (µg/L)Analytical Method
Biomonitoring Exposures Study (BEST) - Expanded General population of California's Central Valley (n=218)Urine19.7%95th Percentile: 0.224LOD: 0.0500Not specified, likely LC-MS/MS
National Health and Nutrition Examination Survey (NHANES) 2011-2012 US Adults (20-69 years)UrineLow detection rate4F-PBA was measured but detected in only a small percentage of samples, leading the study to focus on the more prevalent 3-PBA.[1]High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)[1]

Note: this compound (4F-3PBA) is a specific metabolite of cyfluthrin.[2][3] In many general population studies, its detection frequency is lower than that of the more general pyrethroid metabolite, 3-phenoxybenzoic acid (3-PBA).[1]

Experimental Protocols

Accurate quantification of 4F-3PBA is critical for assessing exposure to cyfluthrin. The most common analytical method cited in the literature is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.

Sample Preparation (Urine)
  • Enzymatic Hydrolysis: To account for conjugated metabolites, urine samples are typically subjected to enzymatic hydrolysis. An aliquot of the urine sample is buffered to an appropriate pH (e.g., pH 5) and treated with β-glucuronidase/sulfatase to deconjugate the metabolites.

  • Solid-Phase Extraction (SPE): The hydrolyzed sample is then passed through an SPE cartridge to extract the analytes and remove interfering matrix components. The cartridge is washed, and the analytes are eluted with an appropriate organic solvent.

  • Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a suitable solvent, typically the initial mobile phase of the LC separation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used for separation.[2]

    • Mobile Phase: A gradient elution is typically employed using a combination of an aqueous phase (e.g., water with 0.1% acetic acid and 5 mM ammonium (B1175870) acetate) and an organic phase (e.g., methanol (B129727) or acetonitrile).[2]

    • Flow Rate: A typical flow rate is in the range of 0.25-0.5 mL/min.[2]

    • Injection Volume: A small volume, such as 2 µL, is injected onto the column.[2]

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in negative mode is used for the analysis of 4F-3PBA.[2]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.[2]

    • MRM Transitions: Specific precursor-to-product ion transitions are monitored for 4F-3PBA. For example, a transition of m/z 231 -> 185 or 231 -> 93 can be used.[2]

    • Internal Standard: A stable isotope-labeled internal standard, such as ¹³C₆-4-Fluoro-3-phenoxybenzoic acid, is often used to correct for matrix effects and variations in instrument response.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound in urine samples.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing urine_sample Urine Sample Collection hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) urine_sample->hydrolysis spe Solid-Phase Extraction (SPE) hydrolysis->spe evaporation Evaporation & Reconstitution spe->evaporation lc_separation LC Separation (C18 Column) evaporation->lc_separation ms_detection MS/MS Detection (ESI-, MRM) lc_separation->ms_detection quantification Quantification (Internal Standard Calibration) ms_detection->quantification data_review Data Review & Reporting quantification->data_review

Caption: Experimental workflow for 4F-3PBA analysis.

References

Comparative Toxicokinetic Modeling of 4-Fluoro-3-phenoxybenzoic acid and 3-phenoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the toxicokinetic profiles of two key pyrethroid insecticide metabolites: 4-Fluoro-3-phenoxybenzoic acid (FPBA) and 3-phenoxybenzoic acid (3-PBA). Understanding the absorption, distribution, metabolism, and excretion (ADME) of these metabolites is crucial for assessing the safety and risk associated with pyrethroid exposure. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key metabolic and experimental processes.

Executive Summary

Pyrethroid insecticides are extensively used in agriculture and public health, leading to widespread human exposure. Following exposure, pyrethroids are metabolized in the body to various compounds, with 3-phenoxybenzoic acid (3-PBA) being a common metabolite for many pyrethroids, and this compound (FPBA) being a specific metabolite of pyrethroids like cyfluthrin (B156107). While metabolites are generally considered less toxic than the parent compounds, their systemic exposure and persistence are important toxicological considerations. This guide presents a side-by-side comparison of the available toxicokinetic data for FPBA and 3-PBA, primarily derived from studies in rat models. Due to a lack of studies directly administering FPBA, its toxicokinetic profile is inferred from studies of its parent compound, cyfluthrin.

Quantitative Toxicokinetic Data

The following table summarizes the available toxicokinetic parameters for 3-PBA following oral administration of permethrin (B1679614) to Sprague-Dawley rats. Currently, direct toxicokinetic data for FPBA following its administration is not available in the public literature. The data for FPBA is inferred from the metabolism of its parent compound, cyfluthrin.

Parameter3-Phenoxybenzoic acid (3-PBA) (from Permethrin)This compound (FPBA) (from Cyfluthrin)Reference
Animal Model Sprague-Dawley RatsSprague-Dawley Rats[1]
Administration Route Oral Gavage (of Permethrin)Oral Gavage (of Cyfluthrin)[1]
Dose 0.004, 0.04, 0.4, 4 mg/kg bw (of Permethrin)10 mg/kg bw (of Cyfluthrin)[1]
Cmax (Maximum Plasma Concentration) Dose-dependent increaseData not available for direct administration of FPBA[1]
Tmax (Time to Cmax) Dose-dependentData not available for direct administration of FPBA[1]
AUC (Area Under the Curve) Dose-dependent increaseData not available for direct administration of FPBA[1]
Elimination Half-life (t1/2) Decreased with increasing doseData not available for direct administration of FPBA[1]
Primary Route of Excretion UrineUrine (as conjugates)[1]

Note: The toxicokinetics of 3-PBA were found to be dose-dependent, with the appearance rate in blood increasing and the terminal elimination half-life decreasing with higher doses of permethrin[1]. For FPBA, after oral administration of cyfluthrin to rats, it is rapidly formed and then conjugated before being eliminated, primarily in the urine[2]. The major urinary metabolites are conjugates of 4'-hydroxy-3-phenoxyfluorobenzoic acid and 3-phenoxy-4-fluorohippuric acid[2].

Experimental Protocols

A standardized experimental protocol for an in vivo toxicokinetic study in rats is detailed below. This protocol is representative of the methodology used to generate the data presented in this guide.

In Vivo Toxicokinetic Study in Rats (Oral Gavage)

1. Animal Model:

  • Species: Sprague-Dawley rats.

  • Sex: Male and/or female.

  • Age/Weight: Typically 8-10 weeks old, weighing 200-250g.

  • Acclimation: Animals are acclimated to the laboratory conditions for at least one week prior to the study.

2. Test Substance Administration:

  • Route: Oral gavage.

  • Vehicle: A suitable vehicle such as corn oil or a 0.5% (w/v) carboxymethylcellulose sodium (CMC-Na) solution.

  • Dose Volume: Typically 5-10 mL/kg body weight.

  • Dosing: A single dose is administered after a period of fasting (e.g., overnight) to ensure consistent absorption.

3. Blood Sampling:

  • Method: Serial blood samples are collected from the tail vein or via a cannulated vessel (e.g., jugular vein) at predetermined time points.

  • Time Points: Pre-dose (0 h), and multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours).

  • Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis.

4. Bioanalysis:

  • Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and selectivity in quantifying the analytes in plasma.

  • Sample Preparation: Plasma samples are typically prepared using protein precipitation or liquid-liquid extraction to remove interfering substances.

  • Validation: The analytical method is validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.

5. Pharmacokinetic Analysis:

  • Software: Non-compartmental analysis is performed using software such as WinNonlin® to determine key toxicokinetic parameters including Cmax, Tmax, AUC, and elimination half-life.

Signaling Pathways and Experimental Workflow

Metabolic Pathway of Cyfluthrin to FPBA and its Conjugates

The following diagram illustrates the metabolic pathway of cyfluthrin, leading to the formation of this compound (FPBA) and its subsequent conjugated metabolites.

Cyfluthrin Cyfluthrin Ester_Hydrolysis Ester Hydrolysis (Carboxylesterases) Cyfluthrin->Ester_Hydrolysis FPBA_intermediate 3-Phenoxy-4-fluorobenzyl alcohol intermediate Ester_Hydrolysis->FPBA_intermediate Oxidation Oxidation FPBA_intermediate->Oxidation FPBA This compound (FPBA) Conjugation Conjugation (e.g., with Glycine or Glucuronic acid) FPBA->Conjugation Oxidation->FPBA Conjugated_Metabolites Conjugated Metabolites (e.g., 3-phenoxy-4-fluorohippuric acid, 4'-hydroxy-FPBA conjugates) Conjugation->Conjugated_Metabolites Urinary_Excretion Urinary Excretion Conjugated_Metabolites->Urinary_Excretion

Metabolic pathway of Cyfluthrin to FPBA.
Experimental Workflow for an In Vivo Toxicokinetic Study

The diagram below outlines the typical workflow for conducting an in vivo toxicokinetic study in a rat model.

cluster_prestudy Pre-Study Phase cluster_study Study Phase cluster_poststudy Post-Study Phase Animal_Acclimation Animal Acclimation (Sprague-Dawley Rats) Dose_Preparation Test Substance Preparation (in appropriate vehicle) Animal_Acclimation->Dose_Preparation Oral_Gavage Oral Gavage Administration Dose_Preparation->Oral_Gavage Blood_Sampling Serial Blood Sampling (multiple time points) Oral_Gavage->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Storage Sample Storage (-80°C) Plasma_Separation->Sample_Storage Bioanalysis LC-MS/MS Analysis Sample_Storage->Bioanalysis Data_Analysis Pharmacokinetic Analysis (Non-compartmental) Bioanalysis->Data_Analysis Report Toxicokinetic Report Generation Data_Analysis->Report

Workflow of an in vivo toxicokinetic study.

References

Preserving the Evidence: A Guide to the Stability of Pyrethroid Metabolites in Stored Urine

Author: BenchChem Technical Support Team. Date: December 2025

A critical aspect of biomonitoring for pyrethroid insecticide exposure is ensuring the integrity of urinary metabolites from collection to analysis. The stability of these chemical markers can be significantly influenced by storage conditions, potentially leading to inaccurate exposure assessments. This guide provides a comparative analysis of the stability of various pyrethroid metabolites in urine under different storage temperatures, supported by experimental data, to aid researchers, scientists, and drug development professionals in optimizing their laboratory protocols.

Comparative Stability of Pyrethroid Metabolites

The stability of pyrethroid metabolites in urine is primarily dependent on the storage temperature. While freezing is the universally recommended method for long-term preservation, the degree of degradation at higher temperatures can vary among different metabolites.

A key study by Ueyama et al. (2017) provides quantitative data on the stability of eleven pyrethroid metabolites in urine stored at -20°C over a 30-day period. The results, summarized in the table below, demonstrate excellent stability for all tested metabolites under these conditions, with recovery rates remaining close to 100% after one month.

MetaboliteAbbreviationRecovery after 7 days at -20°C (%)Recovery after 30 days at -20°C (%)
3-(2-carboxyprop-1-enyl)-2,2-dimethylcyclopropanecarboxylic acidCXCA98.697.5
3-(2-Chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylic acidCTFCA101.299.8
3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acidDCCA100.598.9
2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylic acidDMPA99.498.1
4-Fluoro-3-phenoxybenzoic acidFPBA102.3101.5
4-Methoxymethyl-2,3,5,6-tetrafluorobenzyl alcoholMMTFBA97.896.3
2-Methyl-3-phenylbenzoic acidMPBA101.7100.2
4-Methyl-2,3,5,6-tetrafluorobenzyl alcoholMTFBA98.997.6
3-Phenoxybenzoic acid3-PBA102.0100.8
2,3,5,6-Tetrafluorobenzoic acidTFBA99.198.3
2,2,3,3-Tetramethylcyclopropanecarboxylic acidTMPA98.297.1

Data sourced from Ueyama et al. (2017).

While specific quantitative data for pyrethroid metabolites at higher temperatures is limited in the literature, general studies on urinary metabolite stability indicate that degradation becomes a significant concern at refrigerated and room temperatures. A study on a broad range of urinary metabolites found that while most were stable at 4°C and -20°C for up to 24 hours, significant decreases of 35-43% were observed for some amino acids at approximately 9°C after 24 hours. At room temperature (~20°C), this degradation was even more pronounced, with reductions of up to 60% for some metabolites after 24 hours. These findings underscore the critical need to freeze urine samples intended for pyrethroid metabolite analysis as soon as possible after collection.

Qualitative assessments from other studies corroborate these findings, with one report stating that frozen urine samples at -21°C show no significant losses of pyrethroid metabolites for up to one year.

Experimental Protocols

The following sections detail the typical methodologies employed in the analysis of pyrethroid metabolites in urine, with a focus on the procedures that ensure sample stability and accurate quantification.

Sample Collection and Storage

Urine samples are collected in polypropylene (B1209903) containers. To ensure the stability of the metabolites, it is crucial to freeze the samples as soon as possible after collection. The recommended long-term storage temperature is -20°C or lower.

Analytical Methodology: A Typical Workflow

The determination of pyrethroid metabolite concentrations in urine typically involves enzymatic hydrolysis, liquid-liquid extraction, derivatization, and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

1. Enzymatic Hydrolysis: Many pyrethroid metabolites are excreted in urine as glucuronide or sulfate (B86663) conjugates. To enable their extraction and analysis, these conjugates must first be cleaved. This is typically achieved by incubating the urine sample with a β-glucuronidase/arylsulfatase enzyme solution at an elevated temperature (e.g., 37°C) for a specified period.

2. Extraction: Following hydrolysis, the free metabolites are extracted from the urine matrix. A common method is liquid-liquid extraction, where an organic solvent (e.g., toluene) is added to the sample. The mixture is agitated to facilitate the transfer of the metabolites into the organic phase. After centrifugation to separate the layers, the organic layer containing the metabolites is collected.

3. Derivatization: To improve their volatility and chromatographic behavior for GC-MS analysis, the extracted metabolites are chemically modified through a process called derivatization. This involves reacting the metabolites with a derivatizing agent (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)) to form more stable and volatile derivatives.

4. GC-MS Analysis: The derivatized sample is then injected into a gas chromatograph coupled with a mass spectrometer. The different metabolite derivatives are separated based on their boiling points and retention times in the GC column. The mass spectrometer then fragments the molecules and detects the resulting ions, allowing for the identification and quantification of each metabolite based on its unique mass spectrum and retention time.

Visualizing the Workflow

The following diagram illustrates the typical experimental workflow for the analysis of pyrethroid metabolites in urine.

Stability_Workflow cluster_collection Sample Collection & Storage cluster_prep Sample Preparation cluster_analysis Analysis Collect Urine Sample Collection Freeze Immediate Freezing (-20°C or lower) Collect->Freeze Thaw Thawing Freeze->Thaw For Analysis Hydrolysis Enzymatic Hydrolysis Thaw->Hydrolysis Extraction Liquid-Liquid Extraction Hydrolysis->Extraction Derivatization Derivatization Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Processing & Quantification GCMS->Data

Figure 1: Experimental workflow for pyrethroid metabolite analysis.

Performance Showdown: Selecting the Optimal SPE Sorbent for 4-Fluoro-3-phenoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in the analysis of 4-Fluoro-3-phenoxybenzoic acid, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, achieving accurate and reproducible quantification is paramount. Solid-Phase Extraction (SPE) is a cornerstone of sample preparation, enabling the concentration and purification of the analyte from complex matrices. The choice of SPE sorbent is a critical determinant of method performance, directly impacting recovery, purity, and sensitivity. This guide provides a comparative evaluation of different SPE sorbents for the extraction of this compound, supported by established principles of solid-phase extraction for acidic compounds and detailed experimental protocols.

Sorbent Performance at a Glance: A Comparative Overview

While direct comparative studies for this compound are not extensively documented in publicly available literature, performance can be reliably inferred from its chemical properties—an acidic compound with both hydrophobic and polar characteristics—and from data on structurally similar phenoxyalkanoic acids and other acidic molecules. The most common sorbent choices include reversed-phase (silica-based and polymeric) and ion-exchange sorbents.

SPE Sorbent TypeSorbent MaterialPrimary Retention Mechanism(s)Expected Performance for this compoundPotential Limitations
Reversed-Phase (Polymeric) e.g., Oasis HLB, Strata-XHydrophilic-Lipophilic Balanced (Hydrophobic and polar interactions)Excellent: High recovery and reproducibility are anticipated due to the mixed-mode retention mechanism that can effectively capture both the phenyl rings and the carboxylic acid group. These sorbents are stable over a wide pH range, allowing for optimization of retention and elution.[1][2]May require specific elution conditions to disrupt strong interactions for complete recovery.
Reversed-Phase (Silica-based) e.g., C18, C8Hydrophobic (van der Waals forces)Good: C18 is a widely used sorbent that can retain the non-polar portions of the molecule.[3] However, its performance can be pH-dependent, and breakthrough of more polar acidic compounds can occur if the interaction is not sufficiently strong.Potential for secondary interactions with residual silanol (B1196071) groups on the silica (B1680970) surface, which can lead to peak tailing. Less stable at extreme pH values compared to polymeric sorbents.[3]
Mixed-Mode (Anion Exchange + Reversed-Phase) e.g., Oasis MAX, Strata-X-AIon Exchange and HydrophobicExcellent: This type of sorbent offers the highest selectivity by combining reversed-phase retention with strong or weak anion exchange. By adjusting the pH, the carboxylic acid group can be ionized and strongly retained on the anion exchanger, allowing for rigorous washing steps to remove matrix interferences.Method development can be more complex due to the dual retention mechanism. Elution may require a multi-step process involving both pH adjustment and organic solvent.
Weak Anion Exchange (WAX) e.g., Oasis WAXIon ExchangeGood to Excellent: Specifically designed for the retention of weak acids. At a pH above the pKa of this compound, the compound will be negatively charged and retained by the sorbent. This allows for the effective removal of neutral and basic interferences.[4]Retention is highly dependent on the pH of the sample and wash solutions. May have lower retention for the compound in its neutral form.

Experimental Protocols

A generalized experimental protocol for the solid-phase extraction of this compound from an aqueous sample is provided below. This protocol should be optimized for the specific matrix and analytical requirements.

Sample Pre-treatment
  • For aqueous samples (e.g., water, plasma, urine), acidify the sample to a pH of approximately 2-3 by adding a small volume of a suitable acid (e.g., formic acid, phosphoric acid). This ensures that the carboxylic acid group of this compound is protonated (neutral), enhancing its retention on reversed-phase sorbents.[1]

  • If the sample contains particulates, centrifuge and/or filter the sample prior to loading onto the SPE cartridge.

SPE Procedure using a Reversed-Phase Polymeric Sorbent (e.g., Oasis HLB)

This protocol is based on the general principles for extracting acidic compounds using a water-wettable polymeric sorbent.

  • Conditioning:

    • Pass 1 mL of methanol (B129727) through the SPE cartridge to wet the sorbent.[5]

    • Do not let the sorbent go dry.

  • Equilibration:

    • Pass 1 mL of deionized water (acidified to the same pH as the sample) through the cartridge to prepare the sorbent for the sample matrix.[5]

    • Ensure the sorbent bed remains submerged.

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove hydrophilic interferences. This step should be optimized to ensure the analyte of interest is not eluted prematurely.[5]

  • Elution:

    • Elute the this compound from the cartridge using a small volume (e.g., 1-2 mL) of a suitable organic solvent. Methanol or acetonitrile (B52724) are common choices. To improve elution efficiency for an acidic compound, the elution solvent can be modified with a small amount of a basic modifier (e.g., 2-5% ammonium (B1175870) hydroxide (B78521) in methanol) to deprotonate the carboxylic acid and disrupt its interaction with the sorbent.

  • Post-Elution:

    • The eluate can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a solvent compatible with the subsequent analytical technique (e.g., HPLC or LC-MS mobile phase).[5]

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the SPE process and the chemical structure of the analyte.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Aqueous Sample Pretreat Acidify to pH 2-3 Filter if necessary Sample->Pretreat Condition 1. Condition (e.g., Methanol) Pretreat->Condition Equilibrate 2. Equilibrate (e.g., Acidified Water) Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash 4. Wash (e.g., 5% Methanol/Water) Load->Wash Elute 5. Elute (e.g., Methanol +/- NH4OH) Wash->Elute PostElute Evaporate & Reconstitute Elute->PostElute Analysis LC-MS/HPLC Analysis PostElute->Analysis

References

Safety Operating Guide

Proper Disposal of 4-Fluoro-3-phenoxybenzoic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 4-Fluoro-3-phenoxybenzoic acid is paramount for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this chemical waste effectively.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is harmful if swallowed, in contact with skin, or if inhaled.[1][2]

Required Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile rubber)
Eye Protection Safety glasses with side-shields or goggles
Body Protection Laboratory coat
Respiratory Use only in a well-ventilated area or with a fume hood

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved hazardous waste disposal plant. Do not dispose of this chemical down the drain or in regular trash.

  • Segregation of Waste:

    • Isolate waste this compound, including any contaminated materials (e.g., filter paper, gloves), from other laboratory waste streams.

    • Store in a designated, clearly labeled, and sealed container. The container should be kept in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[3]

  • Container Labeling:

    • Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., harmful/irritant).

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the contractor with the Safety Data Sheet (SDS) for this compound.

  • Decontamination of Labware:

    • Thoroughly decontaminate any labware that has come into contact with the chemical.

    • Wash with an appropriate solvent (e.g., ethanol (B145695) or acetone), followed by soap and water. Collect the initial solvent rinse as hazardous waste.

Emergency Procedures for Spills

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.

  • Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials such as sawdust.

  • Collect the Waste: Carefully sweep or scoop up the absorbed material and place it into a labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: Generation of This compound waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste into a Labeled, Sealed Container B->C D Store Container in a Cool, Dry, Well-Ventilated Area C->D H Decontaminate Labware (Collect rinse as hazardous waste) C->H E Contact Environmental Health & Safety (EHS) or Licensed Waste Contractor D->E F Provide Safety Data Sheet (SDS) to Disposal Personnel E->F G Arrange for Professional Disposal at an Approved Facility F->G I End: Waste Properly Disposed G->I H->G

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Guide to Handling 4-Fluoro-3-phenoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety protocols and logistical plans for the handling and disposal of 4-Fluoro-3-phenoxybenzoic acid, tailored for research scientists and drug development professionals. Adherence to these guidelines is critical for ensuring personnel safety and operational integrity.

This compound is a compound that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[1][2] Furthermore, it is known to cause serious eye irritation.[1] To mitigate these risks, a comprehensive safety plan encompassing personal protective equipment (PPE), engineering controls, and proper disposal methods is mandatory.

I. Personal Protective Equipment (PPE) and Engineering Controls

The primary defense against chemical exposure is a combination of appropriate PPE and effective engineering controls. All handling of this compound, particularly weighing and transferring, must be conducted in a certified chemical fume hood to minimize the inhalation of dust particles.[3] The laboratory should be well-ventilated.

A detailed breakdown of the required PPE is provided in the table below.

Protection Type Specific Equipment Rationale
Eye Protection Chemical splash goggles or a face shield worn over safety glasses.[1]To prevent eye contact which can cause serious irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).[3]To avoid skin contact, as the substance is harmful upon dermal absorption.[1][2]
Body Protection A long-sleeved laboratory coat, buttoned to the top.[3]To protect the skin on the arms and body from accidental spills.
Respiratory Protection An appropriate mask or self-contained breathing apparatus should be worn.[1]To prevent the inhalation of harmful dust or vapors.[1][2]
Footwear Closed-toe shoes.[3]To protect feet from spills.

II. Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial to minimize exposure risk. The following workflow outlines the necessary steps from preparation to post-handling cleanup.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Designate work area in fume hood prep2 Assemble all necessary equipment prep1->prep2 prep3 Ensure spill kit is accessible prep2->prep3 hand1 Don appropriate PPE prep3->hand1 hand2 Tare a sealed container inside fume hood hand1->hand2 hand3 Carefully transfer the chemical hand2->hand3 hand4 Seal container before weighing hand3->hand4 post1 Decontaminate all surfaces and equipment hand4->post1 post2 Dispose of waste in designated container post1->post2 post3 Wash hands thoroughly post2->post3

A flowchart illustrating the safe handling procedure for this compound.

III. Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Waste Category: this compound is a halogenated organic compound.[3]

  • Primary Container: All solid waste, including contaminated gloves, weigh boats, and paper towels, should be placed in a designated, properly labeled hazardous waste container. The container must be kept closed when not in use.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound," and the associated hazards (e.g., Harmful, Irritant).[3]

Disposal Procedure:

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Container Management: Ensure the waste container is in good condition and compatible with the chemical. Do not overfill the container.

  • Final Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS-approved waste management vendor. Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[4]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-Fluoro-3-phenoxybenzoic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-Fluoro-3-phenoxybenzoic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.